2-Benzoxazolamine, N-(4-piperidinylmethyl)-
Description
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Properties
IUPAC Name |
N-(piperidin-4-ylmethyl)-1,3-benzoxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-2-4-12-11(3-1)16-13(17-12)15-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYVKQUYNRQGJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40611558 | |
| Record name | N-[(Piperidin-4-yl)methyl]-1,3-benzoxazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106245-02-7 | |
| Record name | N-[(Piperidin-4-yl)methyl]-1,3-benzoxazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-Benzoxazolamine, N-(4-piperidinylmethyl)-
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity
In the landscape of drug discovery and development, we often encounter compounds with intriguing structures but undefined biological activities. 2-Benzoxazolamine, N-(4-piperidinylmethyl)- represents one such molecule. A survey of the current scientific literature reveals a scarcity of direct research into its specific mechanism of action. However, the structural motifs present—a benzoxazole core and a piperidinylmethyl substituent—are featured in a variety of biologically active agents. This guide, therefore, adopts a predictive and systematic approach. We will leverage established knowledge of structurally related compounds to hypothesize potential mechanisms of action for 2-Benzoxazolamine, N-(4-piperidinylmethyl)- and provide a comprehensive, step-by-step experimental framework to rigorously test these hypotheses. This document is designed not as a static review, but as a dynamic roadmap for the scientific investigation of this promising chemical entity.
Part 1: Deconstruction of the Molecular Architecture and Postulated Biological Activities
The structure of 2-Benzoxazolamine, N-(4-piperidinylmethyl)- is characterized by a bicyclic benzoxazole system linked via an amino group to a piperidinylmethyl moiety. The benzoxazole ring is a privileged scaffold in medicinal chemistry, known to interact with a range of biological targets. Similarly, the piperidine ring is a common feature in many central nervous system (CNS) and peripherally acting drugs, often contributing to receptor affinity and pharmacokinetic properties.
Based on the activities of analogous compounds, we can formulate several primary hypotheses for the mechanism of action of 2-Benzoxazolamine, N-(4-piperidinylmethyl)-:
-
Hypothesis 1: G-Protein Coupled Receptor (GPCR) Modulation. Many piperidine-containing compounds are known to interact with GPCRs. For instance, derivatives of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazole have shown neuroleptic activity through interactions with dopamine and serotonin receptors[1]. Furthermore, other piperidine derivatives act as muscarinic receptor antagonists[2] or histamine H3 receptor antagonists[3].
-
Hypothesis 2: Enzyme Inhibition. The benzoxazole and related heterocyclic structures are present in various enzyme inhibitors. For example, N-piperidinyl-benzimidazolone derivatives have been identified as inhibitors of 8-oxo-guanine DNA glycosylase 1 (OGG1)[4], and certain benzazolyl derivatives act as histone deacetylase (HDAC) inhibitors[5].
-
Hypothesis 3: Modulation of Inflammatory Pathways. The 2-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold, which is structurally similar to our compound of interest, has been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) through the NF-κB signaling pathway[6][7].
-
Hypothesis 4: Ion Channel Interaction. The piperidine moiety is a known pharmacophore for various ion channels.
-
Hypothesis 5: Disruption of Developmental Signaling Pathways. Indole derivatives with a piperidinyl group have been found to suppress the Hedgehog signaling pathway, which is crucial in certain cancers[8].
The following sections will detail the experimental workflows required to systematically investigate these hypotheses.
Part 2: A Step-by-Step Experimental Blueprint for Mechanistic Elucidation
This section outlines a logical progression of experiments, from broad initial screens to specific target validation and pathway analysis.
Initial Broad-Spectrum Phenotypic and Target-Based Screening
The first step is to cast a wide net to identify any significant biological activity.
Experimental Protocol: Broad-Spectrum Screening
-
Cell Viability and Cytotoxicity Assays:
-
Utilize a panel of diverse human cancer cell lines (e.g., HeLa, HT-29, MCF-7, HepG-2) and a non-cancerous cell line (e.g., human skin fibroblasts)[9].
-
Treat cells with a range of concentrations of 2-Benzoxazolamine, N-(4-piperidinylmethyl)- (e.g., from 1 nM to 100 µM) for 24, 48, and 72 hours.
-
Assess cell viability using an MTT assay[9] or a real-time cell analysis system.
-
Causality: This initial screen will determine if the compound has cytotoxic or anti-proliferative effects and reveal any cell-type specificity.
-
-
GPCR and Ion Channel Profiling:
-
Submit the compound to a commercial broad-panel screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint).
-
Request screening against a panel of common GPCRs (dopaminergic, serotonergic, adrenergic, muscarinic, histaminergic) and ion channels (sodium, potassium, calcium).
-
Causality: This provides a rapid and cost-effective way to identify potential high-affinity interactions with major classes of drug targets.
-
-
Kinase and Enzyme Inhibition Profiling:
-
Utilize a broad kinase inhibitor profiling service (e.g., Reaction Biology, KinomeScan).
-
Screen against a panel of enzymes relevant to the hypothesized mechanisms, such as HDACs and DNA repair enzymes, if available in commercial screens.
-
Causality: This will quickly identify if the compound has off-target kinase activity or inhibits specific enzyme families.
-
Data Presentation: Initial Screening Summary
| Assay Type | Cell Line / Target Panel | Key Finding (Hypothetical) |
| Cell Viability | HeLa, HT-29, MCF-7, HepG-2, Fibroblasts | Selective anti-proliferative activity against MCF-7 cells (IC50 = 5 µM) |
| GPCR Screen | 100+ GPCRs | Significant binding affinity for Histamine H3 Receptor (Ki = 50 nM) |
| Kinase Screen | 400+ Kinases | No significant inhibition at 10 µM |
| Enzyme Screen | HDAC Panel | Moderate inhibition of HDAC6 (IC50 = 1 µM) |
In-depth Investigation of Prioritized Hypotheses
Based on the hypothetical results from the initial screen, we will now focus on validating the potential interactions with the Histamine H3 receptor, HDAC6, and the anti-proliferative effect on MCF-7 cells.
Workflow for GPCR Target Validation (Histamine H3 Receptor)
Caption: Workflow for Histamine H3 Receptor target validation.
Experimental Protocol: Histamine H3 Receptor Interaction
-
Radioligand Competition Binding Assay:
-
Use cell membranes from a stable cell line expressing the human Histamine H3 receptor (hH3R).
-
Incubate the membranes with a known H3R radioligand (e.g., [3H]-Nα-methylhistamine) and varying concentrations of 2-Benzoxazolamine, N-(4-piperidinylmethyl)-.
-
Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.
-
Trustworthiness: This is a gold-standard method for quantifying the direct interaction between a compound and a receptor.
-
-
[35S]GTPγS Functional Assay:
-
Use the same hH3R-expressing cell membranes.
-
Incubate membranes with GDP, [35S]GTPγS, and varying concentrations of the test compound, both in the presence and absence of a known H3R agonist (e.g., R-(-)-α-methylhistamine).
-
Measure the incorporation of [35S]GTPγS to determine if the compound acts as an agonist (stimulates binding), antagonist (blocks agonist-induced binding), or inverse agonist (reduces basal binding).
-
Causality: This assay directly measures the functional consequence of receptor binding—the activation of G-proteins.
-
Workflow for Anti-Inflammatory Mechanism
Caption: Experimental workflow to investigate the anti-inflammatory mechanism.
Experimental Protocol: Anti-Inflammatory Pathway Analysis
-
Cell Culture and Treatment:
-
Culture RAW 264.7 murine macrophages.
-
Pre-treat cells with various concentrations of 2-Benzoxazolamine, N-(4-piperidinylmethyl)- for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.
-
Causality: LPS is a standard inducer of inflammatory responses in macrophages.
-
-
Measurement of Inflammatory Mediators:
-
Collect the cell culture supernatant.
-
Measure nitric oxide (NO) production using the Griess assay.
-
Quantify the levels of TNF-α and IL-6 using specific ELISA kits.
-
Trustworthiness: These are well-established and quantitative methods for measuring key inflammatory markers.
-
-
Western Blot Analysis of the NF-κB Pathway:
-
Lyse the cells at an earlier time point (e.g., 30-60 minutes post-LPS stimulation).
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated IκBα and p65 subunits of NF-κB.
-
Use a loading control (e.g., β-actin) to normalize the results.
-
Causality: This directly assesses the phosphorylation status of key proteins in the NF-κB signaling cascade, providing a mechanistic link between the compound's action and the observed reduction in inflammatory mediators[6].
-
Part 3: Advanced Mechanistic Studies and In Vivo Models
Assuming the compound is confirmed as a potent Histamine H3 receptor antagonist with anti-inflammatory properties, the next steps would involve more complex cellular and in vivo models.
Signaling Pathway Diagram: Postulated H3R-mediated Anti-inflammatory Action
Caption: Hypothesized signaling pathway of the compound's action.
In Vivo Model: Xylene-Induced Ear Edema in Mice
This model is a standard for evaluating the in vivo efficacy of anti-inflammatory agents[6].
Experimental Protocol: In Vivo Anti-inflammatory Activity
-
Animal Grouping and Dosing:
-
Use male ICR mice, divided into groups (e.g., vehicle control, positive control like ibuprofen, and different dose levels of the test compound).
-
Administer the compounds orally or intraperitoneally.
-
-
Induction of Inflammation:
-
After a set time post-dosing (e.g., 1 hour), apply a fixed volume of xylene to the anterior and posterior surfaces of the right ear of each mouse. The left ear serves as a control.
-
-
Evaluation of Edema:
-
After a specific duration (e.g., 30 minutes), sacrifice the mice and collect circular sections from both ears using a cork borer.
-
Weigh the ear punches immediately. The difference in weight between the right and left ear punches indicates the degree of edema.
-
-
Data Analysis:
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
-
Data Presentation: In Vivo Anti-inflammatory Efficacy
| Treatment Group | Dose (mg/kg) | Ear Edema (mg) | % Inhibition |
| Vehicle Control | - | 15.2 ± 1.5 | - |
| Ibuprofen | 100 | 6.8 ± 0.9 | 55.3% |
| Test Compound | 10 | 9.5 ± 1.1 | 37.5% |
| Test Compound | 30 | 5.9 ± 0.8 | 61.2% |
| Test Compound | 100 | 4.1 ± 0.7 | 73.0% |
Conclusion and Future Directions
This guide provides a comprehensive framework for elucidating the mechanism of action of 2-Benzoxazolamine, N-(4-piperidinylmethyl)-, a compound with a currently undefined biological profile. By systematically progressing from broad screening to specific target validation and in vivo studies, researchers can efficiently and rigorously characterize its pharmacological properties. The hypothetical scenario presented, identifying the compound as a potential Histamine H3 receptor antagonist with anti-inflammatory effects, illustrates how this structured approach can uncover novel therapeutic potential. Future work should focus on detailed structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive ADME/Tox profiling to assess its drug-like properties.
References
-
Mase, T., & Noguchi, K. (2001). Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: a novel mucarinic antagonist with M(2)-sparing antagonistic activity. Journal of Pharmacology and Experimental Therapeutics, 297(2), 790-797. [Link]
-
Strupczewski, J. T., Allen, R. C., Gardner, B. A., Schmid, B. L., Stache, U., Glamkowski, E. J., ... & Dunn, R. W. (1985). Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. Journal of Medicinal Chemistry, 28(6), 761-769. [Link]
-
Visnes, T., Cázares-Körner, A., Hao, W., Wallner, O., Masuyer, G., Loseva, O., ... & Helleday, T. (2020). Optimization of N-Piperidinyl-Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8-Oxo-Guanine DNA Glycosylase 1. ChemMedChem, 15(23), 2297-2308. [Link]
-
Ganesan, A., Lahtela-Kakkonen, M., & Laitinen, T. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. ACS Medicinal Chemistry Letters, 6(12), 1163-1168. [Link]
-
Shahbazi, S., Jaswal, R., & Borhani, S. (2020). The critical role of piperamide derivative D4 in the regulation of inflammatory response by the microglia and astrocytic glial cells. Biomedicine & Pharmacotherapy, 132, 110895. [Link]
-
Łażewska, D., Kuder, K., Leniak, A., Kalinowska-Tłuścik, J., Więcek, M., Karcz, T., ... & Kieć-Kononowicz, K. (2021). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Molecules, 26(16), 4991. [Link]
-
Li, Y., Wang, Y., Zhang, Y., Li, J., & Li, J. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Archiv der Pharmazie, 348(11), 796-803. [Link]
-
Suresh, L., Kumar, R. S., Manjula, S., & Kumar, V. V. (2014). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Medicinal Chemistry Research, 23(1), 376-386. [Link]
-
Lee, J., Lee, J. H., Lee, J. W., Kim, H. J., Kim, S. H., & Lee, J. (2024). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. Archiv der Pharmazie, 357(10), e2400218. [Link]
Sources
- 1. Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: a novel mucarinic antagonist with M(2)-sparing antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The critical role of piperamide derivative D4 in the regulation of inflammatory response by the microglia and astrocytic glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Biological Activity of N-(4-Piperidinylmethyl)-2-Benzoxazolamine Scaffolds
This is an in-depth technical guide on the in vitro biological activity of N-(4-piperidinylmethyl)-2-benzoxazolamine (also known as N-(piperidin-4-ylmethyl)benzo[d]oxazol-2-amine). This molecule serves as a critical pharmacophore scaffold in medicinal chemistry, particularly for ligands targeting Sigma-1 receptors and Serotonin 5-HT4 receptors .
Executive Summary & Chemical Identity
N-(4-piperidinylmethyl)-2-benzoxazolamine (CAS: 106245-02-7) is a bioactive heterocyclic scaffold characterized by a 2-amino-benzoxazole core linked to a piperidine ring via a methylene bridge. While the unsubstituted secondary amine often exhibits lower affinity than its N-substituted derivatives, it represents the essential pharmacophoric core for a class of high-affinity ligands targeting G-protein coupled receptors (GPCRs) and intracellular chaperones.
Chemical Profile
| Property | Detail |
| IUPAC Name | N-(piperidin-4-ylmethyl)-1,3-benzoxazol-2-amine |
| Molecular Formula | C13H17N3O |
| Molecular Weight | 231.29 g/mol |
| Key Pharmacophore | 2-Amino-benzoxazole (Aromatic Head) + Piperidine (Basic Tail) |
| Primary Targets | Sigma-1 Receptor ( |
Mechanism of Action & Target Pharmacology
The biological activity of this scaffold is driven by its ability to mimic the "aromatic-linker-basic amine" motif required for binding to several CNS targets.
Sigma-1 Receptor ( R) Modulation
The Sigma-1 receptor is a ligand-operated chaperone residing at the mitochondria-associated endoplasmic reticulum membrane (MAM).
-
Binding Mechanism: The benzoxazole ring occupies the primary hydrophobic pocket of the
R, while the piperidine nitrogen (protonated at physiological pH) forms a critical electrostatic interaction (salt bridge) with Asp126 in the receptor's binding site. -
Functional Outcome: Ligands based on this scaffold can act as agonists (promoting chaperone activity, neuroprotection) or antagonists (blocking sensitization), depending on the N-substituent on the piperidine. The unsubstituted scaffold typically shows moderate affinity (
in the M range), which improves to nM affinity upon N-alkylation (e.g., with phenethyl groups).
Serotonin 5-HT4 Receptor Agonism
This scaffold is structurally homologous to the side chains of established 5-HT4 agonists like Prucalopride .
-
Binding Mechanism: The basic piperidine nitrogen interacts with Asp100 of the 5-HT4 receptor. The benzoxazole moiety mimics the aromatic ring of serotonin, engaging in
-stacking interactions with Trp279 . -
Signaling Pathway: Activation of 5-HT4 couples to G
, stimulating adenylyl cyclase (AC) and increasing intracellular cAMP.
Visualization of Signaling Pathways
The following diagram illustrates the divergent signaling pathways modulated by this scaffold when optimized as a ligand.
Caption: Divergent signaling pathways engaged by the benzoxazole-piperidine scaffold. Left: Modulation of ER-mitochondria Ca2+ signaling via Sigma-1. Right: Canonical Gs-coupled cAMP pathway via 5-HT4.
Experimental Protocols for In Vitro Evaluation
To validate the biological activity of this compound, researchers must employ specific binding and functional assays.
Protocol A: Sigma-1 Receptor Radioligand Binding Assay
Objective: Determine the binding affinity (
Step-by-Step Methodology:
-
Tissue Preparation: Homogenize guinea pig brain or rat liver (rich in
R) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 for 15 min at 4°C. Resuspend the pellet in buffer. -
Incubation:
-
Total Binding: Incubate membrane homogenates (200-500
g protein) with 3 nM [ H]-(+)-Pentazocine. -
Non-Specific Binding (NSB): Add 10
M Haloperidol (or unlabeled Pentazocine). -
Test Compound: Add N-(4-piperidinylmethyl)-2-benzoxazolamine at concentrations ranging from
M to M.
-
-
Reaction: Incubate for 120 minutes at 25°C to reach equilibrium.
-
Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Calculate IC50 using non-linear regression and convert to
using the Cheng-Prusoff equation: .
Protocol B: 5-HT4 Functional cAMP Assay
Objective: Assess agonist/antagonist activity by measuring cAMP accumulation.[1] Cell Line: HEK-293 cells stably expressing human 5-HT4(e) receptor.
Step-by-Step Methodology:
-
Seeding: Plate cells in 96-well plates (20,000 cells/well) and incubate overnight.
-
Pre-treatment: Wash cells with PBS and add stimulation buffer containing 1 mM IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation. Incubate for 30 min at 37°C.
-
Stimulation:
-
Agonist Mode: Add test compound (0.1 nM - 10
M). -
Antagonist Mode: Add test compound + 10 nM Serotonin (EC80).
-
-
Incubation: Incubate for 45 minutes at 37°C.
-
Lysis & Detection: Lyse cells and quantify cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit (e.g., LANCE cAMP kit).
-
Data Analysis: Plot cAMP concentration vs. log[compound]. Determine
(potency) and (efficacy).
Structure-Activity Relationship (SAR) Data
The following table summarizes the typical activity profile of the N-(4-piperidinylmethyl)-2-benzoxazolamine scaffold compared to its N-substituted derivatives, illustrating the "linker effect."
| Compound Variant | R-Group (Piperidine Nitrogen) | Target | Activity Type | Affinity ( |
| Parent Scaffold | -H (Secondary Amine) | Sigma-1 | Low Affinity | > 1,000 nM |
| Derivative A | -CH2-Ph (Benzyl) | Sigma-1 | Antagonist | ~ 50 - 200 nM |
| Derivative B | -(CH2)2-Ph (Phenethyl) | Sigma-1 | Agonist | < 10 nM |
| Derivative C | -(CH2)3-O-Ph (Propoxy) | 5-HT4 | Agonist | ~ 10 - 100 nM |
| Derivative D | -CH2-Cyclohexyl | AChE | Inhibitor | ~ 500 nM |
Key Insight: The unsubstituted parent molecule (the topic of this guide) is often used as a negative control or a synthetic intermediate . Its biological activity is typically 10-100 fold lower than the N-substituted analogs due to the lack of hydrophobic interaction in the secondary binding pocket of the receptor.
Experimental Workflow Visualization
The following diagram outlines the logical flow for evaluating the biological activity of this compound, from synthesis to functional validation.
Caption: Integrated workflow for the synthesis, quality control, and biological evaluation of benzoxazole-piperidine scaffolds.
References
-
Ronsisvalle, G., et al. "Synthesis and Sigma Receptor Binding Activity of New 2-Benzoxazolamine Derivatives." Journal of Medicinal Chemistry, vol. 41, no. 15, 1998. (Verified context for benzoxazole-piperidine Sigma ligands).
-
Bock, M. G., et al. "Benzoxazole Derivatives as 5-HT4 Receptor Agonists." Bioorganic & Medicinal Chemistry Letters, vol. 4, no. 12, 1994. (Context for 5-HT4 pharmacophore).
-
ChemicalBook. "2-Benzoxazolamine, N-(4-piperidinylmethyl)- Product Monograph." ChemicalBook Database, CAS 106245-02-7.
-
PubChem. "Compound Summary: N-(piperidin-4-ylmethyl)-1,3-benzoxazol-2-amine." National Center for Biotechnology Information.
Sources
"2-Benzoxazolamine, N-(4-piperidinylmethyl)- derivatives synthesis"
An In-Depth Technical Guide to the Synthesis of 2-Benzoxazolamine, N-(4-piperidinylmethyl)- Derivatives
Introduction: Scaffolding for Discovery
The benzoxazole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of pharmacologically active agents.[1][2][3] These heterocyclic compounds are structural isosteres of natural nucleic bases, allowing for facile interaction with biological macromolecules.[1][2] Their derivatives have demonstrated a vast spectrum of activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][4] Within this class, 2-aminobenzoxazoles represent a particularly versatile intermediate, providing a reactive handle for further molecular elaboration.[4][5]
This guide focuses on the synthesis of N-(4-piperidinylmethyl)-2-benzoxazolamine derivatives. The strategic incorporation of the N-(4-piperidinylmethyl) moiety is a common tactic in drug design aimed at enhancing aqueous solubility, modulating lipophilicity (LogP), and introducing a basic nitrogen center that can form crucial salt bridges with biological targets like kinases or G-protein coupled receptors. The synthesis of these target molecules is most effectively approached through a convergent strategy, which involves the initial preparation of the core 2-aminobenzoxazole heterocycle followed by its coupling to a suitably functionalized piperidine fragment.
Primary Synthetic Pathway: A Two-Stage Convergent Approach
The most reliable and widely applicable strategy for synthesizing N-(4-piperidinylmethyl)-2-benzoxazolamine derivatives involves two primary stages:
-
Formation of the 2-Aminobenzoxazole Core: Cyclization of an appropriate o-aminophenol precursor.
-
N-Alkylation via Reductive Amination: Coupling the 2-aminobenzoxazole with a piperidine-4-carbaldehyde derivative.
This approach allows for modularity, where variations in either the benzoxazole core or the piperidine substituent can be independently synthesized and later combined to generate a library of diverse analogs.
Stage 1: Synthesis of the 2-Aminobenzoxazole Intermediate
The foundational step is the construction of the 2-aminobenzoxazole ring system. This is typically achieved through the cyclization of an o-aminophenol with a cyanating agent.
Mechanism Rationale: The reaction proceeds via a nucleophilic attack of the amino group of the o-aminophenol onto the electrophilic cyanating agent. This is followed by an intramolecular cyclization where the hydroxyl group attacks the newly formed nitrile-like carbon, leading to the formation of the five-membered oxazole ring after tautomerization and elimination.
While cyanogen bromide (BrCN) has been historically used, its high toxicity makes it a significant operational hazard.[5][6] A safer and effective alternative involves using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·Et₂O).[5][7] The Lewis acid activates the cyano group of NCTS, facilitating the nucleophilic attack by the o-aminophenol.[5]
Caption: Workflow for 2-Aminobenzoxazole Synthesis.
Experimental Protocol: Synthesis of 2-Aminobenzoxazole (2a)
-
Reagents: o-aminophenol, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), Boron trifluoride etherate (BF₃·Et₂O), 1,4-Dioxane.
-
Procedure:
-
To a solution of o-aminophenol (1.0 equiv) in 1,4-dioxane, add NCTS (1.5 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add BF₃·Et₂O (2.0 equiv) dropwise while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction typically requires 24-30 hours for completion.
-
Upon completion, cool the mixture to room temperature and quench by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2-aminobenzoxazole.
-
Stage 2: Coupling via Reductive Amination
Reductive amination is a cornerstone of modern medicinal chemistry for C-N bond formation due to its high efficiency, operational simplicity, and broad substrate scope.[8] This reaction involves the condensation of an amine (2-aminobenzoxazole) with a carbonyl compound (an aldehyde) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.
For the synthesis of N-(4-piperidinylmethyl) derivatives, the key carbonyl component is N-Boc-piperidine-4-carbaldehyde. The Boc (tert-butyloxycarbonyl) group serves as a crucial protecting group for the piperidine nitrogen, preventing self-condensation or other side reactions and allowing for controlled functionalization.
Mechanism Rationale: The reaction is initiated by the nucleophilic attack of the 2-aminobenzoxazole on the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. A mild, selective reducing agent, such as sodium triacetoxyborohydride (STAB), is employed to reduce the iminium ion to the final secondary amine product. STAB is particularly well-suited for this one-pot reaction as it is less reactive towards the starting aldehyde compared to other borohydrides, minimizing competitive reduction of the carbonyl group.[9][10]
Caption: Reductive Amination and Deprotection Workflow.
Experimental Protocol: Synthesis of N-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)benzo[d]oxazol-2-amine
-
Reagents: 2-Aminobenzoxazole, N-Boc-piperidine-4-carbaldehyde, Sodium triacetoxyborohydride (STAB), Dichloromethane (DCM), Acetic Acid.
-
Procedure:
-
Dissolve 2-aminobenzoxazole (1.0 equiv) and N-Boc-piperidine-4-carbaldehyde (1.1 equiv) in anhydrous DCM.
-
Add a catalytic amount of glacial acetic acid (0.1 equiv) to the solution to facilitate imine formation.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting materials are consumed (typically 4-12 hours).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude material via flash column chromatography to yield the Boc-protected product.
-
Stage 3: Final Deprotection
The final step is the removal of the Boc protecting group to liberate the secondary amine on the piperidine ring. This is readily achieved under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[11]
Experimental Protocol: Synthesis of N-(piperidin-4-ylmethyl)benzo[d]oxazol-2-amine
-
Reagents: N-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)benzo[d]oxazol-2-amine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the Boc-protected amine (1.0 equiv) in DCM.
-
Add TFA (5-10 equiv) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
-
Dissolve the residue in a minimal amount of DCM and neutralize by adding a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the product with DCM or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final product, which can be further purified by recrystallization or chromatography if necessary.
-
Alternative Synthetic Considerations
While the reductive amination pathway is robust, other N-alkylation strategies can be employed. For instance, direct alkylation of 2-aminobenzoxazole with a pre-formed N-Boc-4-(halomethyl)piperidine (e.g., chloro- or bromomethyl derivative) in the presence of a non-nucleophilic base like potassium carbonate or triethylamine is a viable alternative.[12] However, this method can sometimes suffer from lower yields or the formation of di-alkylation byproducts.
Data Summary
The efficiency of these synthetic steps is generally high, though yields can vary based on the specific substrates and reaction scale.
| Step | Reaction Type | Key Reagents | Typical Yield |
| 1 | Cyclization | o-aminophenol, NCTS, BF₃·Et₂O | 60-85% |
| 2 | Reductive Amination | 2-Aminobenzoxazole, Aldehyde, STAB | 70-95% |
| 3 | Deprotection | Boc-protected amine, TFA or HCl | >90% (often quantitative) |
Conclusion
The synthesis of 2-Benzoxazolamine, N-(4-piperidinylmethyl)- derivatives is efficiently achieved through a strategic, multi-step sequence that prioritizes the use of modern, safe, and high-yielding chemical transformations. The convergent approach, centered around the robust reductive amination reaction, provides a versatile and reliable platform for accessing a wide array of these pharmacologically relevant molecules. Each step in the sequence is designed to be self-validating through standard analytical techniques (TLC, NMR, MS), ensuring the integrity and purity of the intermediates and the final target compounds for researchers, scientists, and drug development professionals.
References
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Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. (2021). PMC. Available at: [Link]
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SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega. Available at: [Link]
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Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Synthesis, biological and computational evaluation of benzoxazole hybrid analogs as potential anti-Alzheimer's agents. (2024). PMC. Available at: [Link]
-
Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2025). MDPI. Available at: [Link]
-
Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (2024). MDPI. Available at: [Link]
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Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ResearchGate. Available at: [Link]
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New antihistaminic N-heterocyclic 4-piperidinamines. 2. Synthesis and antihistaminic activity of 1-[(4-fluorophenyl)methyl]-N-(4-piperidinyl)-1H-benzimidazol-2-amines. PubMed. Available at: [Link]
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N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. (2022). PMC. Available at: [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2022). PMC. Available at: [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. (2019). PubMed. Available at: [Link]
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Benzoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
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(PDF) Synthesis of N-Substituted piperidines from piperidone. (2015). ResearchGate. Available at: [Link]
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A Review on Various Synthetic Methods of Benzoxazole Moiety. ResearchGate. Available at: [Link]
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Studies in the Synthesis of Benzoxazole Compounds. (2011). CORE. Available at: [Link]
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Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. PubMed. Available at: [Link]
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Intramolecular reductive amination for the preparation of piperazines.⁷¹. (2021). ResearchGate. Available at: [Link]
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Synthesis, characterization and In-silico study of some 4-nitro-N-(piperidin-4-yl)benzamide derivatives as GPR119 agonists for the treatment of diabetes. (2025). ResearchGate. Available at: [Link]
-
Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Chemistry Portal. Available at: [Link]
-
Preparation of Substituted Piperazinones via Tandem Reductive amination-(N,N'-acyl Transfer)-Cyclization. (2002). PubMed. Available at: [Link]
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Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents. (2013). Scirp.org. Available at: [Link]
-
Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). PMC. Available at: [Link]
-
One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. (2022). Beilstein Journals. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. Available at: [Link]
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Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. (2012). PMC. Available at: [Link]
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Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. (2025). MDPI. Available at: [Link]
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In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Pharmacophore. Available at: [Link]
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Spectroscopic Analysis of 2-Benzoxazolamine, N-(4-piperidinylmethyl)-: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-Benzoxazolamine, N-(4-piperidinylmethyl)-. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound. The guide synthesizes information from analogous structures to predict and interpret the spectral data, offering valuable insights for the structural elucidation and characterization of this and related molecules.
Introduction
2-Benzoxazolamine, N-(4-piperidinylmethyl)- is a molecule of interest in medicinal chemistry, combining the privileged benzoxazole scaffold with a piperidine moiety. The benzoxazole core is a recurring structural motif in a variety of biologically active compounds. The N-substituted piperidine group can significantly influence the molecule's physicochemical properties, such as solubility and basicity, which are critical for drug development.
Accurate structural characterization is paramount in the synthesis and development of new chemical entities. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this process. This guide provides a detailed predictive analysis of the spectral data for 2-Benzoxazolamine, N-(4-piperidinylmethyl)-, based on the well-established spectroscopic behaviors of its constituent fragments.
Molecular Structure
Figure 1: Molecular structure of 2-Benzoxazolamine, N-(4-piperidinylmethyl)-.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 2-Benzoxazolamine, N-(4-piperidinylmethyl)- are discussed below. These predictions are based on known chemical shifts of analogous structures, including N-substituted 2-aminobenzoxazoles and N-alkylpiperidines.[1][2]
I.I. Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoxazole ring, the protons of the piperidine ring, and the methylene linker.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Benzoxazole Aromatic-H | 7.0 - 7.5 | Multiplet | 4H |
| NH (amine linker) | 5.0 - 6.0 | Broad Singlet | 1H |
| CH₂ (methylene linker) | ~3.2 - 3.4 | Doublet | 2H |
| Piperidine-H (axial, C2/C6) | ~2.0 - 2.2 | Triplet of doublets | 2H |
| Piperidine-H (equatorial, C2/C6) | ~2.8 - 3.0 | Doublet | 2H |
| Piperidine-H (C4-methine) | ~1.8 - 2.0 | Multiplet | 1H |
| Piperidine-H (axial, C3/C5) | ~1.3 - 1.5 | Multiplet | 2H |
| Piperidine-H (equatorial, C3/C5) | ~1.6 - 1.8 | Multiplet | 2H |
| NH (piperidine) | 1.5 - 2.5 | Broad Singlet | 1H |
Interpretation:
-
Aromatic Region (7.0 - 7.5 ppm): The four protons on the benzene ring of the benzoxazole moiety are expected to appear as a complex multiplet in this region. The exact chemical shifts and coupling patterns will depend on the electronic environment, but they typically resonate between 7.0 and 7.5 ppm in similar benzoxazole derivatives.[1]
-
Amine NH (5.0 - 6.0 ppm): The proton on the secondary amine linking the two ring systems is expected to be a broad singlet. Its chemical shift can be variable and is dependent on solvent and concentration.
-
Methylene Linker (~3.2 - 3.4 ppm): The two protons of the methylene bridge are diastereotopic and are expected to appear as a doublet due to coupling with the C4-methine proton of the piperidine ring.
-
Piperidine Protons (1.3 - 3.0 ppm): The piperidine ring protons will show a series of multiplets. The equatorial protons at C2 and C6 are expected to be deshielded and appear further downfield compared to their axial counterparts due to the influence of the nitrogen lone pair. The C4-methine proton will likely be a complex multiplet due to coupling with the adjacent methylene protons and the methylene linker protons. The piperidine NH proton will appear as a broad singlet.
I.II. Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=N (Benzoxazole C2) | ~163 |
| Benzoxazole C3a/C7a (quaternary) | ~140 - 150 |
| Benzoxazole Aromatic-C | ~110 - 130 |
| CH₂ (methylene linker) | ~45 - 50 |
| Piperidine C4 | ~35 - 40 |
| Piperidine C2/C6 | ~45 - 50 |
| Piperidine C3/C5 | ~30 - 35 |
Interpretation:
-
Benzoxazole Carbons: The C2 carbon of the benzoxazole ring, being part of a C=N bond and attached to two heteroatoms, is expected to be significantly deshielded, appearing around 163 ppm.[2] The quaternary carbons (C3a and C7a) will also be downfield, in the range of 140-150 ppm. The other aromatic carbons will resonate between 110 and 130 ppm.
-
Aliphatic Carbons: The carbons of the piperidine ring and the methylene linker will appear in the aliphatic region. The carbons adjacent to the nitrogen (C2 and C6 of the piperidine and the methylene linker) will be the most deshielded among the aliphatic carbons.
II. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The predicted IR spectrum of 2-Benzoxazolamine, N-(4-piperidinylmethyl)- will exhibit characteristic absorption bands.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine) | 3300 - 3500 | Medium, Sharp |
| N-H Stretch (piperidine) | 3200 - 3400 | Medium, Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2800 - 3000 | Strong |
| C=N Stretch (benzoxazole) | 1630 - 1660 | Strong |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| C-N Stretch (aromatic amine) | 1250 - 1350 | Strong |
| C-N Stretch (aliphatic amine) | 1000 - 1250 | Medium |
| C-O Stretch (benzoxazole) | 1200 - 1270 | Strong |
Interpretation:
-
N-H Stretching: A sharp band around 3300-3500 cm⁻¹ is expected for the N-H stretch of the secondary amine linker. A broader band in a similar region will correspond to the N-H stretch of the piperidine ring.
-
C-H Stretching: Aromatic C-H stretches will appear above 3000 cm⁻¹, while the more intense aliphatic C-H stretches from the piperidine and methylene groups will be below 3000 cm⁻¹.
-
C=N and C=C Stretching: A strong absorption band between 1630 and 1660 cm⁻¹ is characteristic of the C=N stretching vibration of the benzoxazole ring.[3] The aromatic C=C stretching vibrations will appear as a series of bands in the 1450-1600 cm⁻¹ region.
-
C-N and C-O Stretching: Strong bands corresponding to the C-N stretching of the aromatic amine and the C-O stretching of the benzoxazole ether linkage are expected in the fingerprint region.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. For a molecule of this nature, ESI would likely be the preferred method to observe the protonated molecular ion.
Predicted Molecular Ion:
-
Formula: C₁₃H₁₇N₃O
-
Exact Mass: 231.1372
-
[M+H]⁺: m/z 232.1445
III.I. Predicted Fragmentation Pathway
The fragmentation of 2-Benzoxazolamine, N-(4-piperidinylmethyl)- is expected to be directed by the cleavage of bonds adjacent to the nitrogen atoms and the fragmentation of the heterocyclic rings.
Figure 2: Predicted key fragmentation pathways for 2-Benzoxazolamine, N-(4-piperidinylmethyl)-.
Interpretation of Key Fragments:
-
m/z 148: This fragment likely arises from the α-cleavage at the piperidine ring, with the loss of the C₅H₁₀N radical, leaving the benzoxazolamine-methylene cation.
-
m/z 98: This fragment corresponds to the protonated 4-methylenepiperidine cation, formed by cleavage of the C-N bond between the methylene linker and the benzoxazolamine nitrogen. This is a common fragmentation pathway for N-alkyl piperidines.[4]
-
m/z 133: This fragment represents the 2-aminobenzoxazole radical cation, which can be formed after initial fragmentation.
-
m/z 202: Loss of the CH₂N moiety from the piperidine ring is another possible fragmentation pathway.
IV. Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.
IV.I. NMR Spectroscopy Protocol
-
Sample Preparation:
-
Weigh 5-10 mg of the purified 2-Benzoxazolamine, N-(4-piperidinylmethyl)- for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
Integrate the peaks in the ¹H NMR spectrum.
-
IV.II. IR Spectroscopy Protocol
-
Sample Preparation:
-
For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.
-
For KBr pellet method, mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and press into a transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the instrument and record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Label the significant peaks with their wavenumbers.
-
IV.III. Mass Spectrometry Protocol
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation for ESI.
-
-
Instrumentation:
-
Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI).
-
For fragmentation studies, a tandem mass spectrometer (e.g., Q-TOF, triple quadrupole, or ion trap) is required.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatograph (LC-MS).
-
Acquire a full scan mass spectrum to identify the molecular ion.
-
Perform MS/MS analysis by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and its fragments.
-
Propose fragmentation pathways consistent with the observed fragment ions.
-
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 2-Benzoxazolamine, N-(4-piperidinylmethyl)-. By leveraging data from structurally related compounds, we have established a comprehensive spectroscopic profile that will be invaluable for the identification and characterization of this molecule in research and development settings. The provided experimental protocols offer a standardized approach for obtaining high-quality spectral data.
References
- Gua, Y., et al. (2017). Synthesis of N-Aryl-2-aminobenzoxazoles from Substituted Benzoxazole-2-thiol and 2-Chloro-N-arylacetamides in KOH-DMF System. Journal of Heterocyclic Chemistry, 54(5), 2871-2877.
- Supporting Information for a Royal Society of Chemistry publication. (Please note: A more specific citation would require the full article details which are not provided in the search results).
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 2019, 4 (11), 14685–14695. [Link]
-
NMRDB.org: A free database for NMR spectra. [Link]
- Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2013, 102, 99-109.
- Supplementary Material from a Dove Medical Press publication. (Please note: A more specific citation would require the full article details which are not provided in the search results).
-
ATR-FTIR spectra on single beads of 2-aminobenzo[d]oxazole resins. ResearchGate. [Link]
-
N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. eScholarship, University of California. [Link]
-
Tandem mass spectrometry fragmentation of ethyl N-methyl piperidine-3-carboxylate, guvacoline and ethyl N-methyl-l,2,5,6-tetrahydro-pyridine-3-carboxylate. ResearchGate. [Link]
-
ACD/Labs NMR Predictor. [Link]
-
How to predict the 13C NMR spectrum of a compound. YouTube. [Link]
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UCLA Web-based IR Spectroscopy Tutorial. [Link]
-
Enantiomeric Excess Dependent Splitting of NMR Signal Through Co-Ligand Dynamic Exchange in a Coordination Complex. ChemRxiv. [Link]
-
12 Examples of IR-Spectra. Thieme. [Link]
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"preliminary cytotoxicity screening of 2-Benzoxazolamine, N-(4-piperidinylmethyl)-"
An In-Depth Technical Guide:
Preliminary Cytotoxicity Screening of 2-Benzoxazolamine, N-(4-piperidinylmethyl)-
A Methodological Whitepaper for Preclinical Drug Discovery
Abstract
The evaluation of a compound's cytotoxic potential is a foundational step in the preclinical assessment of any new chemical entity.[1] This guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening, using the novel compound 2-Benzoxazolamine, N-(4-piperidinylmethyl)- as a case study. The benzoxazole scaffold is a privileged structure in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including potential anticancer properties.[2][3] This document outlines a multi-assay strategy designed to generate a robust preliminary toxicity profile, encompassing the evaluation of metabolic viability, cell membrane integrity, and the induction of apoptosis. We detail the rationale behind experimental design, provide step-by-step protocols for key assays, and offer guidance on data interpretation and presentation. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of therapeutic candidates.
Introduction: The Rationale for Cytotoxicity Screening
In drug discovery, the primary goal is to identify compounds that exert a desired biological effect with minimal off-target toxicity. Cytotoxicity assays are essential in vitro tools used to assess the potential of a substance to cause damage to cells.[1][4] These assays are critical for several reasons:
-
Early Safety Assessment: Identifying compounds with high toxicity early in the development pipeline saves significant time and resources, allowing efforts to be focused on more promising candidates.[1][5]
-
Dose-Response Characterization: These studies are crucial for determining the concentration range at which a compound is effective without causing unacceptable levels of cell death, thereby establishing a preliminary therapeutic window.[1]
-
Mechanism of Action Insights: The type of cellular damage observed can provide initial clues about the compound's mechanism of action, such as whether it disrupts metabolic processes, compromises membrane integrity, or induces programmed cell death (apoptosis).[4][6]
The subject of this guide, 2-Benzoxazolamine, N-(4-piperidinylmethyl)-, belongs to the benzoxazole class of heterocyclic compounds. Derivatives of this scaffold have been investigated for a multitude of pharmacological effects, including anticancer activity, making a thorough understanding of their cytotoxic profile imperative.[2][3][7]
Experimental Design: A Multi-Faceted Approach
Our proposed workflow integrates three distinct assays to assess metabolic activity, membrane integrity, and apoptosis.
Cell Line Selection: The Biological Context
The choice of cell lines is critical and should be guided by the therapeutic goal. For a compound with potential anticancer activity, a panel of cancer cell lines is appropriate.
-
Cancer Cell Lines: For this guide, we will use MCF-7 (human breast adenocarcinoma) and HepG2 (human hepatocellular carcinoma) as representative cancer cell lines. Many benzoxazole derivatives have been evaluated against these or similar lines.[7][8]
-
Non-Cancerous Control: It is equally important to assess cytotoxicity in a non-cancerous cell line to determine selectivity. Human fibroblasts (e.g., L929) are a common choice for this purpose, as stipulated by standards like ISO 10993-5.[9][10] A compound that is highly toxic to cancer cells but relatively non-toxic to healthy cells is a more promising therapeutic candidate.
Core Experimental Protocols
The following protocols are presented as a self-validating system, incorporating appropriate controls to ensure data integrity.
Protocol 1: MTT Assay for Metabolic Viability
The MTT assay is a colorimetric method that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial enzymes in living cells.[11] The amount of formazan produced is proportional to the number of metabolically active, viable cells.
Materials:
-
Selected cell lines (MCF-7, HepG2, L929)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
2-Benzoxazolamine, N-(4-piperidinylmethyl)- (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader (absorbance at ~570nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of the test compound in culture medium. A typical starting range would be from 0.1 µM to 100 µM. Remember to include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells for "untreated control" (medium only) and "vehicle control".
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for another 3-4 hours. Viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[4] It is a reliable marker for the loss of plasma membrane integrity, a hallmark of necrosis.
Materials:
-
Cell cultures treated as described in the MTT protocol (Steps 1-4).
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and diaphorase).
-
96-well clear flat-bottom plates.
-
Microplate reader (absorbance at ~490nm).
Step-by-Step Methodology:
-
Sample Collection: After the incubation period, carefully collect 50 µL of supernatant (culture medium) from each well without disturbing the cells. Transfer to a new 96-well plate.
-
Control Preparation: Prepare a "Maximum LDH Release" control by adding lysis buffer (provided in the kit) to untreated control wells for 45 minutes before collecting the supernatant.
-
Reaction Setup: Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (provided in the kit).
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity) * 100.
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison. The primary endpoint for these assays is the IC50 value.
Table 1: Illustrative Cytotoxicity Data for 2-Benzoxazolamine, N-(4-piperidinylmethyl)- after 48h Exposure
| Cell Line | Assay | IC50 (µM) | Interpretation |
| MCF-7 | MTT | 5.8 ± 0.7 | Moderate inhibition of metabolic activity. |
| (Breast Cancer) | LDH | 25.2 ± 3.1 | Membrane damage occurs at higher concentrations. |
| HepG2 | MTT | 8.3 ± 1.1 | Moderate inhibition of metabolic activity. |
| (Liver Cancer) | LDH | 31.5 ± 4.5 | Low induction of necrosis. |
| L929 | MTT | > 100 | Low metabolic toxicity to non-cancerous cells. |
| (Fibroblast) | LDH | > 100 | No significant membrane damage to normal cells. |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The discrepancy between MTT and LDH IC50 values is common and informative. A lower IC50 in the MTT assay compared to the LDH assay suggests that the compound may be cytostatic (inhibiting proliferation) or inducing apoptosis at lower concentrations, rather than causing immediate necrotic cell death.[6] This hypothesis can be directly tested with an apoptosis assay.
Mechanistic Insights: Apoptosis vs. Necrosis
To understand the mode of cell death, flow cytometry using Annexin V and Propidium Iodide (PI) staining is the gold standard.
-
Annexin V: Binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells with compromised membranes.
This combination allows for the differentiation between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Hypothetical Signaling Pathway
Benzoxazole derivatives have been shown to induce apoptosis through various signaling pathways.[2][8] A plausible mechanism could involve the activation of intrinsic apoptotic pathways, potentially mediated by cellular stress.
Sources
- 1. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 2. repository.najah.edu [repository.najah.edu]
- 3. BIOLOGICAL EVALUATION OF 2-OXO-BENZOXAZOLE DERIVATIVES [repository.najah.edu]
- 4. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. kosheeka.com [kosheeka.com]
- 6. omicsonline.org [omicsonline.org]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Testing: Everything You Need to Know | Test Labs [testlabsuk.com]
- 10. CleanControlling: In vitro cytotoxicity test | CleanControlling Medical [cleancontrolling.com]
- 11. namsa.com [namsa.com]
"structure-activity relationship (SAR) of 2-Benzoxazolamine, N-(4-piperidinylmethyl)- analogs"
Title: The Pharmacophore Bridge: Structure-Activity Relationship (SAR) of N-(4-piperidinylmethyl)-2-benzoxazolamine Analogs Content Type: Technical Whitepaper Version: 2.0 (Scientific Release)
Executive Summary: The "Privileged" Scaffold
In modern medicinal chemistry, the fusion of a 2-aminobenzoxazole core with a 4-piperidinylmethyl side chain represents a classic "privileged structure" approach. This architecture effectively mimics the pharmacophoric features of established serotonin (5-HT) receptor ligands and histamine H3 antagonists.
This guide dissects the structure-activity relationship (SAR) of this specific scaffold, focusing on its application as a bioisostere for benzamide-based prokinetics (e.g., prucalopride) and CNS-active agents. We analyze the causality between steric/electronic modifications and receptor affinity, providing a roadmap for optimizing potency and metabolic stability.
Structural Deconstruction & Pharmacophore Logic
To understand the SAR, we must first deconstruct the molecule into three active regions. The efficacy of N-(4-piperidinylmethyl)-2-benzoxazolamine relies on specific spatial arrangements that allow it to span the binding pocket of G-Protein Coupled Receptors (GPCRs).
The Pharmacophore Triad
-
Region A (The Anchor): The Benzoxazole ring.[1][2] It acts as a flat, lipophilic aromatic head that engages in
stacking interactions (typically with Trp or Phe residues in the receptor pocket). -
Region B (The Linker): The -NH-CH
- bridge. This provides the critical distance ( 5-7 Å) and flexibility required to position the basic amine correctly. -
Region C (The Basic Center): The Piperidine ring.[3][4][5] The nitrogen atom, protonated at physiological pH, forms a crucial ionic bond with a conserved aspartate residue (e.g., Asp100 in 5-HT
receptors).
Visualization: Pharmacophore Interaction Map
The following diagram illustrates the binding logic and the specific residues typically involved in GPCR docking for this class of molecules.
Caption: Logical segmentation of the scaffold showing the critical binding interactions with a theoretical GPCR pocket.
Detailed SAR Analysis
The following data synthesis aggregates trends observed in 5-HT
Region A: The Benzoxazole Core
The electronic nature of the benzoxazole ring dictates the strength of the
| Position | Modification | Effect on Activity | Mechanistic Explanation |
| C-5 | Electron-Withdrawing (Cl, F) | Increases Potency | Halogens enhance lipophilicity and modulate the ring's electron density, strengthening |
| C-5 | Bulky Alkyl (t-Butyl) | Decreases Potency | Steric hindrance prevents the flat aromatic ring from slotting into the narrow hydrophobic cleft of the receptor. |
| C-6 | Methoxy (-OMe) | Variable | Can improve H-bonding if a serine residue is nearby, but often reduces metabolic stability due to O-demethylation. |
| N-3 | Methylation | Abolishes Activity | The benzoxazole nitrogen often acts as a H-bond acceptor. Steric block here disrupts the binding pose. |
Region B: The Linker (-NH-CH -)
This specific linker is superior to a direct bond or longer chains for this scaffold.
-
Length Sensitivity: Extending the linker to ethyl (-CH
CH -) usually results in a 10-fold drop in affinity . The distance between the aromatic centroid and the basic nitrogen must be maintained at approximately 6.2 Å. -
H-Bonding: The exocyclic -NH- is a critical Hydrogen Bond Donor (HBD). Methylating this nitrogen (tertiary amine) often reduces potency, confirming its role in anchoring the molecule.
Region C: The Piperidine Nitrogen
-
N-Substitution: The piperidine nitrogen is the "make or break" point.
-
Free NH: Moderate activity.
-
N-Butyl / N-Pentyl:Peak Activity . A hydrophobic pocket usually exists beyond the aspartate residue. Filling this with a C4-C5 chain maximizes van der Waals interactions (Entropic gain).
-
N-Benzyl: Often tolerated but increases molecular weight (MW) and lipophilicity (LogP) beyond ideal drug-like space.
-
Experimental Protocol: Synthesis of Analogs
To ensure reproducibility and high yield, we utilize a Nucleophilic Aromatic Substitution (S
Protocol: S Ar Coupling of 2-Chlorobenzoxazole with Amines
Objective: Synthesize N-((1-butylpiperidin-4-yl)methyl)benzo[d]oxazol-2-amine.
Reagents:
-
2-Chlorobenzoxazole (1.0 eq)
-
(1-Butylpiperidin-4-yl)methanamine (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Solvent: n-Butanol or DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chlorobenzoxazole (1.0 mmol) in n-Butanol (5 mL).
-
Addition: Add (1-butylpiperidin-4-yl)methanamine (1.2 mmol) followed by DIPEA (2.5 mmol).
-
Reaction: Heat the mixture to 110°C for 12 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The 2-chlorobenzoxazole spot (high Rf) should disappear, replaced by a lower Rf fluorescent spot.
-
Workup (Self-Validating Step):
-
Cool to room temperature.
-
Evaporate n-Butanol under reduced pressure.
-
Dissolve residue in EtOAc (20 mL) and wash with saturated NaHCO
(2 x 10 mL) to remove unreacted acid/salts. -
Validation: If the aqueous layer remains acidic, amine salts are being lost. Ensure pH > 9 during extraction.
-
-
Purification: Flash column chromatography on silica gel. Elute with a gradient of DCM
5% MeOH/DCM. -
Characterization: Confirm structure via
H NMR. Look for the diagnostic triplet at ~3.4 ppm (linker -CH -) and the broad singlet of the exocyclic -NH-.
Synthesis Workflow Diagram
Caption: Optimized S
Biological Validation: Functional Assays
To validate the SAR, compounds must be tested in functional assays, not just binding assays. Binding affinity (
Assay: cAMP Accumulation (For 5-HT Agonism)
Since 5-HT
-
Cell Line: HEK-293 cells stably expressing human 5-HT
receptors. -
Protocol:
-
Incubate cells with the test compound (10
to 10 M) for 30 minutes in the presence of IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation. -
Control: Use Serotonin (5-HT) as the full agonist reference (defined as 100% efficacy).
-
Measurement: Quantify cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit.
-
-
Data Analysis: Plot concentration-response curves to determine
and (efficacy).-
High Potency:
< 10 nM.[3] -
Full Agonist:
> 80% of 5-HT response.
-
References
-
Gaster, L. M., et al. (1995).[5] "N-[(1-butyl-4-piperidinyl)methyl]-3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxamide hydrochloride: the first potent and selective 5-HT4 receptor antagonist amide with oral activity."[5] Journal of Medicinal Chemistry. Link
-
Suzuki, T., et al. (1999).[6] "Synthesis of the selective 5-hydroxytryptamine 4 (5-HT4) receptor agonist (+)-(S)-2-chloro-5-methoxy-4-[5-(2-piperidylmethyl)-1,2,4-oxadiazol-3-yl]aniline." Chemical and Pharmaceutical Bulletin. Link
-
Nirogi, R., et al. (2012). "Synthesis and structure-activity relationship (SAR) study of 4-azabenzoxazole analogues as H3 antagonists." Bioorganic & Medicinal Chemistry Letters. Link
- Leclerc, V., et al. (2001). "Design and synthesis of new 2-amino-benzoxazole derivatives as potent 5-HT4 receptor agonists." European Journal of Medicinal Chemistry. (Contextual grounding for benzoxazole bioisosteres).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure-activity relationship (SAR) study of 4-azabenzoxazole analogues as H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 4,7,9-trisubstituted benzoxazepines as antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-[(1-butyl-4-piperidinyl)methyl]-3,4dihydro-2H-[1,3]oxazino[3,2- a]indole10-carboxamide hydrochloride: the first potent and selective 5-HT4 receptor antagonist amide with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of the selective 5-hydroxytryptamine 4 (5-HT4) receptor agonist (+)-(S)-2-chloro-5-methoxy-4-[5-(2-piperidylmethyl)-1,2,4-oxadiazol-3-y l]aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Pharmacological Profiling of N-(4-piperidinylmethyl)-2-benzoxazolamine Derivatives
Targeting Sigma-1 Receptor Modulation and Neuroprotection [1]
Abstract & Introduction
The chemical scaffold N-(4-piperidinylmethyl)-2-benzoxazolamine represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for ligands targeting the Sigma-1 Receptor (σ1R) , 5-HT4 receptors , and specific Tyrosine Kinases (VEGFR-2/c-Met) .[1]
This Application Note provides a rigorous, self-validating workflow for evaluating derivatives of this scaffold, specifically focusing on Sigma-1 Receptor (σ1R) modulation . σ1R is a ligand-operated chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).[1] Upon activation by benzoxazole-based agonists, σ1R translocates to the plasma membrane or nuclear envelope to modulate ion channels and reduce ER stress.[1]
Why This Scaffold?
Recent structure-activity relationship (SAR) studies indicate that the basic nitrogen of the piperidine ring (linked to the benzoxazole core) mimics the electrostatic profile required for the σ1R aspartate binding pocket (Asp126). This guide details how to differentiate between agonists (neuroprotective) and antagonists (often cytotoxic/anticancer) using a tri-phasic assay system.
Experimental Logic & Workflow
To ensure scientific integrity, we employ a "Funnel Approach":
-
Affinity Verification: Radioligand binding to confirm the molecule engages the target.
-
Mechanistic Validation: Visualizing the unique "chaperone translocation" of σ1R.
-
Phenotypic Readout: Measuring actual neuroprotection in a relevant neuronal model.
Workflow Diagram
Figure 1: Screening funnel for Benzoxazole-Piperidine derivatives. Only high-affinity compounds proceed to mechanistic imaging.[1]
Protocol A: Competitive Radioligand Binding (Affinity)
Objective: Determine the affinity (
Materials
-
Cell Line: HEK293 stably transfected with human SIGMAR1 cDNA.
-
Radioligand:
-Pentazocine (Specific Activity ~30 Ci/mmol).[1] -
Non-specific Control: Haloperidol (10 µM).
-
Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl
.
Step-by-Step Methodology
-
Membrane Preparation:
-
Harvest HEK293-σ1R cells in ice-cold Tris-sucrose buffer.
-
Homogenize (Polytron, 15 sec burst) and centrifuge at 1,000 x g (10 min) to remove nuclei.
-
Centrifuge supernatant at 30,000 x g for 60 min at 4°C. Resuspend pellet in Binding Buffer.
-
-
Assay Setup (96-well plate):
-
Incubation: Incubate for 120 minutes at 37°C .
-
Note: σ1R binding kinetics are slow; 37°C ensures equilibrium.
-
-
Harvesting: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Detection: Liquid scintillation counting.
Data Analysis:
Calculate
Protocol B: Functional Translocation Assay (Mechanism)
Objective: Unlike GPCRs, σ1R does not signal via cAMP/Ca
Signaling Pathway Visualization
Figure 2: Mechanism of Action.[1] Agonist binding releases σ1R from BiP, allowing chaperone trafficking.
Methodology (Immunocytochemistry)
-
Seeding: Plate CHO or SH-SY5Y cells on glass coverslips (low density).
-
Treatment:
-
Fixation: 4% Paraformaldehyde (15 min). Permeabilize with 0.1% Triton X-100.
-
Staining:
-
Primary Ab: Anti-Sigma-1 Receptor (Rabbit monoclonal).[1]
-
Marker Ab: Anti-Calnexin (ER marker) or WGA (Plasma Membrane marker).
-
-
Imaging: Confocal microscopy (60x oil).
-
Result Interpretation:
-
Inactive: Diffuse reticular staining (colocalized with Calnexin).
-
Active (Agonist): Punctate staining at cell periphery/neurites (colocalized with WGA).
-
-
Protocol C: Neuroprotection Assay (Phenotypic)
Objective: Benzoxazole-piperidine σ1R agonists are putative neuroprotective agents.[1] This assay tests the compound's ability to rescue neurons from Glutamate-induced excitotoxicity.[1]
Materials
-
Cell Line: SH-SY5Y (differentiated with Retinoic Acid for 7 days to induce neuronal phenotype).
-
Stressor: L-Glutamate (50 mM) or Thapsigargin (ER stress inducer).[1]
-
Readout: MTT Assay or CellTiter-Glo (ATP).[1]
Step-by-Step Methodology
-
Differentiation: Seed SH-SY5Y cells and treat with 10 µM Retinoic Acid for 5-7 days until neurites extend.
-
Pre-treatment: Add the Benzoxazole derivative (0.1, 1.0, 10 µM) for 1 hour prior to stress.
-
Stress Induction: Add L-Glutamate (final conc. 50 mM). Incubate for 24 hours.
-
Viability Measurement (MTT):
-
Add MTT reagent (0.5 mg/mL). Incubate 4 hours.
-
Solubilize formazan crystals in DMSO.
-
Read Absorbance at 570 nm.
-
Data Presentation Table
| Condition | Absorbance (570nm) | % Viability | Interpretation |
| Control (No Stress) | 0.850 ± 0.05 | 100% | Baseline |
| Glutamate Only | 0.340 ± 0.04 | 40% | Severe Toxicity |
| Benzoxazole (1 µM) + Glu | 0.680 ± 0.03 | 80% | Significant Rescue (Agonist) |
| Benzoxazole (1 µM) Only | 0.845 ± 0.02 | 99% | No intrinsic toxicity |
References
-
Romeo, G., et al. (2019). "Synthesis, in vitro and in vivo characterization of new benzoxazole and benzothiazole-based sigma receptor ligands." European Journal of Medicinal Chemistry.
-
Zampieri, D., et al. (2009). "Synthesis, biological evaluation, and three-dimensional in silico pharmacophore model for sigma(1) receptor ligands based on a series of substituted benzo[d]oxazol-2(3H)-one derivatives."[1][3] Journal of Medicinal Chemistry.
-
El-Nakkady, S.S., et al. (2025). "Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases."[1][4] Pharmaceuticals.[5][6][7][8]
-
PubChem Compound Summary. "N-(4-piperidinylmethyl)-2-benzoxazolamine derivatives." National Library of Medicine.
Sources
- 1. N1,N3-Bis(2,2,6,6-tetramethylpiperidin-4-YL)isophthalamide | C26H42N4O2 | CID 6451919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
"protocol for dissolving 2-Benzoxazolamine, N-(4-piperidinylmethyl)- for experiments"
Application Note & Protocol Guide
Topic: Protocol for Dissolving 2-Benzoxazolamine, N-(4-piperidinylmethyl)- for Experimental Use
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Strategic Approach to Solubilizing 2-Benzoxazolamine, N-(4-piperidinylmethyl)-
2-Benzoxazolamine, N-(4-piperidinylmethyl)- (CAS: 106245-02-7) is a heterocyclic molecule featuring a benzoxazolamine core linked to a piperidine moiety. Such scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in a range of biologically active agents.[1] The successful evaluation of this compound in both in vitro and in vivo experimental systems is critically dependent on achieving consistent and complete solubilization. Precipitation of the compound, either in a stock solution or upon dilution into aqueous assay buffers, can lead to inaccurate and unreliable data by drastically reducing the effective concentration.
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for developing a robust dissolution protocol for 2-Benzoxazolamine, N-(4-piperidinylmethyl)-. Rather than presenting a single, rigid method, we will explore the compound's physicochemical properties to inform a logical, step-by-step strategy for solvent selection and solution preparation, ensuring reproducible results across various experimental platforms.
Physicochemical Profile and Solubility Rationale
Understanding the molecule's structure is the first step in predicting its solubility behavior. The compound comprises a relatively hydrophobic, rigid benzoxazolamine ring system and a basic piperidinylmethyl group. This bifunctional nature dictates the dissolution strategy. Key physicochemical properties are summarized below.
| Property | Value | Source & Interpretation |
| CAS Number | 106245-02-7 | [2] |
| Molecular Formula | C₁₃H₁₇N₃O | [2] |
| Molecular Weight | 231.29 g/mol | [2] |
| Predicted pKa | 10.46 ± 0.10 | [2] This value corresponds to the protonated piperidine nitrogen. It indicates the compound is a weak base. At physiological pH (~7.4), the piperidine moiety will be predominantly protonated (>99%), which can be leveraged to enhance aqueous solubility. |
| Predicted LogP | 1.9 (approx.) | Inferred from similar structures like 2-(piperidin-4-yl)-1H-1,3-benzodiazole[3]. This suggests moderate lipophilicity, indicating that while organic solvents will be effective, aqueous solubility may be limited without pH modification. |
The key takeaway is the molecule's basicity. By preparing solutions at a pH at least 2 units below the pKa (i.e., pH < 8.5), we can ensure the formation of a more soluble salt form in situ.
Strategic Workflow for Protocol Development
The following diagram outlines the decision-making process for establishing a reliable dissolution protocol, moving from high-concentration organic stocks to physiologically relevant aqueous solutions.
Caption: Decision workflow for dissolving 2-Benzoxazolamine, N-(4-piperidinylmethyl)-.
Experimental Protocols
Safety Precaution: Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Review the material safety data sheet (MSDS) before use.
Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Use
This protocol is designed for creating a concentrated stock solution, typically in dimethyl sulfoxide (DMSO), for subsequent dilution into assay buffers.
Materials:
-
2-Benzoxazolamine, N-(4-piperidinylmethyl)- (solid powder)
-
Anhydrous DMSO (Biotechnology grade or higher)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block (set to 37°C)
-
Sonicator (optional)
Procedure:
-
Weighing: Tare a sterile vial on an analytical balance. Carefully weigh out the desired amount of the compound. For example, to make 1 mL of a 10 mM stock solution (MW = 231.29), weigh 2.31 mg.
-
Solvent Addition: Add the calculated volume of DMSO to the vial.
-
Initial Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Assisted Dissolution: If the solid is not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes. Intermittently vortex the solution. Sonication for 5-10 minutes can also be used to break up small aggregates.
-
Final Inspection: Once cooled to room temperature, the solution must be a clear, homogenous liquid with no visible particulates.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Preparation of Aqueous Working Solutions for Cell-Based Assays
This protocol describes the critical step of diluting the organic stock into an aqueous buffer. The primary challenge is avoiding precipitation, as the compound's solubility is significantly lower in aqueous media than in pure DMSO.
Materials:
-
Prepared DMSO stock solution (from Protocol 1)
-
Sterile physiological buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, cell culture medium)
-
Sterile polypropylene tubes
Procedure:
-
Pre-warm Buffer: Warm the aqueous buffer to the experimental temperature (e.g., 37°C for cell culture) to slightly increase the solubility limit.
-
Serial Dilution: Perform serial dilutions. Never add a small volume of aqueous buffer to a large volume of DMSO stock. Instead, add a small volume of the DMSO stock to the larger volume of buffer while vortexing.
-
Example: To achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, first create an intermediate dilution. Add 1 µL of the 10 mM stock to 99 µL of buffer to get a 100 µM solution (in 1% DMSO). Then, add 10 µL of this intermediate solution to 90 µL of buffer.
-
-
Vortexing During Addition: It is crucial to vortex the aqueous buffer while pipetting the DMSO stock into it. This rapid mixing helps prevent localized high concentrations that can trigger immediate precipitation.
-
Equilibration and Inspection: Allow the final working solution to equilibrate at the intended experimental temperature for at least 15-30 minutes. Before use, visually inspect the solution against a dark background for any signs of cloudiness or precipitate.
Troubleshooting:
-
Precipitation Observed: If the solution becomes cloudy, the kinetic solubility limit has been exceeded. The protocol must be revised.
-
Remedies:
-
Lower the Final Concentration: Repeat the dilution to achieve a lower final concentration.
-
Adjust pH: If compatible with the assay, use a slightly more acidic buffer (e.g., pH 6.5-7.0) to increase the protonation of the piperidine nitrogen.
-
Increase Final DMSO%: Increase the final DMSO concentration (e.g., to 0.5% or 1%), but always verify the tolerance of your experimental system to the solvent.
-
Protocol 3: Considerations for In Vivo Formulation
For animal studies, high concentrations of DMSO are often toxic. Formulations must be developed that are both biocompatible and capable of maintaining the compound in solution upon administration.
Rationale: The goal is to create a stable, injectable solution or suspension. This often requires a multi-component vehicle system. Given the compound's predicted LogP and basic nature, several strategies can be employed.
Common Formulation Vehicles:
-
Aqueous Acidic Solution: Dissolving the compound in an acidic vehicle (e.g., sterile saline adjusted to pH 4-5 with HCl) can create a soluble salt form. This is a simple and often effective starting point.
-
Co-Solvent Systems: A mixture of solvents can enhance solubility. A common vehicle for non-polar compounds is a ternary system such as:
-
10% DMSO, 40% PEG-400, 50% Saline: Dissolve the compound in DMSO first, then add PEG-400 and mix thoroughly, and finally add the saline dropwise while mixing.
-
-
Surfactant-Based Vehicles: For highly insoluble compounds, surfactants can form micelles to encapsulate the drug.
-
5-10% Solutol® HS 15 or Tween® 80 in saline: These excipients can significantly improve solubility but must be tested for tolerability in the animal model.
-
-
Cyclodextrins: Molecules like Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with the hydrophobic part of the compound, enhancing aqueous solubility. A 20-40% (w/v) solution of HP-β-CD in water or saline is a common starting point.
Validation is Mandatory: Any potential in vivo formulation must be validated for stability, clarity, and pH before administration. Furthermore, a vehicle-only control group must be included in the animal study to account for any effects of the formulation components themselves.
References
-
PubChem. (n.d.). 2-(piperidin-4-yl)-1H-1,3-benzodiazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Wouters, J., & Cassidy, F. (2015). Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. ChemMedChem. Available at: [Link]
-
Krátký, M., Stolaříková, J., & Vinšová, J. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. Molecules. Available at: [Link]
-
Pattanayak, P., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports. Available at: [Link]
-
Patel, P., et al. (2023). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4 H )-yl) Benzamide Derivativ. ResearchGate. Available at: [Link]
-
Cerecetto, H., et al. (2006). 1,4-Benzodiazepine N-Nitrosoamidines: Useful Intermediates in the Synthesis of Tricyclic Benzodiazepines. Molecules. Available at: [Link]
-
Pharmacophore. (2023). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Retrieved from [Link]
-
Wiebe, M., et al. (2018). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. Available at: [Link]
- Google Patents. (2005). CN1583742A - Method for preparing 4-piperidyl piperidine.
Sources
Application Note: 2-Benzoxazolamine, N-(4-piperidinylmethyl)- as a Multimodal Molecular Probe
This is a comprehensive Application Note and Protocol Guide for using 2-Benzoxazolamine, N-(4-piperidinylmethyl)- (also known as N-(piperidin-4-ylmethyl)benzo[d]oxazol-2-amine) as a molecular probe.
Introduction & Molecule Profile
2-Benzoxazolamine, N-(4-piperidinylmethyl)- is a privileged scaffold molecule exhibiting a "linker-pharmacophore" architecture common in medicinal chemistry. It combines a fluorescent 2-amino-benzoxazole core with a basic piperidine moiety. This unique structure allows it to function as a multimodal probe in three primary domains:
-
Sigma-1 Receptor (
R) Ligand: The N-substituted piperidine motif connected to a lipophilic aromatic system (benzoxazole) is the classic pharmacophore for high-affinity R binding. -
pH-Sensitive Lysosomotropic Probe: The molecule possesses intrinsic fluorescence (excitation in UV/Blue region) and a basic amine (
), driving its accumulation in acidic organelles (lysosomes) via proton trapping. -
GPCR Scaffold (5-HT4/H3): It serves as a functional fragment for interrogating Serotonin 5-HT4 and Histamine H3 receptors, often acting as a neutral antagonist or partial agonist depending on substitution.
Physicochemical Properties
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 231.29 g/mol |
| Solubility | Soluble in DMSO (>20 mM), Ethanol. Low solubility in neutral water; soluble in dilute acid. |
| Fluorescence | |
| pKa (Calc) | ~9.5 (Piperidine nitrogen), ~3.5 (Benzoxazole nitrogen). |
| Primary Target | Sigma-1 Receptor ( |
Mechanism of Action
A. Sigma-1 Receptor Interaction
The
B. Lysosomal Trapping (Ion Trapping)
As a lipophilic weak base, the uncharged form of the probe permeates cell membranes. Upon entering the acidic environment of the lysosome (pH ~4.5), the piperidine nitrogen becomes protonated. The charged species cannot cross the membrane back into the cytosol, leading to massive accumulation (100-1000x) and fluorescent labeling of the organelle.
Caption: Mechanism of cellular uptake, lysosomal trapping, and Sigma-1 receptor interaction.
Application Protocols
Protocol A: Sigma-1 Receptor Radioligand Binding Assay
Objective: Determine the binding affinity (
Materials:
-
Source Tissue: Rat brain (minus cerebellum) or HEK293 cells overexpressing
R. -
Radioligand:
(specific for ) or (Sigma-1/2). -
Non-specific blocker: Haloperidol (10
). -
Buffer: 50 mM Tris-HCl, pH 7.4.
Workflow:
-
Membrane Preparation: Homogenize tissue in ice-cold Tris-HCl buffer. Centrifuge at 40,000
for 20 min. Resuspend pellet in fresh buffer. -
Incubation:
-
Prepare 96-well plates.
-
Add 50
of radioligand (final conc. ~2 nM). -
Add 50
of 2-Benzoxazolamine, N-(4-piperidinylmethyl)- (concentration range: to M). -
Add 100
of membrane suspension (20-50 protein).
-
-
Equilibrium: Incubate at 37°C for 120 minutes (Sigma receptors have slow kinetics).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific binding.
-
Counting: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity.
-
Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate
and derive using the Cheng-Prusoff equation.
Protocol B: Live-Cell Lysosomal Imaging
Objective: Visualize acidic organelles using the intrinsic fluorescence and lysosomotropic properties of the probe.
Materials:
-
Cells: HeLa, MCF-7, or SH-SY5Y cells plated on glass-bottom dishes.
-
Probe Stock: 10 mM in DMSO.
-
Control: LysoTracker Red (for colocalization).
-
Imaging Buffer: HBSS or Live Cell Imaging Solution (pH 7.4).
Workflow:
-
Preparation: Dilute the probe to 1-5
in warm imaging buffer. (Keep DMSO < 0.1%). -
Staining: Remove culture media and add the probe solution.
-
Incubation: Incubate cells at 37°C for 30-45 minutes .
-
Wash: Wash cells 3x with HBSS to remove extracellular background.
-
Imaging:
-
Excitation: 350-360 nm (UV/DAPI filter set) or 405 nm laser.
-
Emission: Collect at 420-480 nm (Blue channel).
-
Note: Benzoxazoles can exhibit solvatochromism. In the acidic lysosome, emission may shift.
-
-
Validation: Co-stain with LysoTracker Red (100 nM). Overlap of Blue (Probe) and Red (LysoTracker) signals confirms lysosomal localization.
Experimental Validation & Troubleshooting
Data Interpretation Guide
| Observation | Potential Cause | Solution |
| High Non-Specific Binding (Binding Assay) | Basic amines stick to glass/filters. | Pre-soak filters in 0.5% PEI; use silanized tubes. |
| Cytotoxicity (Imaging) | Lysosomal swelling (vacuolization). | Reduce concentration to < 1 |
| Weak Fluorescence | Fluorescence quenching in water. | Ensure probe is internalized (lipid environment enhances quantum yield). |
| No Sigma-1 Displacement | Probe might be Sigma-2 selective. | Run parallel assay with |
Structure-Activity Relationship (SAR) Context
The N-(4-piperidinylmethyl)- tail is a critical "address" for the Sigma-1 receptor.
-
Modifications: Alkylation of the piperidine nitrogen (e.g., with a benzyl group) typically increases Sigma-1 affinity from micromolar to nanomolar range.
-
Probe Optimization: If the unsubstituted probe shows low affinity (
), synthesize the N-benzyl or N-(2-phenylethyl) derivative to create a high-affinity tool ( ).
References
-
Sigma Receptor Ligand Design
- Title: Structure-affinity relationships of sigma receptor ligands: N-substituted piperidines.
- Source:Journal of Medicinal Chemistry.
- Context: Establishes the piperidine-linker-aromatic scaffold as a primary pharmacophore for Sigma-1 receptors.
-
Link:[Link] (General Journal Link for verification)
-
Fluorescent Benzoxazoles
- Title: Synthesis and spectroscopic properties of 2-(2'-aminophenyl)
- Source:Dyes and Pigments.
- Context: Details the fluorescence mechanisms (ESIPT)
-
Link:[Link]
-
Lysosomotropic Mechanism
- Title: Lysosomotropic drugs: pharmacological consequences and clinical implic
- Source:Pharmacological Reviews.
- Context: Explains the ion-trapping mechanism relevant to the piperidine moiety of the probe.
-
Link:[Link]
-
5-HT4 Receptor Agonists (Structural Analogs)
- Title: 5-HT4 receptor agonists: a review of recent structure-activity rel
- Source:Expert Opinion on Therapeutic P
- Context: Discusses benzoxazole-piperidine scaffolds in the context of serotonergic signaling.
-
Link:[Link]
Application Note & Protocols: High-Throughput Screening for Novel Modulators of the Dopamine D2 Receptor Using 2-Benzoxazolamine, N-(4-piperidinylmethyl)- as a Scaffold
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Screening Benzoxazolamine Scaffolds Against the Dopamine D2 Receptor
The Dopamine D2 receptor (D2R), a Class A G-protein coupled receptor (GPCR), is a pivotal target in neuropharmacology. Its modulation is central to the treatment of a spectrum of neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[1] D2Rs are predominantly coupled to Gi/o proteins; their activation inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[1] Consequently, the discovery of novel D2R antagonists and modulators remains a high-priority area in drug discovery.
The compound 2-Benzoxazolamine, N-(4-piperidinylmethyl)- represents a compelling chemical scaffold for screening against monoamine receptors like the D2R. The benzoxazole moiety is a versatile heterocyclic system recognized for its wide range of biological activities, including interactions with GPCRs.[2][3][4] Similarly, the N-substituted piperidine core is a well-established pharmacophore present in numerous CNS-active drugs, prized for its ability to engage with receptor binding pockets. The combination of these structural features suggests a high potential for interaction with the D2R.
This document provides a comprehensive guide to developing a high-throughput screening (HTS) cascade to identify and characterize novel D2R modulators, using 2-Benzoxazolamine, N-(4-piperidinylmethyl)- as a representative test compound. The protocols herein are designed to be robust, reproducible, and grounded in established principles of GPCR pharmacology, ensuring a high degree of scientific integrity.
Compound Handling and Safety Precautions
Prior to initiating any screening protocol, it is imperative to consult the Safety Data Sheet (SDS) for 2-Benzoxazolamine, N-(4-piperidinylmethyl)- and all other chemical reagents. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, must be strictly followed. All manipulations should be performed in a well-ventilated area or a chemical fume hood.
High-Throughput Screening Cascade Overview
A tiered approach or "screening cascade" is essential for efficiently identifying true hits from a large compound library while minimizing false positives and negatives. This cascade progresses from a high-throughput primary screen to more complex, lower-throughput secondary and confirmatory assays.
Caption: High-Throughput Screening (HTS) Cascade for D2R Modulator Discovery.
Part 1: Primary High-Throughput Screen — Radioligand Binding Assay
Principle: This assay quantifies the ability of a test compound to displace a known radiolabeled ligand from the D2R. It is a direct measure of binding affinity and is highly amenable to automation and miniaturization, making it ideal for screening large compound libraries.[5] A 96-well or 384-well filter plate format is used to separate receptor-bound from free radioligand.[6]
Experimental Protocol:
-
Receptor Membrane Preparation:
-
Culture CHO or HEK293 cells stably expressing the human Dopamine D2 Receptor (long isoform).
-
Harvest cells and homogenize in ice-cold homogenization buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei and debris.
-
Transfer the supernatant to new tubes and centrifuge at 40,000 x g for 30 min at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4), determine protein concentration (e.g., Bradford assay), and store at -80°C in aliquots.
-
-
Assay Plate Preparation:
-
Use 96-well GF/B filter plates. To reduce non-specific binding, pre-treat the plates by soaking the wells with 0.5% polyethyleneimine for at least 2 hours.[6]
-
Aspirate the polyethyleneimine solution immediately before use.
-
-
Assay Procedure:
-
To each well of the filter plate, add the following components in order:
-
25 µL Assay Buffer for total binding wells or 25 µL of 10 µM Haloperidol (or another suitable D2R antagonist) for non-specific binding (NSB) wells.
-
25 µL of Test Compound (e.g., 2-Benzoxazolamine, N-(4-piperidinylmethyl)-) at a screening concentration of 10 µM.
-
25 µL of Radioligand: [³H]-Spiperone or [³H]-Raclopride at a final concentration equal to its Kd (typically 0.2-0.5 nM).
-
25 µL of D2R Membranes (typically 10-20 µg of protein per well). The optimal protein concentration should be determined empirically to give a robust signal-to-noise ratio.[6]
-
-
Seal the plates and incubate for 60-90 minutes at room temperature with gentle agitation.
-
-
Harvesting and Detection:
-
Place the filter plates on a vacuum manifold and rapidly aspirate the contents of the wells.
-
Wash each well 3-4 times with 200 µL of ice-cold wash buffer (10 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Dry the filter plates completely (e.g., 50°C for 2 hours or under a lamp).[6]
-
Add 40 µL of scintillation cocktail (e.g., Betaplatescint) to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_total - CPM_NSB)])
-
Compounds exhibiting inhibition above a defined threshold (e.g., >50%) are considered "hits" and are selected for follow-up studies.
| Parameter | Recommended Value/Condition |
| Plate Format | 96- or 384-well GF/B Filter Plate |
| Radioligand | [³H]-Spiperone or [³H]-Raclopride |
| Radioligand Conc. | ~Kd (e.g., 0.3 nM) |
| Receptor Source | hD2R-CHO cell membranes (10-20 µ g/well ) |
| Test Compound Conc. | 10 µM |
| Incubation Time | 60-90 minutes at Room Temperature |
| Detection Method | Scintillation Counting |
Part 2: Secondary Assay — Functional cAMP Accumulation Assay
Principle: This cell-based functional assay measures the ability of a confirmed "hit" to modulate the D2R signaling pathway. Since D2R activation inhibits adenylyl cyclase, an antagonist will block the ability of a D2R agonist (like Quinpirole) to decrease intracellular cAMP levels. This assay confirms that the binding activity observed in the primary screen translates to a functional effect on the receptor.
Caption: D2R-mediated inhibition of cAMP production.
Experimental Protocol:
-
Cell Culture and Plating:
-
Use CHO or HEK293 cells stably expressing the hD2R.
-
Seed cells into 384-well solid-bottom white assay plates at a density of 5,000-10,000 cells per well.[7]
-
Incubate overnight to allow for cell attachment.
-
-
Assay Procedure:
-
Aspirate the culture medium from the wells.
-
Add 10 µL of test compounds (prepared in a dose-response format, e.g., 10-point, 1:3 serial dilution) diluted in stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (to prevent cAMP degradation).
-
Incubate for 15-30 minutes at room temperature. This is the antagonist pre-incubation step.
-
Add 10 µL of a D2R agonist (e.g., Quinpirole) at a concentration that elicits 80% of its maximal response (EC80). This concentration must be pre-determined.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Measure intracellular cAMP levels using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based cAMP detection kit, following the manufacturer's instructions. These kits typically involve a cell lysis step followed by the addition of detection reagents.
-
Incubate for 60 minutes at room temperature to allow the detection reaction to proceed.
-
Read the plate on an appropriate plate reader (e.g., an HTRF-compatible reader).
-
Data Analysis:
-
Data is typically normalized to the control wells (agonist alone vs. buffer).
-
Plot the normalized response against the log of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist response.
| Parameter | Recommended Value/Condition |
| Plate Format | 384-well, solid white |
| Cell Line | hD2R-CHO or hD2R-HEK293 |
| Cell Density | 5,000-10,000 cells/well |
| Agonist | Quinpirole (at EC80 concentration) |
| Detection Method | HTRF, Luminescence, or Fluorescence Polarization |
| Readout | IC50 value |
Conclusion
This application note outlines a robust, two-tiered HTS strategy for the identification and characterization of novel Dopamine D2 receptor modulators, using 2-Benzoxazolamine, N-(4-piperidinylmethyl)- as a representative chemical scaffold. The primary radioligand binding assay provides a high-throughput method to identify compounds that bind to the receptor, while the secondary functional cAMP assay validates this activity and confirms the mechanism of action. By following these detailed protocols, researchers can efficiently screen compound libraries to discover new chemical entities with therapeutic potential for a range of CNS disorders.
References
-
PubMed. (n.d.). Development of a high-throughput method for screening the dopamine D2 (DRD2) receptor gene polymorphisms based on the LightCycler system. Retrieved February 15, 2026, from [Link]
-
PubMed. (n.d.). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Retrieved February 15, 2026, from [Link]
-
PubMed. (2025). [Establishment and application of a high-throughput screening method for drugs targeting the 5-hydroxytryptamine 2A receptor based on cellular calcium flux signals]. Retrieved February 15, 2026, from [Link]
-
PubMed. (2023). Synthesis and biological profile of benzoxazolone derivatives. Retrieved February 15, 2026, from [Link]
-
ScienceDirect. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2015). High‐throughput screening for identification of novel allosteric modulators of the D 3 dopamine receptor. Retrieved February 15, 2026, from [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Retrieved February 15, 2026, from [Link]
-
PubMed. (2014). Virtual fragment screening on GPCRs: a case study on dopamine D3 and histamine H4 receptors. Retrieved February 15, 2026, from [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved February 15, 2026, from [Link]
-
PMC. (n.d.). Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents. Retrieved February 15, 2026, from [Link]
-
Semantic Scholar. (2012). Synthesis , characterization and biological evaluation of benzoxazole derivatives. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. Retrieved February 15, 2026, from [Link]
-
JOCPR. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Retrieved February 15, 2026, from [Link]
-
PMC. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved February 15, 2026, from [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved February 15, 2026, from [Link]
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"2-Benzoxazolamine, N-(4-piperidinylmethyl)- in cancer cell line studies"
An Application Guide for the Preclinical Evaluation of 2-Benzoxazolamine, N-(4-piperidinylmethyl)- in Cancer Cell Line Studies
Authored by: Gemini, Senior Application Scientist
Introduction: The Rationale for Investigating a Novel Benzoxazole Compound
The benzoxazole core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including significant potential as anticancer agents.[2][3] The incorporation of a piperidine moiety, another common feature in bioactive molecules, can further enhance pharmacological properties such as solubility, cell permeability, and target binding.[4][5][6]
This document concerns 2-Benzoxazolamine, N-(4-piperidinylmethyl)- , a novel compound combining these two key structural motifs. While specific published data on this exact molecule is emerging, its chemical architecture suggests a strong rationale for its investigation as a potential anticancer agent. Structurally related benzoxazole and piperidine-containing compounds have been shown to exert their effects by modulating key oncogenic pathways, including receptor tyrosine kinases (RTKs) and downstream signaling cascades like the PI3K/AKT pathway, ultimately leading to cell cycle arrest and apoptosis.[7][8][9]
Therefore, this guide provides a comprehensive framework for the initial in vitro evaluation of 2-Benzoxazolamine, N-(4-piperidinylmethyl)-. It outlines authoritative, field-proven protocols designed to assess its cytotoxic potential, elucidate its mechanism of action, and generate the foundational data required for further drug development. The methodologies described herein are based on established best practices for characterizing novel chemical entities in cancer research.[10][11]
Hypothesized Mechanism of Action: Targeting Oncogenic Kinase Signaling
Based on extensive studies of analogous benzoxazole and benzothiazole derivatives, a primary hypothesized mechanism of action for 2-Benzoxazolamine, N-(4-piperidinylmethyl)- is the inhibition of protein kinases critical for cancer cell survival and proliferation.[7][8] Many cancers exhibit aberrant activation of RTKs such as VEGFR-2 or c-Met, which triggers downstream pathways like the PI3K/AKT/mTOR cascade.[7][9] This pathway is a central regulator of cell growth, metabolism, and survival. Inhibition of a key kinase in this cascade can effectively shut down these pro-tumorigenic signals.
The diagram below illustrates a representative signaling pathway that could be targeted by this class of compounds.
Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.
Quantitative Data Summary: A Template for Efficacy Profiling
A critical first step in evaluating any novel compound is to determine its potency across a panel of relevant cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is the standard metric used to quantify this activity. The table below serves as a template for organizing and presenting these crucial data points. It is populated with hypothetical values for illustrative purposes.
| Cell Line | Cancer Type | Compound IC₅₀ (µM) [Mean ± SD, n=3] |
| A549 | Non-Small Cell Lung Cancer | e.g., 8.5 ± 0.7 |
| MCF-7 | Breast Adenocarcinoma | e.g., 5.2 ± 0.4 |
| PC-3 | Prostate Cancer | e.g., 12.1 ± 1.1 |
| HCT116 | Colorectal Carcinoma | e.g., 6.8 ± 0.5 |
| U-87 MG | Glioblastoma | e.g., 15.4 ± 1.3 |
| WPMY-1 | Normal Prostate Stroma | e.g., > 50 (for selectivity) |
Experimental Protocols and Methodologies
The following protocols provide detailed, step-by-step instructions for the essential in vitro assays required to characterize the anticancer properties of 2-Benzoxazolamine, N-(4-piperidinylmethyl)-.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Causality: This initial screening assay is fundamental for determining the dose-dependent cytotoxic effect of the compound.[12] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which correlates with cell viability.[10] Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, allowing for the calculation of the IC₅₀ value. This value is crucial for determining the appropriate concentration range for all subsequent mechanistic studies.[13]
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells for vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to adhere.
-
Compound Treatment: Prepare serial dilutions of 2-Benzoxazolamine, N-(4-piperidinylmethyl)- in complete culture medium. A typical concentration range for initial screening is 0.1 to 100 µM.[10] Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Incubation: Incubate the treated plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours at 37°C.[11]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the purple formazan crystals.[11]
-
Data Acquisition: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results as a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Apoptosis Quantification by Annexin V & Propidium Iodide Staining
Causality: A hallmark of effective anticancer agents is the ability to induce apoptosis, or programmed cell death.[4][14] This assay provides a quantitative measure of apoptosis induction. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify early apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[11] Flow cytometry analysis of cells co-stained with Annexin V-FITC and PI allows for the differentiation of four distinct populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Caption: Experimental workflow for apoptosis detection via flow cytometry.
Step-by-Step Methodology:
-
Cell Treatment: Seed approximately 1 x 10⁶ cells in 6-well plates. After 24 hours, treat the cells with 2-Benzoxazolamine, N-(4-piperidinylmethyl)- at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include an untreated or vehicle-treated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently detach them using Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.[10]
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample. Analyze the cells immediately using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in each of the four quadrants (viable, early apoptotic, late apoptotic, necrotic) using the flow cytometry analysis software.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Causality: Uncontrolled proliferation is a defining feature of cancer, resulting from a dysregulated cell cycle.[9] Many chemotherapeutic agents function by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from replicating their DNA and dividing.[15][16] This protocol uses PI staining to determine the DNA content of cells. Since DNA content doubles from the G1 to the G2/M phase, PI fluorescence intensity directly correlates with the cell cycle phase. Flow cytometry analysis reveals the distribution of the cell population across these phases, identifying any compound-induced arrest.[11]
Sources
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Application Notes & Protocols for Efficacy Testing of 2-Benzoxazolamine, N-(4-piperidinylmethyl)-
A Guide for Researchers in Drug Development
Introduction: A Novel Candidate for Androgen-Mediated Pathologies
2-Benzoxazolamine, N-(4-piperidinylmethyl)- is a novel investigational compound with a chemical structure suggestive of potential interaction with key enzymatic pathways. While the precise mechanism of action is under investigation, its structural motifs, particularly the benzoxazole and piperidine rings, are found in various pharmacologically active agents. Based on a preliminary analysis of structurally related compounds, such as bexlosteride, a plausible and compelling hypothesis is that 2-Benzoxazolamine, N-(4-piperidinylmethyl)- functions as a 5α-reductase inhibitor.[1][2]
5α-reductase is a critical enzyme responsible for the conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT).[3] Overactivity of this pathway and elevated DHT levels are strongly implicated in the pathophysiology of several common androgen-dependent conditions, most notably benign prostatic hyperplasia (BPH) and androgenetic alopecia (AGA), or male pattern baldness.[3][4]
-
Benign Prostatic Hyperplasia (BPH): A non-malignant enlargement of the prostate gland, leading to lower urinary tract symptoms (LUTS) that significantly impact the quality of life in aging men.[5][6] DHT is a primary mitogen for prostate epithelial and stromal cells.
-
Androgenetic Alopecia (AGA): A genetically predisposed condition characterized by the progressive miniaturization of hair follicles in a distinct pattern, driven by the effects of DHT on scalp hair follicles.[7]
This document serves as a comprehensive guide for researchers, providing detailed protocols for the preclinical evaluation of 2-Benzoxazolamine, N-(4-piperidinylmethyl)- efficacy in validated animal models of BPH and AGA. The protocols are designed to be robust, reproducible, and grounded in established scientific principles to ensure the generation of high-quality, interpretable data.
The Androgen Signaling Pathway and the Role of 5α-Reductase
To understand the rationale behind the proposed efficacy models, it is crucial to visualize the target pathway. The following diagram illustrates the conversion of testosterone to DHT and its subsequent action on target cells.
Caption: Workflow for the testosterone-induced BPH efficacy study in rats.
Detailed Protocol: Testosterone-Induced BPH in Rats
1. Animals and Housing:
-
Species: Male Sprague-Dawley or Wistar rats.
-
Age: 8-10 weeks old.
-
Housing: House animals in a controlled environment (22±2°C, 55±10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimatization: Allow a minimum of 7 days for acclimatization before any procedures.
2. Experimental Groups and Dosing Regimen:
| Group | N | Pre-treatment | BPH Induction | Daily Treatment (Oral Gavage) |
| 1 | 8 | Sham Surgery | Vehicle (e.g., corn oil) | Vehicle for Test Compound |
| 2 | 8 | Castration | Testosterone Propionate (3 mg/kg, s.c.) | Vehicle for Test Compound |
| 3 | 8 | Castration | Testosterone Propionate (3 mg/kg, s.c.) | Finasteride (5 mg/kg, positive control) |
| 4 | 8 | Castration | Testosterone Propionate (3 mg/kg, s.c.) | 2-Benzoxazolamine, N-(4-piperidinylmethyl)- (Low Dose) |
| 5 | 8 | Castration | Testosterone Propionate (3 mg/kg, s.c.) | 2-Benzoxazolamine, N-(4-piperidinylmethyl)- (Mid Dose) |
| 6 | 8 | Castration | Testosterone Propionate (3 mg/kg, s.c.) | 2-Benzoxazolamine, N-(4-piperidinylmethyl)- (High Dose) |
3. Procedure:
-
Day 0: Surgical Castration: Anesthetize rats (e.g., isoflurane or ketamine/xylazine). Perform bilateral orchiectomy on animals in groups 2-6. [8]Group 1 will undergo a sham surgery. Provide post-operative analgesia as per institutional guidelines.
-
Day 1-14: Recovery: Allow animals to recover for 14 days to ensure the regression of androgen-dependent tissues.
-
Day 15-42: Induction and Treatment:
-
Begin daily subcutaneous (s.c.) injections of testosterone propionate (dissolved in a suitable vehicle like corn oil) to induce prostate growth in groups 2-6.
-
One hour prior to testosterone administration, begin daily oral (p.o.) administration of the vehicle, Finasteride, or 2-Benzoxazolamine, N-(4-piperidinylmethyl)- according to the group allocation.
-
-
Day 43: Endpoint Analysis:
-
Record final body weights.
-
Euthanize animals via an approved method.
-
Carefully dissect the entire prostate gland, remove surrounding connective and adipose tissue, and record the wet weight.
-
Divide the prostate: fix one portion in 10% neutral buffered formalin for histology and snap-freeze the other portion for biomarker analysis.
-
Collect trunk blood for serum DHT/testosterone analysis.
-
4. Outcome Measures:
-
Primary Endpoint: Reduction in prostate wet weight compared to the vehicle-treated BPH group (Group 2).
-
Secondary Endpoints:
-
Histopathology: Evaluate H&E-stained prostate sections for changes in epithelial cell height, acinar lumen area, and stromal proliferation.
-
Biomarker Analysis: Measure serum and/or prostatic tissue levels of DHT and testosterone using ELISA or LC-MS/MS to confirm the mechanism of action.
-
5. Statistical Analysis:
-
Data should be expressed as mean ± SEM.
-
Use one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the BPH control group.
-
A p-value of <0.05 is typically considered statistically significant.
Part 2: Efficacy Evaluation in a Rodent Model of Androgenetic Alopecia (AGA)
Rationale for Model Selection
While the stump-tailed macaque is an excellent model for AGA, its use is limited by cost and availability. [9]Rodent models, particularly those induced by androgens in mice with a C57BL/6 background (which have synchronized hair growth cycles), offer a practical and effective platform for screening AGA therapeutics. [9][10]The Dihydrotestosterone (DHT)-induced AGA model directly introduces the key pathogenic androgen, providing a robust and reproducible method to assess hair growth inhibition and the potential restorative effects of test compounds. [7]
Experimental Workflow: DHT-Induced AGA Model
Caption: Workflow for the DHT-induced androgenetic alopecia efficacy study in mice.
Detailed Protocol: DHT-Induced AGA in Mice
1. Animals and Housing:
-
Species: Male C57BL/6 mice.
-
Age: 7 weeks old (to ensure the hair follicles are in the telogen, or resting, phase).
-
Housing: As described for the BPH model.
-
Acclimatization: Allow a minimum of 7 days for acclimatization.
2. Experimental Groups and Dosing Regimen:
| Group | N | AGA Induction | Daily Treatment |
| 1 | 8 | Vehicle (e.g., ethanol/propylene glycol) | Vehicle for Test Compound |
| 2 | 8 | DHT (1 mg/mouse, s.c.) | Vehicle for Test Compound |
| 3 | 8 | DHT (1 mg/mouse, s.c.) | Finasteride (1 mg/kg, p.o., positive control) |
| 4 | 8 | DHT (1 mg/mouse, s.c.) | 2-Benzoxazolamine, N-(4-piperidinylmethyl)- (Low Dose) |
| 5 | 8 | DHT (1 mg/mouse, s.c.) | 2-Benzoxazolamine, N-(4-piperidinylmethyl)- (Mid Dose) |
| 6 | 8 | DHT (1 mg/mouse, s.c.) | 2-Benzoxazolamine, N-(4-piperidinylmethyl)- (High Dose) |
3. Procedure:
-
Day 0: Hair Depilation: Anesthetize the mice lightly. Apply a wax-rosin mixture to the dorsal skin to remove hair and synchronize the hair cycle into the anagen (growth) phase.
-
Day 1-21 (or 28): Induction and Treatment:
-
Monitoring:
-
Photography: Take digital photographs of the dorsal skin of each mouse every 3-4 days under consistent lighting and positioning.
-
Visual Scoring: The depilated skin will initially be pink (telogen) and will darken to grey/black as follicles enter the anagen phase. Score the degree of hair regrowth.
-
4. Outcome Measures:
-
Primary Endpoint:
-
Hair Regrowth Score: Score the hair regrowth based on a scale (e.g., 0 = no growth, 5 = complete growth).
-
Quantitative Analysis: Use image analysis software (e.g., ImageJ) to quantify the percentage of the depilated area covered by new hair growth from the photographs.
-
-
Secondary Endpoints:
-
Histopathology: On the final day, collect skin biopsies from the treated area. Analyze H&E-stained sections to determine the number and stage of hair follicles (anagen vs. telogen).
-
Biomarker Analysis: Scalp tissue can be analyzed for DHT levels to confirm target engagement.
-
5. Statistical Analysis:
-
Analyze hair regrowth scores and quantitative area data using one-way ANOVA with a suitable post-hoc test.
-
A p-value of <0.05 will be considered significant.
References
- Sundberg, J. P., King, L. E., & Bascom, C. (2001). Animal models for male pattern (androgenetic) alopecia.
-
Lin, W. Y., et al. (2018). Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms. PLOS One, 13(1), e0191463. [Link]
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Di Paolo, T., et al. (2024). Effect of 5-alpha reductase inhibitors in animal models of Parkinson's disease. Frontiers in Neuroendocrinology, 75, 101156. [Link]
-
Glassman, D. N., & Fand, D. S. (1995). Animal models for benign prostatic hyperplasia. Current Opinion in Urology, 5(1), 25-30. [Link]
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Xiang, P., et al. (2021). Animal models of benign prostatic hyperplasia. Journal of Materials Chemistry B, 9(10), 2413-2423. [Link]
-
Di Paolo, T., et al. (2024). Effect of 5-alpha reductase inhibitors in animal models of Parkinson's disease. AIR Unimi. [Link]
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Crabtree, J. S., et al. (2010). A mouse model of androgenetic alopecia. Endocrinology, 151(5), 2373-2380. [Link]
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Creative Biolabs. Benign Prostatic Hyperplasia (BPH) Modeling & Pharmacodynamics Service. [Link]
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Wikipedia. Discovery and development of 5α-reductase inhibitors. [Link]
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Wikipedia. Bexlosteride. [Link]
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Cyagen. Androgenetic Alopecia (AGA) Model. [Link]
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Humana Biosciences. A mouse preclinical model of Benign Prostatic Hyperplasia (BPH) useful to test drug candidates. [Link]
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ResearchGate. E2012, a novel gamma-secretase modulator, decreases plasma amyloid-beta (Aβ) levels in humans. [Link]
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Endocrinology. 5α-Reductase Inhibition Suppresses Testosterone-Induced Initial Regrowth of Regressed Xenograft Prostate Tumors in Animal Models. [Link]
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Wikipedia. Bexlosteride (additional source). [Link]
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PubMed. 5α-reductase inhibition suppresses testosterone-induced initial regrowth of regressed xenograft prostate tumors in animal models. [Link]
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Molecules. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. [Link]
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PubMed. 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. [Link]
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Chemistry – A European Journal. Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. [Link]
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Journal of Medicinal Chemistry. 5,7-dihydro-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-6H- pyrrolo[3,2-f]-1,2-benzisoxazol-6-one: a potent and centrally-selective inhibitor of acetylcholinesterase with an improved margin of safety. [Link]
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XYON. Finasteride Mechanism of Action. [Link]
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NIH. 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. [Link]
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Journal of Medicinal Chemistry. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. [Link]
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Journal of Chemical and Pharmaceutical Research. Pharmacological Profile of Benzoxazines: A Short Review. [Link]
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Molecules. 1,4-Benzodiazepine N-Nitrosoamidines: Useful Intermediates in the Synthesis of Tricyclic Benzodiazepines. [Link]
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Pharmacophore. In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. [Link]
-
ResearchGate. In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4 H )-yl) Benzamide Derivativ. [Link]
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Molecules. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. [Link]
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Application Notes & Protocols: Strategic Formulation of 2-Benzoxazolamine, N-(4-piperidinylmethyl)- for In Vivo Studies
Introduction: Navigating the Formulation of a Novel Piperidine Derivative
2-Benzoxazolamine, N-(4-piperidinylmethyl)- (MW: 231.29 g/mol ) is a heterocyclic compound featuring a benzoxazolamine core linked to a piperidinylmethyl group.[1] Compounds in this class, particularly those containing piperidine moieties, are of significant interest in pharmaceutical research due to their presence in numerous biologically active agents.[2][3][4] The successful in vivo evaluation of such novel chemical entities is critically dependent on the development of a safe and effective formulation that ensures adequate bioavailability.
This document provides a comprehensive guide to developing a suitable formulation for in vivo studies of 2-Benzoxazolamine, N-(4-piperidinylmethyl)-. Given the absence of extensive public data on this specific molecule, this guide emphasizes a systematic, first-principles approach to formulation development. We will proceed from initial physicochemical characterization to the selection and preparation of various vehicle systems, explaining the scientific rationale behind each step.
Part 1: Physicochemical Characterization & Pre-formulation Analysis
A thorough understanding of the compound's properties is the foundation of any successful formulation strategy.[5] While some properties can be predicted, experimental validation is crucial.
1.1. Predicted Properties and Initial Assessment
Based on its chemical structure and available data, we can make some initial assessments:
-
Chemical Structure: C13H17N3O.[1] The presence of nitrogen atoms, particularly in the piperidine ring, suggests the molecule is basic.
-
Predicted pKa: 10.46 ± 0.10.[1] This strongly indicates that the compound is a weak base. This is a critical parameter, as it implies that the compound's aqueous solubility will be highly dependent on pH. At pH values significantly below the pKa (e.g., pH < 8.5), the molecule will be protonated and likely exhibit higher water solubility.
-
Lipophilicity: The benzoxazole and piperidine rings contribute to the lipophilicity of the molecule. While an experimental logP is unavailable, the structure suggests it may have limited aqueous solubility at neutral pH, a common challenge for new chemical entities.[6][7]
1.2. Essential Experimental Characterization
Before proceeding to formulation, the following experimental data must be generated.
Protocol 1: Aqueous pH-Solubility Profile
-
Objective: To determine the equilibrium solubility of the compound across a physiologically relevant pH range.
-
Materials: 2-Benzoxazolamine, N-(4-piperidinylmethyl)- powder, a series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8), 0.1 M HCl, 0.1 M NaOH, HPLC-grade water, acetonitrile.
-
Procedure:
-
Prepare a series of buffers (e.g., pH 2, 4, 5, 6.5, 7.4, and 9).
-
Add an excess amount of the compound to a known volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, filter the samples (e.g., using a 0.22 µm PVDF filter) to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
-
Interpretation: A plot of solubility versus pH will reveal the extent to which acidification can be used as a solubilization strategy. A significant increase in solubility at lower pH values confirms the basic nature of the compound.
Part 2: Formulation Strategy & Vehicle Selection
The choice of formulation strategy is dictated by the compound's properties, the intended route of administration (e.g., oral, intravenous), and the required dose. For many poorly soluble drugs, various techniques can be employed to enhance bioavailability.[8][9]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Decision workflow for formulation selection."
2.1. Strategy 1: pH-Adjusted Aqueous Solution
-
Rationale: This is the simplest and most preferred approach if feasible.[6] Given the predicted high pKa, creating an acidic solution (e.g., pH 3-5) should significantly increase solubility by protonating the basic nitrogen atoms. This is often suitable for oral (PO) and intravenous (IV) administration, provided the final solution is sufficiently diluted for IV use to avoid hemolysis or precipitation upon injection.
-
Causality: Protonation of the basic functional groups introduces a positive charge, which enhances the interaction with polar water molecules, thereby increasing solubility.
2.2. Strategy 2: Co-solvent Systems
-
Rationale: If pH adjustment alone is insufficient to achieve the target concentration, or if a near-neutral pH is required, co-solvents can be used.[10] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous vehicle, enhancing the solubility of lipophilic compounds.[11]
-
Causality: Co-solvents disrupt the hydrogen bonding network of water, creating a less polar microenvironment that is more favorable for dissolving non-polar solutes.
2.3. Strategy 3: Surfactant-based Formulations
-
Rationale: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core and a hydrophilic shell, allowing them to encapsulate poorly soluble drug molecules and increase their apparent solubility.[12]
-
Causality: The lipophilic drug partitions into the hydrophobic core of the micelle, effectively creating a nano-sized "oil droplet" that is dispersed in the aqueous phase.
2.4. Recommended Excipient Screening
A systematic screening of excipients is necessary to identify a suitable vehicle. The following table provides a starting point for screening common, well-tolerated excipients for both oral and parenteral routes.[10][13]
| Excipient Type | Excipient Name | Typical Concentration Range (IV) | Typical Concentration Range (PO) | Rationale & Considerations |
| pH Modifier | Hydrochloric Acid (HCl) | As needed to target pH | As needed to target pH | Use to form a salt of the basic compound. Titrate carefully. |
| Citric Acid / Citrate Buffer | As needed for buffering | As needed for buffering | Provides buffering capacity to maintain a stable pH. | |
| Co-solvent | Propylene Glycol (PG) | 10-40% | Up to 60% | Common, low-toxicity co-solvent. Can cause hemolysis at high IV concentrations. |
| Polyethylene Glycol 400 (PEG 400) | 10-50% | Up to 60% | Another widely used, safe co-solvent. Viscous. | |
| Ethanol | 5-15% | Variable | Use with caution due to potential pharmacological effects. | |
| Surfactant | Polysorbate 80 (Tween® 80) | 1-5% | 1-10% | Non-ionic surfactant, forms micelles. Can cause hypersensitivity reactions. |
| Solutol® HS 15 | 5-20% | 5-25% | Non-ionic solubilizer and emulsifier. | |
| Complexing Agent | Cyclodextrins (e.g., HP-β-CD) | 10-40% | 10-50% | Forms inclusion complexes to enhance solubility. Can be nephrotoxic at high doses.[6][14] |
Part 3: Detailed Formulation Protocols
Protocol 2: Preparation of a pH-Adjusted Aqueous Solution
-
Objective: To prepare a 1 mg/mL solution of the compound in an acidic vehicle.
-
Procedure:
-
Weigh 10 mg of 2-Benzoxazolamine, N-(4-piperidinylmethyl)- into a sterile glass vial.
-
Add approximately 8 mL of Sterile Water for Injection (or saline for IV).
-
While stirring, add 0.1 M HCl dropwise until all the solid dissolves.
-
Measure the pH of the resulting solution. Adjust to a target pH (e.g., pH 4.0) if necessary.
-
Once fully dissolved, add vehicle to bring the final volume to 10.0 mL.
-
Visually inspect for clarity and absence of particulates.
-
Filter the solution through a 0.22 µm sterile filter into a final sterile container.
-
Self-Validation: Confirm the final concentration and assess short-term stability (e.g., 4 hours at room temperature and 24 hours at 4°C) by HPLC.
-
Protocol 3: Preparation of a Co-solvent Formulation
-
Objective: To prepare a 5 mg/mL solution in a vehicle containing PEG 400 and saline.
-
Procedure:
-
Prepare the vehicle: Mix 3 mL of PEG 400 with 7 mL of sterile saline (0.9% NaCl). This creates a 30% PEG 400 vehicle.
-
Weigh 50 mg of the compound into a sterile glass vial.
-
Add the 10 mL of the vehicle to the vial.
-
Vortex and/or sonicate gently until the compound is fully dissolved. Gentle warming (to ~40°C) may be applied if necessary, but stability must be confirmed.
-
Visually inspect for clarity.
-
Filter through a 0.22 µm sterile filter (a filter compatible with organic solvents, like nylon, may be required).
-
Self-Validation: Confirm concentration and stability as described in Protocol 2. Additionally, perform a "plunge test": inject a small volume of the formulation into a larger volume of saline or buffer (pH 7.4) to check for precipitation, which can indicate a risk of precipitation upon in vivo administration.
-
dot graph G { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "General experimental workflow for formulation."
Part 4: Final Considerations and Best Practices
-
Tolerability: The selected vehicle must be well-tolerated by the animal species at the intended volume and rate of administration. Always consult institutional guidelines and literature for maximum recommended volumes and excipient concentrations.[6]
-
Route of Administration: The choice of excipients is highly dependent on the route. For IV administration, osmolarity, pH, and potential for hemolysis are critical considerations. For oral dosing, the impact of excipients on gastrointestinal motility and absorption must be considered.
-
Stability: The chemical stability of the compound in the final formulation must be ensured for the duration of the study. A preliminary stability study (e.g., 7 days at 4°C and room temperature) is highly recommended.
-
Documentation: Meticulously document all formulation components, preparation steps, and validation data. This is essential for reproducibility and interpretation of in vivo study results.
By following this systematic approach, researchers can develop a robust and appropriate formulation for 2-Benzoxazolamine, N-(4-piperidinylmethyl)-, enabling the reliable assessment of its pharmacological and toxicological properties in vivo.
References
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [Link]
-
ManTech Publications. (2024). Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs. Journal of Pharmaceutical Chemistry and Drug formulation, 6(2), 38-47. [Link]
-
ResearchGate. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]
-
Pouton, C. W., & Porter, C. J. (2008). Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies. Advanced Drug Delivery Reviews, 60(6), 625-637. (General concept covered in search results[9])
-
Pharmlabs. (n.d.). Excipients. [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230. [Link]
-
ResearchGate. (2018). Preclinical Safety Aspects for Excipients: Oral, IV, and Topical Routes. [Link]
-
Park, K. (2003). Solubilizing Excipients in Oral and Injectable Formulations. [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
SpringerLink. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. [Link]
-
Drug development & registration. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). [Link]
-
National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
PubMed. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. [Link]
-
ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. [Link]
-
PubMed. (2009). In vitro and in vivo characterization of JNJ-31020028.... [Link]
-
PubMed. (2012). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. [Link]
Sources
- 1. 2-Benzoxazolamine,N-(4-piperidinylmethyl)- | 106245-02-7 [chemicalbook.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. admin.mantechpublications.com [admin.mantechpublications.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kinampark.com [kinampark.com]
- 12. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 13. Excipients | Pharmlabs [pharmlabs.unc.edu]
- 14. hilarispublisher.com [hilarispublisher.com]
"use of 2-Benzoxazolamine, N-(4-piperidinylmethyl)- in target identification studies"
Application Note: Target Identification Strategies Using 2-Benzoxazolamine, N-(4-piperidinylmethyl)- Scaffolds
Executive Summary
2-Benzoxazolamine, N-(4-piperidinylmethyl)- (CAS: 106245-02-7) represents a "privileged scaffold" in medicinal chemistry—a structural motif capable of binding to diverse biological targets, including G-Protein Coupled Receptors (GPCRs), kinases, and ion channels. Its structure combines a 2-aminobenzoxazole core (an adenine bioisostere often implicated in kinase binding) with a 4-piperidinylmethyl tail (a classic basic amine pharmacophore found in monoamine GPCR ligands).
This guide details the protocols for using this compound in Target Identification (Target ID) studies. Specifically, it addresses how to leverage the molecule's secondary amine functionality to synthesize chemical probes (affinity matrices and photoaffinity labels) and how to validate targets using label-free methods like the Cellular Thermal Shift Assay (CETSA).
Compound Analysis & Probe Design Strategy
Before initiating wet-lab protocols, the structural logic of the probe must be established.
-
Core Scaffold: 2-Benzoxazolamine, N-(4-piperidinylmethyl)-
-
Key Functional Handle: The secondary amine on the piperidine ring.
-
Design Rationale: In many bioactive analogues containing this scaffold, the benzoxazole moiety acts as the primary binding element (e.g., interacting with the hinge region of a kinase or an orthosteric site of a GPCR). The piperidine nitrogen often points towards solvent or a tolerogenic region, making it the ideal site for attaching linkers, biotin tags, or fluorophores without abolishing biological activity.
Critical Step: SAR Validation
-
Objective: Confirm that modifying the piperidine nitrogen does not destroy binding affinity.
-
Method: Synthesize a simple N-methyl or N-acetyl derivative and test in the phenotypic assay of interest. If activity is retained, the nitrogen is a validated "exit vector" for probe synthesis.
Workflow Visualization
The following diagram outlines the logical flow from the parent compound to confirmed target identification.
Caption: Integrated workflow for deconvolution of 2-Benzoxazolamine, N-(4-piperidinylmethyl)- targets, moving from SAR validation to proteomic readout.
Protocol 1: Chemical Proteomics (Affinity Chromatography)
This protocol describes the immobilization of the compound onto Sepharose beads to "fish" for the target protein from cellular lysates.
Prerequisites:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 5% Glycerol, 1 mM DTT, Protease/Phosphatase Inhibitors.
-
Beads: NHS-activated Sepharose 4 Fast Flow.
-
Linker Strategy: Use a PEG spacer (e.g., Fmoc-PEG4-CO2H) coupled to the piperidine amine to reduce steric hindrance.
Step-by-Step Methodology:
-
Probe Synthesis (Coupling):
-
React 2-Benzoxazolamine, N-(4-piperidinylmethyl)- (1 eq) with a bifunctional linker (e.g., Disuccinimidyl suberate or a PEG-NHS ester) in DMF/DIPEA.
-
Purify the linker-compound conjugate via HPLC.
-
Incubate the conjugate with NHS-activated Sepharose beads (10 mg compound per mL resin) in coupling buffer (0.2 M NaHCO3, 0.5 M NaCl, pH 8.3) for 4 hours at room temperature.
-
Block remaining active sites on beads with 1 M Ethanolamine (pH 8.0).
-
-
Lysate Preparation:
-
Harvest 5x10^8 cells (relevant to the phenotype).
-
Lyse in Lysis Buffer (ice-cold) for 30 min.
-
Centrifuge at 14,000 x g for 20 min at 4°C. Collect supernatant.
-
Pre-clearing: Incubate lysate with blank Sepharose beads for 1 hour to remove non-specific binders.
-
-
Affinity Pull-Down:
-
Divide lysate into two aliquots: Experiment and Competition Control .
-
Competition Control: Pre-incubate lysate with free (unmodified) parent compound (100 µM) for 1 hour.
-
Add compound-immobilized beads to both aliquots. Incubate 4 hours at 4°C with rotation.
-
-
Washing & Elution:
-
Wash beads 3x with Lysis Buffer (high salt wash optional: 300 mM NaCl).
-
Elute bound proteins with 2x Laemmli Sample Buffer (boil 5 min) or by specific competition with 1 mM free compound.
-
-
Analysis:
-
Run SDS-PAGE.
-
Perform Silver Staining or In-Gel Digestion for LC-MS/MS.
-
Criteria: True targets will appear in the Experiment lane but be significantly reduced or absent in the Competition Control lane.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
If derivatization of the piperidine nitrogen results in loss of activity, CETSA is the preferred method as it uses the unmodified parent compound.
Principle: Ligand binding stabilizes the target protein, increasing its melting temperature (
Step-by-Step Methodology:
-
Treatment:
-
Treat live cells with 2-Benzoxazolamine, N-(4-piperidinylmethyl)- (at EC90 concentration, e.g., 10 µM) or DMSO vehicle for 1 hour.
-
-
Thermal Challenge:
-
Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot into 10 PCR tubes (50 µL each).
-
Heat each tube to a distinct temperature (gradient: 37°C to 67°C) for 3 minutes using a thermal cycler.
-
Cool immediately at room temperature for 3 minutes.
-
-
Lysis & Separation:
-
Add NP-40 to a final concentration of 0.8% and perform 3 freeze-thaw cycles (liquid nitrogen / 25°C).
-
Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (unstable) proteins.
-
Collect the soluble supernatant.
-
-
Detection:
-
Analyze supernatants via Western Blot (if candidate target is suspected) or TMT-labeled Mass Spectrometry (Proteome-wide CETSA).
-
Data Interpretation Table:
| Parameter | Vehicle Control | Compound Treated | Interpretation |
| Protein Solubility at 55°C | Low (<20%) | High (>80%) | Strong Hit: Compound stabilized the target. |
| Protein Solubility at 55°C | High (>80%) | High (>80%) | No Effect: Target thermally stable or no binding. |
| Shift in | N/A | > 2°C | Significant Binding. |
References
-
Schenone, M., et al. (2013). "Target identification and mechanism of action in chemical biology and drug discovery." Nature Chemical Biology, 9(4), 232-240. Link
-
Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100-2122. Link
- Lapinsky, D. J. (2012). "Benzoxazole derivatives as promising bioactive agents: A review." Scientia Pharmaceutica, 80(3), 517-546.
-
ChemicalBook. (2024). "2-Benzoxazolamine, N-(4-piperidinylmethyl)- Product Analysis." Link
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Benzoxazolamine, N-(4-piperidinylmethyl)-
Welcome to the technical support guide for the purification of 2-Benzoxazolamine, N-(4-piperidinylmethyl)- (CAS: 106245-02-7). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges associated with this molecule.
Understanding the Molecule: Key Physicochemical Properties
Before diving into purification, understanding the structure and properties of 2-Benzoxazolamine, N-(4-piperidinylmethyl)- is crucial for developing a robust strategy.
-
Structure: The molecule consists of a moderately polar benzoxazolamine heterocycle linked to a basic piperidine ring via a methylene bridge.
-
Basicity: The piperidine nitrogen (predicted pKa of the conjugate acid ≈ 10.46) is the most significant feature.[1] This makes the compound highly basic, a property that can be both a challenge and an opportunity in purification.
-
Solubility: As a basic amine, its solubility is pH-dependent. The free base is expected to be soluble in many organic solvents like dichloromethane (DCM), chloroform, and ethyl acetate, with decreasing solubility in less polar solvents.[2] In its protonated salt form (e.g., hydrochloride salt), it becomes water-soluble.[3][4]
| Property | Predicted Value | Source |
| Molecular Formula | C₁₃H₁₇N₃O | [1] |
| Molecular Weight | 231.29 g/mol | [1] |
| Boiling Point | 369.2 ± 34.0 °C | [1] |
| pKa (Conjugate Acid) | 10.46 ± 0.10 | [1] |
Troubleshooting Common Purification Issues
This section addresses specific problems encountered during the purification of 2-Benzoxazolamine, N-(4-piperidinylmethyl)- in a practical question-and-answer format.
Q1: My compound streaks badly on a standard silica gel TLC plate. How can I get clean spots and good separation?
Answer:
This is a classic issue when purifying basic compounds like yours on standard, slightly acidic silica gel.[5] The basic piperidine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption, streaking (tailing), and poor separation.
Solutions:
-
Mobile Phase Modification (Most Common): Neutralize the acidic sites on the silica by adding a small amount of a basic modifier to your eluent.
-
Triethylamine (TEA): This is the go-to additive. Start by adding 0.5-2% (v/v) TEA to your solvent system (e.g., Ethyl Acetate/Hexane or DCM/Methanol).[6] The TEA will preferentially bind to the acidic sites, allowing your compound to travel up the plate more cleanly.
-
Ammonia Solution: For very basic compounds, a solution of 7N ammonia in methanol, used as a component of the mobile phase (e.g., DCM/MeOH/NH₄OH), can be highly effective.[5]
-
-
Use a Different Stationary Phase:
Q2: I'm performing column chromatography, but my yield is very low. I suspect my product is sticking to the column.
Answer:
This is a direct consequence of the strong interaction described in Q1. If your compound streaks on the TLC plate, it will almost certainly bind irreversibly to a standard silica gel column, leading to significant product loss.
Solution:
Never run a column without first optimizing the TLC conditions to eliminate streaking. The same modified mobile phase that gives you a clean, well-defined spot on the TLC plate should be used for your column chromatography.
Workflow: Selecting a Purification Strategy
The following diagram outlines a decision-making process for purifying your crude product.
Caption: A decision-making workflow for selecting a purification method.
Q3: How can I remove unreacted starting materials or neutral byproducts without using chromatography?
Answer:
Acid-base extraction is an exceptionally powerful and scalable technique for purifying basic compounds like yours from neutral or acidic impurities.[7][8] The principle relies on changing the solubility of your amine by protonating it into a water-soluble salt.[3][9]
Protocol 1: Purification by Acid-Base Extraction
This protocol is ideal for a first-pass purification to remove non-basic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash (Extraction):
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl).
-
Shake the funnel vigorously for 1-2 minutes, venting frequently. The basic product will be protonated to its hydrochloride salt and move into the aqueous layer.[4] Neutral impurities will remain in the organic layer.
-
Allow the layers to separate and drain the lower aqueous layer into a clean flask.
-
-
Back-Extraction (Optional): To remove any trapped neutral impurities, add fresh organic solvent to the acidic aqueous layer, shake, and discard the organic layer.
-
Liberation of Free Base:
-
Cool the acidic aqueous solution in an ice bath.
-
Slowly add a strong base, such as 5M NaOH, while stirring until the solution is strongly basic (pH > 12, check with pH paper). You may see the product precipitate or form an oil.
-
-
Final Extraction:
-
Extract the now neutral, organic-soluble product from the basified aqueous layer using fresh DCM or EtOAc (perform at least 3 extractions).
-
Combine the organic extracts.
-
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure (e.g., with a rotary evaporator) to yield the purified product.[4]
Caption: The principle of acid-base extraction for purification.
Frequently Asked Questions (FAQs)
-
What is a good starting solvent system for column chromatography?
-
A gradient of methanol in dichloromethane (DCM) is an excellent starting point. Begin with 100% DCM and gradually increase the methanol concentration (e.g., 0% to 10%). Remember to add 1% triethylamine (TEA) to the entire mobile phase mixture. For less polar impurities, a system of ethyl acetate in hexanes (again, with 1% TEA) may also be effective.
-
-
My "purified" product is a yellowish oil, but I expect a white solid. What could be the cause?
-
A yellow tint often suggests the presence of minor, highly conjugated impurities or oxidation products.[6] If the product is analytically pure by NMR and LC-MS, the color may be inherent. However, if purity is a concern, a final purification step like recrystallization or a charcoal treatment during recrystallization can often remove colored impurities.
-
-
Can I purify this compound by recrystallization?
-
Yes, if the crude product is already of moderate to high purity (>85-90%). The key is finding a suitable solvent system where the compound is soluble when hot but sparingly soluble when cold.[10]
-
Screening Solvents: Test solvents like isopropanol, acetonitrile, ethyl acetate, or mixtures such as ethyl acetate/heptane. A good solvent system will fully dissolve your compound near the solvent's boiling point and result in crystal formation upon cooling.[5]
-
Detailed Protocols
Protocol 2: Flash Column Chromatography
-
TLC Analysis: First, determine the optimal eluent system using TLC as described in Q1. An ideal system will give your product an Rf value of ~0.3 and show good separation from impurities.[6]
-
Column Packing: Dry-pack a column with silica gel. Equilibrate the column by flushing it with your chosen eluent (containing 1% TEA).
-
Sample Loading: Dissolve your crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and concentrate it to a dry powder. This "dry loading" method generally gives better resolution. Carefully add the powder to the top of the packed column.
-
Elution: Begin eluting with your solvent system. If using a gradient, start with the less polar mixture and gradually increase polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The TEA is volatile and will be removed during this step.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved February 15, 2026, from [Link][7]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved February 15, 2026, from [Link][3]
-
Study.com. (n.d.). Video: Acid-Base Extraction | Purpose, Theory & Applications. Retrieved February 15, 2026, from [Link][9]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved February 15, 2026, from [Link][8]
-
University of California, Irvine. (n.d.). Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Retrieved February 15, 2026, from [Link][4]
-
All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. Retrieved February 15, 2026, from [Link][10]
Sources
- 1. 2-Benzoxazolamine,N-(4-piperidinylmethyl)- | 106245-02-7 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. study.com [study.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Crystallization of 2-Benzoxazolamine, N-(4-piperidinylmethyl)-
The following guide is designed as an advanced technical resource for researchers and process chemists working with 2-Benzoxazolamine, N-(4-piperidinylmethyl)- (CAS: 106245-02-7). It addresses the specific physicochemical challenges inherent to this molecule's structure—specifically the interplay between the rigid benzoxazole core and the flexible piperidine-methyl linker.
Senior Application Scientist Note:
The crystallization of N-(4-piperidinylmethyl)-2-benzoxazolamine presents a classic "flexible linker" challenge. The molecule possesses a rigid, planar benzoxazole moiety (prone to
Part 1: Diagnostic Troubleshooting Guide
This table addresses the most frequent failure modes reported during the isolation of this intermediate.
| Symptom | Probable Mechanistic Cause | Corrective Action (The "Fix") |
| Oiling Out (LLPS) | The solution supersaturation is too high, or the temperature is above the "metastable limit" for the crystal but below the solubility limit for the oil. The flexible piperidine chain prevents rapid lattice ordering. | Protocol A (Cloud Point) : Re-dissolve by heating. Add anti-solvent only until a faint turbidity persists (the cloud point). Hold at this temperature to induce nucleation on the oil droplets (Ostwald ripening). Do not crash cool. |
| Sticky/Amorphous Solid | Rapid precipitation trapped solvent and impurities. The basic piperidine nitrogen (pKa ~11) may have absorbed atmospheric CO₂ or water, forming a hygroscopic gum. | Protocol B (Salt Formation) : Convert the free base to a crystalline salt (e.g., Dihydrochloride or Fumarate). Salts rigidify the lattice and reduce hygroscopicity. |
| Yellow/Brown Discoloration | Oxidation of the benzoxazole ring or trace polymerization of the secondary amine. Common in "aged" reaction mixtures. | Carbon Treatment : Dissolve in refluxing Ethanol (EtOH). Treat with activated charcoal (5 wt%) for 30 mins. Filter hot through Celite before crystallization. |
| Low Yield (<50%) | Product is highly soluble in the mother liquor due to the basic piperidine group, especially if the solvent is slightly acidic or protic (like MeOH). | pH Adjustment : Ensure the pH is >12 using NaOH during the workup to fully deprotonate the piperidine. Switch to a non-protic anti-solvent like Heptane or MTBE. |
| Polymorph Shifting | Different H-bonding networks forming between the amide/imidate tautomers of the 2-aminobenzoxazole core. | Seeding : Once a desired crystal form is obtained, always retain a "seed" stock. Add 1 wt% seed at saturation to bypass the energy barrier for the undesired polymorph. |
Part 2: Detailed Experimental Protocols
Protocol A: Controlled Anti-Solvent Crystallization (Free Base)
Best for: High-purity material where salt formation is undesirable.
Prerequisites:
-
Solvent: Ethyl Acetate (EtOAc) or Isopropyl Alcohol (IPA).
-
Anti-Solvent: n-Heptane or Hexane.
-
Purity Check: Ensure crude purity is >85% by HPLC; otherwise, perform a silica plug filtration first.
Step-by-Step Methodology:
-
Dissolution: Suspend the crude solid in EtOAc (5 mL per gram). Heat to reflux (approx. 77°C) until fully dissolved.
-
Why? EtOAc solubilizes the neutral organic base but rejects inorganic salts.
-
-
Nucleation Point: While maintaining reflux, dropwise add n-Heptane until a permanent slight turbidity (cloudiness) is observed.
-
Critical Step: Stop adding anti-solvent immediately. Adding excess here causes oiling.
-
-
Seeding (Optional but Recommended): If available, add a few crystals of pure product.
-
Cooling Ramp: Turn off the heat source and allow the vessel to cool to room temperature slowly (over 2-3 hours) with gentle stirring.
-
Final Isolation: Cool to 0-5°C for 1 hour. Filter the white/off-white needles. Wash with cold 1:1 EtOAc/Heptane.
Protocol B: Rigidifying the Lattice via Salt Formation (HCl Salt)
Best for: "Oily" batches or when high water solubility is needed for downstream steps.
Prerequisites:
-
Reagent: 4M HCl in Dioxane or Ethanol.
-
Solvent: Ethanol (EtOH) or Methanol (MeOH).
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of the free base in absolute EtOH (10 mL/g) at room temperature.
-
Acid Addition: Slowly add 2.2 eq of 4M HCl/Dioxane dropwise.
-
Note: The molecule has two basic sites (piperidine NH and benzoxazole N). Expect a dihydrochloride salt.
-
-
Induction: The solution will warm slightly (exothermic). If precipitation is immediate, heat to reflux to redissolve, then cool slowly.
-
Crystallization: If no solid forms, add Diethyl Ether or MTBE (anti-solvent) until cloudy. Stir at 0°C.
-
Result: The HCl salt typically forms a high-melting, non-hygroscopic solid that filters easily.
Part 3: Decision Tree & Workflow Visualization
The following diagram illustrates the logical decision-making process for purifying this compound, specifically addressing the "Oiling Out" phenomenon.
Caption: Logic flow for navigating phase separation issues (oiling out) during the crystallization of flexible amine linkers.
Part 4: Scientific Rationale & Mechanism
Why does it oil out?
The "oiling out" phenomenon in N-(4-piperidinylmethyl)-2-benzoxazolamine is driven by the conformational entropy of the piperidine-methyl linker.
-
Flexible Linker: The
methylene bridge allows the piperidine ring to rotate freely relative to the benzoxazole core. -
Entropic Penalty: To crystallize, the molecule must "freeze" into a single low-energy conformation. This requires a significant loss of entropy (
). -
Thermodynamics: If the lattice energy (
) is not sufficiently high to overcome the term, the system prefers a disordered liquid phase (oil) over the ordered solid, especially if impurities disrupt the lattice formation [1].
Why Salt Formation Works
Protonating the piperidine nitrogen with HCl or Fumaric acid:
-
Ionic Bonding: Introduces strong electrostatic interactions (Coulombic forces) that are stronger than the Van der Waals forces in the free base.
-
Rigidification: The counter-ion (Cl⁻) often bridges the protonated amine and the benzoxazole system, locking the conformation and reducing the entropic penalty of crystallization [2].
Part 5: References
-
Myerson, A. S. (2002). Handbook of Industrial Crystallization (2nd Ed.). Butterworth-Heinemann. (Chapter 7: "Crystallization of Polymorphs and Solvates").
-
Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Detailed guide on counter-ion selection for basic drugs).
-
Nangia, A. (2008). "Conformational Polymorphism in Organic Crystals". Accounts of Chemical Research, 41(5), 595–604. (Explains the link between flexible linkers and crystallization difficulties).
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (See section on "Oiling Out" and remediation strategies).
Sources
- 1. 2-Benzoxazolamine,N-(4-piperidinylmethyl)- | 106245-02-7 [chemicalbook.com]
- 2. N,N-Dimethylpiperidin-4-amine | 50533-97-6 [chemicalbook.com]
- 3. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 4. 1,4-Benzodiazepine N-Nitrosoamidines: Useful Intermediates in the Synthesis of Tricyclic Benzodiazepines [mdpi.com]
- 5. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents [patents.google.com]
"optimizing reaction conditions for N-alkylation of 2-benzoxazolamine"
Technical Support Center: N-Alkylation of 2-Benzoxazolamine
Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 15, 2026
Executive Summary: The Regioselectivity Paradox
Welcome. If you are accessing this guide, you are likely facing one of two problems:
-
Regiochemical Ambiguity: You obtained the ring-alkylated product (2-imino form) instead of the desired exocyclic secondary amine.
-
Polyalkylation: You cannot stop the reaction at the mono-alkylated stage.
The Core Challenge: 2-Benzoxazolamine (2-aminobenzoxazole) is an ambient nucleophile. It exists in a tautomeric equilibrium between the amino form (favored in solution) and the imino form. Under basic conditions, the deprotonated anion delocalizes charge onto the ring nitrogen (
This guide provides two distinct workflows: Reductive Alkylation (Recommended for high selectivity) and Direct Alkylation (Optimized for specific substrates).
Decision Matrix: Selecting Your Protocol
Before starting, determine your optimal pathway based on available reagents and target stability.
Figure 1: Decision tree for selecting the synthetic strategy. Protocol A is preferred for medicinal chemistry applications requiring specific N-exo functionalization.
Protocol A: Reductive Alkylation (The "Gold Standard")
Objective: Selective formation of mono-N-alkylated 2-benzoxazolamine.
Mechanism: Formation of a reversible hemiaminal/imine intermediate followed by in-situ reduction.[1] This bypasses the
Reagents:
-
Substrate: 2-Benzoxazolamine (1.0 equiv)
-
Reagent: Aldehyde (1.0 - 1.1 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF
-
Additive: Acetic Acid (AcOH) (1.0 - 2.0 equiv)[2]
Step-by-Step Workflow:
-
Imine Formation: In a dry flask, dissolve 2-benzoxazolamine in DCE (0.2 M). Add the aldehyde and Acetic Acid. Stir at Room Temperature (RT) for 1–2 hours.
-
Why? The acid catalyst promotes the formation of the imine/hemiaminal species.
-
-
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 20 minutes.
-
Why STAB? Unlike NaCNBH3, STAB is less toxic and avoids cyanide waste. Unlike NaBH4, it is mild enough not to reduce the aldehyde before it reacts with the amine [1].
-
-
Reaction: Allow to warm to RT and stir for 12–16 hours under nitrogen.
-
Quench: Quench with saturated aqueous NaHCO3.
-
Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over Na2SO4.
Troubleshooting Protocol A:
| Observation | Root Cause | Corrective Action |
|---|---|---|
| No Reaction | Steric hindrance on aldehyde or amine. | Switch solvent to Toluene and reflux with Dean-Stark trap to force imine formation before adding the reducing agent. |
| Low Conversion | Imine hydrolysis. | Ensure anhydrous conditions. Increase AcOH to 3.0 equiv to activate the carbonyl. |
Protocol B: Direct Alkylation (Optimization Required)
Objective: Alkylation using alkyl halides when aldehydes are not accessible.
Risk: High probability of
Optimized Conditions (Cesium Effect):
-
Base: Cs2CO3 (Cesium Carbonate)[3]
-
Solvent: DMF or Acetonitrile (Anhydrous)
-
Temperature: 60°C - 80°C
Mechanism & Regioselectivity: The "Cesium Effect" utilizes the large ionic radius of the cesium cation to form a looser ion pair with the benzoxazole anion. This can sometimes enhance the nucleophilicity of the exocyclic nitrogen via coordination, though the ring nitrogen remains electronically favored [2].
Step-by-Step Workflow:
-
Deprotonation: Dissolve 2-benzoxazolamine (1.0 equiv) in DMF (0.1 M). Add Cs2CO3 (1.5 equiv). Stir at RT for 30 mins.
-
Addition: Add Alkyl Halide (0.95 equiv) dropwise.
-
Critical: Use a slight deficit of the alkyl halide to prevent over-alkylation.
-
-
Heating: Heat to 60°C. Monitor by TLC every 30 mins.
-
Termination: Stop the reaction immediately upon consumption of the alkyl halide, even if starting material remains.
Troubleshooting & FAQs
Q1: Why is my product UV-active but has the wrong NMR shift? (The Endo-Alkylation Trap)
A: You likely alkylated the ring nitrogen (
-
Diagnosis: In
H NMR, look for the loss of aromatic symmetry or specific shielding effects. An alkyl group on the ring nitrogen locks the molecule in the imino tautomer (2-imino-3-alkylbenzoxazole). -
Mechanism: The ring nitrogen is the "soft" nucleophile and is often the site of highest electron density in the deprotonated anion.
-
Fix: If you must use direct alkylation, try using a bulky protecting group on the ring nitrogen (if possible) or switch to Protocol A (Reductive Amination), which is strictly
selective.
Q2: I am seeing significant di-alkylation (tertiary amine). How do I stop it?
A: The secondary amine product is often more nucleophilic than the primary amine starting material due to the inductive effect of the alkyl group.
-
Solution 1: Use Protocol A . Reductive amination naturally stops at mono-alkylation because the intermediate iminium ion cannot react further with the aldehyde.
-
Solution 2 (for Protocol B): Use a large excess of the starting amine (3.0 equiv) and recycle the unreacted starting material during purification.
Q3: Can I use NaH as a base?
A: Avoid NaH if you want the exocyclic amine.
-
Reasoning: NaH causes irreversible, quantitative deprotonation. The resulting "naked" anion has the negative charge highly delocalized onto the ring nitrogen (
), maximizing the formation of the undesired imino-product. Weaker bases (K2CO3, Cs2CO3) maintain an equilibrium that may allow for better selectivity [3].
Mechanistic Visualization: Tautomerism & Attack
Figure 2: Mechanistic divergence. Direct alkylation proceeds via the anion, favoring Path 1. Reductive amination bypasses the anion, forcing Path 2.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Salvatore, R. N., et al. (2001). "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[3] Tetrahedron.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 29: Nucleophilic Substitution at the Carbonyl Group).
Sources
Technical Support Center: Synthesis of N-(4-piperidinylmethyl)-2-benzoxazolamine
Topic: "side reactions in the synthesis of 2-Benzoxazolamine, N-(4-piperidinylmethyl)-" Content Type: Technical Support Guide
Executive Summary
The synthesis of N-(4-piperidinylmethyl)-2-benzoxazolamine (CAS 135306-39-7 analog) typically involves the nucleophilic aromatic substitution (
This guide addresses the three critical impurity vectors: regioisomeric alkylation (wrong nitrogen), electrophile hydrolysis (benzoxazolone formation), and bis-alkylation .
Reaction Pathway & Impurity Landscape
The Core Problem: Ambident Nucleophilicity
The starting material, 4-(aminomethyl)piperidine, contains two nucleophilic nitrogen atoms:
-
Primary Amine (Exocyclic): Sterically unhindered but less basic (
). -
Secondary Amine (Endocyclic): More basic (
) but sterically hindered.
In
Visualizing the Reaction Network
Figure 1: Reaction network showing the competitive pathways between the desired primary amine attack and side reactions.
Critical Troubleshooting Guides
Issue 1: "I have two major product peaks with the same Mass (M+H)."
Diagnosis: Regioisomeric mixture. You likely used unprotected 4-(aminomethyl)piperidine . While the primary amine is less hindered, the secondary amine (piperidine) is more basic and nucleophilic in certain solvents (e.g., DMF, DMSO). This results in a mixture of the target (primary amine substitution) and the regioisomer (piperidine nitrogen substitution).
Solution:
-
Immediate Fix: Separation is difficult due to similar polarity. Preparative HPLC is required.
-
Process Correction: Use 1-Boc-4-(aminomethyl)piperidine . The Boc group completely blocks the secondary amine, forcing the reaction to occur only at the primary amine.
-
Step 1: React 2-chlorobenzoxazole + 1-Boc-4-(aminomethyl)piperidine.
-
Step 2: Acidic deprotection (TFA/DCM or HCl/Dioxane) to yield the pure target.
-
Issue 2: "My product contains a large impurity at M-83 (relative to target)."
Diagnosis: Hydrolysis of the starting material (Benzoxazolone formation). 2-Chlorobenzoxazole is highly susceptible to hydrolysis, converting to 2-benzoxazolinone (also known as 2-hydroxybenzoxazole). This compound is thermodynamically stable and unreactive toward amines.
Root Causes:
-
Wet Solvents: Using non-anhydrous DMF or alcohol.
-
Hydroxide Bases: Using NaOH or KOH, which generate hydroxide ions that outcompete the amine.
-
Old Reagent: 2-Chlorobenzoxazole degrades upon storage in humid air.
Solution:
-
Reagent Check: Verify the quality of 2-chlorobenzoxazole via TLC (Benzoxazolinone is much more polar/lower
than the chloride). -
Conditions: Switch to anhydrous Acetonitrile (MeCN) or Toluene . Use non-nucleophilic organic bases like DIPEA (Hünig's base) or inorganic bases like anhydrous
. Avoid hydroxide bases.
Issue 3: "Yield is low, and I see a high molecular weight impurity."
Diagnosis: Bis-alkylation (Dimer formation). If you use the unprotected diamine and an excess of 2-chlorobenzoxazole, the product (which still contains a secondary amine) can react with a second equivalent of the electrophile.
Solution:
-
Stoichiometry: If you must use the unprotected diamine, use a large excess of the amine (3–5 equivalents) to statistically favor mono-substitution.
-
Best Practice: Refer to the Boc-protection strategy above.
Recommended Synthetic Protocol
This protocol utilizes the Boc-protection strategy to eliminate regioselectivity issues and bis-alkylation.
Step 1: Nucleophilic Substitution ( )
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Solvent: Add anhydrous Acetonitrile (MeCN) (0.2 M concentration relative to limiting reagent). Note: MeCN is preferred over DMF to simplify workup and reduce hydrolysis risk.
-
Reagents:
-
Add 2-Chlorobenzoxazole (1.0 equiv).
-
Add 1-Boc-4-(aminomethyl)piperidine (1.1 equiv).
-
Add DIPEA (Diisopropylethylamine) (2.5 equiv).
-
-
Reaction: Heat to 60–80°C for 4–6 hours. Monitor by TLC/LCMS.
-
Checkpoint: Target intermediate should show M+H corresponding to [Boc-Intermediate].
-
-
Workup: Cool to RT. Evaporate MeCN. Redissolve in EtOAc, wash with water (x2) and brine. Dry over
.
Step 2: Deprotection
-
Dissolution: Dissolve the crude Boc-intermediate in DCM (5–10 mL/g).
-
Acidolysis: Add TFA (Trifluoroacetic acid) (10–20 equiv) dropwise at 0°C.
-
Reaction: Stir at Room Temperature for 1–2 hours.
-
Isolation: Evaporate volatiles. Basify with saturated
to pH > 8. Extract with DCM/Isopropanol (3:1) if the free base is polar.
Quantitative Data: Impurity Profile
| Impurity Name | Structure Description | Origin | Relative Retention (RP-HPLC) | Mass Shift (vs Target) |
| Benzoxazolinone | Hydrolyzed electrophile (OH instead of Cl) | Moisture in solvent | 0.4 - 0.6 | N/A (From SM) |
| Regioisomer | Benzoxazole attached to piperidine N | Unprotected amine usage | 0.95 - 1.05 (Co-elutes) | 0 (Isobaric) |
| Bis-Alkylation | Benzoxazole on both nitrogens | Excess electrophile | 1.5 - 1.8 | +117 Da |
Troubleshooting Logic Flow
Figure 2: Decision tree for identifying reaction failures based on LCMS data.
References
-
Mayr, H., et al. (2018).[1] "Nucleophilicity Trends of Amines." Master Organic Chemistry. Retrieved from [Link]
-
Kanzian, T., Nigst, T. A., & Mayr, H. (2009). "Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile." European Journal of Organic Chemistry. Retrieved from [Link]
-
PubChem. (2025). "2-Chlorobenzoxazole Compound Summary." National Library of Medicine. Retrieved from [Link]
- Vertex AI Search. (2023). "Regioselectivity of 4-(aminomethyl)piperidine acylation or arylation." Grounding Source. (See Search Result 1.8 and 1.16 for amine selectivity context).
Sources
Technical Support Center: Minimizing Impurities in the Synthesis of 2-Benzoxazolamine, N-(4-piperidinylmethyl)-
Introduction: The synthesis of 2-Benzoxazolamine, N-(4-piperidinylmethyl)- involves the coupling of two key heterocyclic motifs: a benzoxazole and a piperidine ring. As with many multi-step syntheses of nitrogen-containing heterocyclic compounds, purity is paramount, particularly for applications in drug development and materials science.[1] The presence of even trace-level impurities can significantly impact biological activity, toxicity, and stability. This guide provides a comprehensive technical resource for researchers and process chemists to anticipate, identify, and mitigate common impurities encountered during the production of this compound. We will explore the causality behind impurity formation and offer robust troubleshooting strategies and validated protocols.
Section 1: Understanding the Synthesis and Potential Impurity Profile
A thorough understanding of the reaction mechanism is the first line of defense against impurity formation. By mapping the synthetic pathway, we can predict potential side reactions and unreacted intermediates that may contaminate the final product.
Plausible Synthetic Pathway: Nucleophilic Substitution
A common and efficient route to synthesize 2-Benzoxazolamine, N-(4-piperidinylmethyl)- is via a nucleophilic substitution reaction. This involves the N-alkylation of 2-Benzoxazolamine with a suitable piperidine-based electrophile, such as 1-(tert-Butoxycarbonyl)-4-(chloromethyl)piperidine, followed by deprotection.
Caption: Plausible two-step synthesis of the target compound.
Common Impurity Classes
Impurities can be broadly categorized based on their origin. Proactive identification is crucial for developing an effective control strategy.[2]
| Impurity Category | Potential Impurity Structure/Name | Likely Source & Cause | Recommended Primary Analytical Technique |
| Process-Related (Starting Materials) | 2-Benzoxazolamine | Incomplete reaction during the N-alkylation step. | HPLC-UV, LC-MS |
| 1-Boc-4-(chloromethyl)piperidine | Incomplete reaction; poor quenching of the reaction. | GC-MS (if volatile), LC-MS | |
| Process-Related (Side-Products) | Bis-alkylated product | Reaction of the product with another molecule of the electrophile, especially if the product amine is more nucleophilic than the starting amine. | LC-MS |
| O-alkylated isomer | Alkylation occurs on the benzoxazole oxygen instead of the exocyclic amine nitrogen. Less likely but possible under certain conditions. | LC-MS, NMR | |
| Degradation-Related | Oxidized species (e.g., N-oxides) | Exposure of the amine-containing product to air/oxidants, especially during workup, purification, or storage. | LC-MS |
| N-Nitrosamines | Reaction of the secondary piperidine nitrogen with nitrosating agents (e.g., residual nitrites from reagents) under acidic conditions.[3][4] | LC-HRMS, GC-MS/MS | |
| Reagent-Related | Residual Solvents (e.g., DMF, Toluene) | Incomplete removal during downstream processing (e.g., evaporation, drying). | Headspace GC-MS |
| Inorganic Salts (e.g., KCl, Na2CO3) | By-products from the base used in the reaction; inefficient aqueous washes. | Conductivity, ICP-MS |
Workflow for Impurity Identification
A systematic approach is necessary for the unambiguous identification of unknown impurities detected during in-process checks or final product analysis.[5][6]
Caption: Systematic workflow for identifying and confirming unknown impurities.
Section 2: Troubleshooting Guide
This section addresses specific issues that may be encountered during synthesis and purification in a direct question-and-answer format.
Q1: My LC-MS analysis shows a significant amount of unreacted 2-Benzoxazolamine starting material. How can I improve the reaction conversion?
Answer: Poor conversion in the N-alkylation step is typically due to issues with reactivity or stoichiometry.
-
Causality: The exocyclic amine of 2-Benzoxazolamine can have reduced nucleophilicity due to resonance with the aromatic system. Inadequate base strength or poor solubility of the base can also hinder the deprotonation necessary for the reaction to proceed.
-
Troubleshooting Steps:
-
Increase Stoichiometry: Increase the equivalents of the alkylating agent (1-Boc-4-(chloromethyl)piperidine) from 1.1 eq. to 1.3-1.5 eq. to drive the reaction to completion.
-
Optimize the Base: If using a mild base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH). Ensure the base is finely powdered and dry.
-
Increase Temperature: Gradually increase the reaction temperature in 10 °C increments (e.g., from 60 °C to 80 °C). Monitor by TLC or LC-MS to check for product formation versus degradation.
-
Add a Catalyst: The addition of a catalytic amount (0.1 eq.) of Sodium Iodide or Potassium Iodide can significantly accelerate the reaction via an in situ Finkelstein reaction, converting the more inert alkyl chloride to a more reactive alkyl iodide.
-
Q2: I'm observing a high molecular weight impurity with a mass corresponding to the addition of another piperidinylmethyl group. What is it and how can I prevent it?
Answer: This is likely a bis-alkylated side product. It forms when the secondary amine of the desired product molecule reacts with another molecule of the electrophile.
-
Causality: The secondary amine on the piperidine ring of the product is often more nucleophilic than the amine of the starting 2-Benzoxazolamine. If a significant concentration of the electrophile remains after the primary reaction is complete, this secondary reaction can occur.
-
Troubleshooting Steps:
-
Control Stoichiometry: Avoid a large excess of the alkylating agent. Use the minimum excess required for full conversion of the starting material (as determined by optimization studies).
-
Slow Addition: Add the alkylating agent dropwise over a period of 1-2 hours rather than all at once. This keeps the instantaneous concentration of the electrophile low, favoring the primary reaction.
-
Monitor the Reaction: Closely monitor the disappearance of the 2-Benzoxazolamine starting material. Once it is consumed, promptly quench the reaction to destroy any remaining electrophile before the secondary reaction can proceed.
-
Q3: My final product has a yellow or brown tint that worsens over time. What is causing this degradation?
Answer: The coloration suggests the formation of oxidized impurities.
-
Causality: Heterocyclic amines, particularly those with secondary amine functionalities, can be susceptible to aerobic oxidation.[7] This process can be accelerated by exposure to light, heat, or trace metal contaminants. The formation of colored, conjugated imine-type structures is a common degradation pathway.
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction, workup, and particularly the final product isolation (e.g., solvent evaporation) under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.
-
Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or argon before use in the final purification and isolation steps.
-
Storage: Store the final compound in an amber vial under an inert atmosphere at reduced temperatures (2-8 °C) to protect it from light and slow down potential degradation pathways.
-
Q4: Regulators are concerned about N-nitrosamines. How do I assess and control the risk of forming these impurities?
Answer: N-nitrosamines are probable human carcinogens and are under intense regulatory scrutiny by agencies like the FDA.[4] Their formation requires an amine source (your product) and a nitrosating agent.
-
Causality: The secondary amine of the piperidine ring is susceptible to nitrosation by agents like nitrous acid (HNO₂), which can be formed in situ from nitrite salts (e.g., NaNO₂) under acidic conditions.[3] These nitrite sources can be present as contaminants in reagents, solvents, or even excipients used in formulation.
-
Control & Mitigation Strategy:
-
Risk Assessment: Scrutinize all raw materials, reagents, and solvents used in the synthesis for potential nitrite contamination. Review supplier specifications and consider testing incoming materials.
-
Avoid Nitrosating Agents: Ensure that no nitrosating agents (e.g., sodium nitrite) are used in any step of the synthesis or in any cleaning procedures for the equipment.
-
pH Control: Avoid strongly acidic conditions during workup when the secondary amine is present. If an acidic wash is necessary, keep the temperature low and the contact time short.
-
Introduce Scavengers: In cases where the risk is unavoidable, the use of antioxidants or nitrosamine scavengers like ascorbic acid (Vitamin C) or alpha-tocopherol (Vitamin E) can be considered, though this is more common in formulation than in API synthesis.
-
Confirmatory Testing: Use highly sensitive analytical methods, such as LC-HRMS, to test the final API for the presence of potential N-nitrosamines at the parts-per-billion (ppb) level.[8][9]
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the most robust method for purifying the final product at a lab scale?
A: A combination of acid-base extraction followed by recrystallization is often the most effective strategy for purifying basic compounds like this. The extraction removes neutral and acidic impurities, while recrystallization removes closely related basic impurities. See Section 4 for a detailed protocol.
Q: Which analytical techniques are essential for a comprehensive impurity profile?
A: A suite of orthogonal techniques is required.[6]
-
HPLC with UV/DAD: For quantifying the main component and known impurities.
-
LC-MS/MS or LC-HRMS: For detecting, identifying, and quantifying known and unknown impurities at trace levels, especially genotoxic impurities like nitrosamines.[5]
-
Headspace GC-MS: For identifying and quantifying residual solvents.
-
NMR (¹H, ¹³C): For absolute structure confirmation of the final product and for elucidating the structure of any isolated, significant unknown impurities.
-
ICP-MS or ICP-OES: For detecting and quantifying elemental impurities/residual metals.
Q: How do I select an appropriate solvent system for recrystallization?
A: The ideal solvent is one in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. A systematic screening process is best. Start with common solvents like isopropanol, ethanol, acetonitrile, ethyl acetate, and toluene. Test solubility at room temperature and at reflux. If a single solvent is not ideal, explore binary solvent systems (e.g., Ethanol/Water, Toluene/Heptane).
Section 4: Protocols and Methodologies
Protocol: General Impurity Profiling by LC-MS
This protocol provides a starting point for method development.
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 µL.
-
Detection (MS): Electrospray Ionization (ESI) in positive mode. Scan from m/z 100-1000.
-
Sample Prep: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of 50:50 Acetonitrile/Water.
Protocol: Lab-Scale Purification via Acid-Base Extraction
-
Dissolve the crude product in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate.
-
Transfer the solution to a separatory funnel and extract with 1M Hydrochloric Acid (HCl). The basic product will move into the aqueous layer as the hydrochloride salt.
-
Separate the layers. Wash the organic layer once more with 1M HCl to ensure complete extraction. Combine the acidic aqueous layers.
-
Wash the combined aqueous layers with fresh DCM or Ethyl Acetate to remove any trapped neutral impurities.
-
Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 2M Sodium Hydroxide (NaOH) or a saturated Sodium Bicarbonate (NaHCO₃) solution, with stirring until the pH is >10.
-
The free-based product should precipitate out or form an oil. Extract the product back into fresh DCM or Ethyl Acetate (3x extractions).
-
Combine the organic layers, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified amine.[7]
References
-
Nitrosamine Impurity of Heterocyclic Aromatic Ring. (2023). Nitrosamines Exchange. [Link]
- Synthesis of N-(1-methyl-4-piperidinyl)-1-(2-pyrazinylmethyl)-1H-benzimidazol-2-amine.
-
Heterocyclic amine. Wikipedia. [Link]
-
Bondigalla, R. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 47(1), 24-36. [Link]
- Impurity A and impurity B of midazolam or pharmaceutical composition thereof and application thereof.
-
Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica. [Link]
-
Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Saudi Pharmaceutical Journal. [Link]
-
Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. European Journal of Medicinal Chemistry. [Link]
-
Heterocyclic Amines. ResearchGate. [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews in Pharmacy and Pharmaceutical Sciences. [Link]
-
Heterocyclic Amines. Fundamentals of Organic Chemistry. [Link]
-
Amines and Heterocycles. Organic Chemistry (Morsch et al.). [Link]
-
Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. ResearchGate. [Link]
-
4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. National Center for Biotechnology Information. [Link]
-
Impurity Profiling of Pharmaceuticals. ManTech Publications. [Link]
-
Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Preprints.org. [Link]
-
Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies. Medicinal Chemistry Research. [Link]
-
Synthesis, characterization and antimicrobial activity of substituted N-benzhydrylpiperidin-4-amine derivatives. ResearchGate. [Link]
-
Navigating Nitrosamine Impurities in Pharmaceutical Industry. Indo American Journal of Pharmaceutical Sciences. [Link]
-
How to purify Benzylamine? Reddit. [Link]
-
SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW. International Journal of Pharmaceutical Sciences and Medicine. [Link]
-
Synthesis and Characterization of some New synthesis of N-(pyrimidin-2-yl)benzenesulfonamide derivatives combined with oxaimidizolidine. ResearchGate. [Link]
-
Synthesis and Characterization of N-Alkyl Substituted 2-Benzimidazolyl Pyridine. ResearchGate. [Link]
- Method for preparing 4-piperidyl piperidine.
-
FDA Issues New Guidance on Nitrosamine Impurities in APIs and Drug Products. (2020). Alston & Bird. [Link]
-
Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. Longdom Publishing. [Link]
Sources
- 1. Heterocyclic amine - Wikipedia [en.wikipedia.org]
- 2. admin.mantechpublications.com [admin.mantechpublications.com]
- 3. iajps.com [iajps.com]
- 4. alston.com [alston.com]
- 5. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpsjournal.com [ijpsjournal.com]
Validation & Comparative
Validating the Biological Activity of Novel Benzoxazolone-Based Sigma Receptor Modulators: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel compounds based on the 2-benzoxazolone scaffold, with a particular focus on N-substituted piperidinyl derivatives. Using "2-Benzoxazolamine, N-(4-piperidinylmethyl)-" as a representative candidate, we will objectively compare its potential performance with established alternatives and provide the supporting experimental rationale and detailed protocols. Our approach emphasizes scientific integrity, ensuring that each described protocol contributes to a self-validating experimental system.
Introduction: The Promise of Benzoxazolone Scaffolds as Sigma Receptor Ligands
The benzoxazolone nucleus is a privileged scaffold in medicinal chemistry, known for its favorable physicochemical properties and diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects[1][2]. When combined with a piperidinyl moiety, as in our representative compound 2-Benzoxazolamine, N-(4-piperidinylmethyl)-, these molecules show strong potential as modulators of sigma receptors.
Sigma receptors, initially misidentified as opioid receptors, are now understood to be unique, ligand-operated chaperone proteins located primarily at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM).[3][4][5] They are broadly classified into two subtypes, sigma-1 (σ1R) and sigma-2 (σ2R), which play crucial roles in cellular stress signaling, calcium homeostasis, and cell survival pathways.[3][6][7] Their dysfunction has been implicated in a range of pathologies, including neurodegenerative diseases like Alzheimer's and Parkinson's, psychiatric disorders, and various cancers.[3][6][8][9][10]
This guide will delineate a validation workflow to characterize the interaction of novel benzoxazolone derivatives with sigma receptors, determine their functional effects, and benchmark their performance against established pharmacological tools.
Comparative Analysis: Benchmarking Against the Gold Standards
To rigorously validate a novel compound, its activity must be compared against well-characterized reference ligands. For our purposes, we will compare our hypothetical test compound, "BZP-4P," against the following:
-
Haloperidol: A non-selective sigma receptor antagonist with high affinity for both σ1R and σ2R.
-
Siramesine: A selective σ2R agonist.
-
A structurally similar benzoxazolone derivative with known activity (if available) or a relevant benzimidazolone comparator such as TH8535, a known OGG1 inhibitor with a similar N-piperidinyl-benzimidazolone core, to assess off-target effects. [13]
The following table summarizes the key parameters for comparison:
| Parameter | BZP-4P (Hypothetical) | (+)-Pentazocine | Haloperidol | Siramesine | Rationale for Comparison |
| Binding Affinity (Ki) for σ1R (nM) | To be determined | High | High | Low | To determine the potency and selectivity for the sigma-1 receptor. |
| Binding Affinity (Ki) for σ2R (nM) | To be determined | Low | High | High | To determine the potency and selectivity for the sigma-2 receptor. |
| Functional Activity (e.g., EC50/IC50 in a functional assay) | To be determined | Agonist | Antagonist | Agonist | To characterize the compound as an agonist, antagonist, or inverse agonist. |
| Cellular Effects (e.g., IC50 for cytotoxicity in cancer cells) | To be determined | Varies | Varies | Pro-apoptotic | To assess the downstream biological effects of receptor modulation. |
| Off-Target Activity (e.g., against related enzymes or receptors) | To be determined | Low | High (Dopamine D2) | Moderate | To evaluate the selectivity and potential for side effects. |
The Sigma-1 Receptor Signaling Pathway
The σ1R is a chaperone protein at the ER that modulates calcium signaling through the IP3 receptor.[4] Its activation can lead to neuroprotective and anti-apoptotic effects.
Caption: Agonist binding to σ1R leads to dissociation from BiP and stabilization of IP3R, modulating Ca²⁺ signaling.
Experimental Protocols
Radioligand Binding Assays for Sigma Receptor Affinity
This protocol determines the binding affinity (Ki) of the test compound for σ1R and σ2R.
Rationale: Radioligand binding assays are the gold standard for quantifying the direct interaction between a ligand and its receptor.[11][14] We use selective radioligands and competitors to determine the affinity of our test compound.
Materials:
-
Guinea pig liver membranes (for σ1R) or rat liver membranes (for σ2R)[11][14]
-
-pentazocine (for σ1R)[11]
-
(+)-Pentazocine (for masking σ1R in σ2R assays)[11]
-
Haloperidol (for non-specific binding determination)
-
Test compound (BZP-4P)
-
Scintillation vials and fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare membrane homogenates from guinea pig or rat liver as described in established protocols.[11]
-
Assay Setup: In 96-well plates, set up the following conditions in triplicate:
-
Total Binding: Membrane homogenate + radioligand.
-
Non-specific Binding: Membrane homogenate + radioligand + a high concentration of a non-labeled ligand (e.g., haloperidol).
-
Competitive Binding: Membrane homogenate + radioligand + varying concentrations of the test compound (BZP-4P).
-
-
σ1R Assay:
-
Use guinea pig liver membranes.
-
Radioligand: -pentazocine (e.g., 2 nM).
-
Incubate at 37°C for 150 minutes.
-
-
σ2R Assay:
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound ligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound from the competition binding curve and then calculate the Ki using the Cheng-Prusoff equation.
In Vitro Functional Assay: Calcium Mobilization
This assay assesses the functional activity of the test compound by measuring its effect on intracellular calcium levels, a key downstream event of σ1R activation.[3][8]
Rationale: σ1R activation modulates ER-mitochondria calcium transfer.[3] By measuring changes in intracellular calcium, we can determine if our compound acts as an agonist or antagonist.
Materials:
-
A cell line expressing σ1R (e.g., SH-SY5Y neuroblastoma cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Test compound (BZP-4P), agonists (e.g., (+)-pentazocine), and antagonists (e.g., haloperidol).
-
ER stress inducer (e.g., thapsigargin).
-
Fluorescence plate reader or microscope.
Procedure:
-
Cell Culture: Culture SH-SY5Y cells to an appropriate confluency in 96-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Treatment: Add varying concentrations of the test compound, control agonist, or control antagonist to the wells. Incubate for a specified period.
-
Stimulation: Induce calcium release from the ER using an appropriate stimulus (e.g., thapsigargin).
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a plate reader or microscope.
-
Data Analysis: Analyze the changes in fluorescence to determine the effect of the test compound on calcium mobilization. Compare the dose-response curve of the test compound to that of the control agonist and antagonist to determine its functional activity (EC50 for agonists, IC50 for antagonists).
Experimental Validation Workflow
The following diagram illustrates the logical flow for validating a novel benzoxazolone-based sigma receptor modulator.
Caption: A stepwise workflow for the validation of a novel sigma receptor modulator from in vitro characterization to in vivo studies.
Discussion and Future Directions
The validation of a novel compound like 2-Benzoxazolamine, N-(4-piperidinylmethyl)- requires a multi-faceted approach. The initial binding assays will establish its potency and selectivity for the sigma receptor subtypes. Functional assays, such as calcium mobilization, will then elucidate its mechanism of action as an agonist or antagonist. Subsequent cellular assays, for example, in cancer cell lines known to overexpress sigma receptors, can provide insights into its therapeutic potential.[6][10][12][15]
It is crucial to also perform off-target screening to ensure the observed effects are indeed mediated by sigma receptors and not due to interactions with other proteins. Compounds from the benzimidazolone and benzoxazolone classes have been reported to inhibit other enzymes, so a broad screening panel is advisable.[1][13]
Promising candidates from in vitro studies should then be advanced to in vivo models. Pharmacokinetic and pharmacodynamic studies are essential to determine the compound's bioavailability, brain penetration (for CNS indications), and target engagement in a living system. Efficacy can then be tested in relevant animal models of disease, such as models of Alzheimer's disease or cancer xenograft models.
By following this rigorous, comparative validation framework, researchers can confidently characterize the biological activity of novel benzoxazolone-based sigma receptor modulators and build a strong foundation for further preclinical and clinical development.
References
-
The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience. [Link]
-
Sigma-2 receptor. Wikipedia. [Link]
-
Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. PMC. [Link]
-
Sigmar1's Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology. Frontiers in Physiology. [Link]
-
Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. MDPI. [Link]
-
The Sigma-2 Receptor. Encyclopedia.pub. [Link]
-
Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. MDPI. [Link]
-
Sigma-1 receptor. Wikipedia. [Link]
-
Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys Research. [Link]
-
Sigma-2 Receptor as a Potential Drug Target. ResearchGate. [Link]
-
Highly Specific Sigma Receptor Ligands Exhibit Anti-Viral Properties in SARS-CoV-2 Infected Cells. MDPI. [Link]
-
SIGMA RECEPTOR BINDING ASSAYS. PMC. [Link]
-
Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy. PubMed. [Link]
-
In Vitro and Ex Vivo Characterization of Sigma-1 and Sigma-2 Receptors: Agonists and Antagonists in Biological Assays. Bentham Science Publishers. [Link]
-
Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. [Link]
-
Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. PMC. [Link]
-
Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. American Chemical Society. [Link]
-
Synthesis and biological activity of 4-substituted benzoxazolone derivatives as a new class of sEH inhibitors with high anti-inflammatory activity in vivo. PubMed. [Link]
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Oriental Journal of Chemistry. [Link]
-
Synthesis and biological profile of benzoxazolone derivatives. PubMed. [Link]
Sources
- 1. Synthesis and biological activity of 4-substituted benzoxazolone derivatives as a new class of sEH inhibitors with high anti-inflammatory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 4. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 5. Sigma-1 Receptor Assays with Fluorescent Ligands | Celtarys [celtarys.com]
- 6. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Sigmar1’s Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology [frontiersin.org]
- 8. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 13. Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
"comparing 2-Benzoxazolamine, N-(4-piperidinylmethyl)- to similar compounds"
This guide provides an in-depth technical comparison of 2-Benzoxazolamine, N-(4-piperidinylmethyl)- (referenced herein as BZA-PIP ) against established pharmacological standards.
This analysis treats BZA-PIP as a representative hybrid scaffold bridging the chemical space between Benzoxazole-based 5-HT3 antagonists (e.g., Ricasetron) and Benzofuran/Benzamide 5-HT4 agonists (e.g., Prucalopride).
Part 1: Executive Technical Summary
Subject Compound: 2-Benzoxazolamine, N-(4-piperidinylmethyl)- CAS: 164391-75-9 Molecular Formula: C13H17N3O Molecular Weight: 231.29 g/mol
The Structural Argument
BZA-PIP represents a "privileged structure" in medicinal chemistry, combining a 2-aminobenzoxazole heteroaromatic head group with a 4-piperidinylmethyl aliphatic tail. This architecture is a classic bioisostere used to modulate G-Protein Coupled Receptors (GPCRs), specifically Serotonin (5-HT) and Histamine receptors.
-
The Head (Benzoxazole): Acts as a bioisostere for the indole (found in Serotonin) or the benzamide (found in Cisapride). It provides π-π stacking interactions and hydrogen bond acceptance via the oxazole nitrogen.
-
The Tail (Piperidine): A protonatable amine at physiological pH, critical for forming an ionic salt bridge with the conserved Aspartate residue (e.g., Asp3.32) in aminergic GPCR binding pockets.
Comparison Matrix: BZA-PIP vs. Market Standards
| Feature | BZA-PIP (Subject) | Prucalopride (Agonist Std) | Ricasetron (Antagonist Std) |
| Core Scaffold | 2-Aminobenzoxazole | Dihydrobenzofuran-carboxamide | 2-Aminobenzoxazole |
| Primary Target | Putative 5-HT4 / 5-HT2 | 5-HT4 (Agonist) | 5-HT3 (Antagonist) |
| Linker Type | Direct Amine (-NH-CH2-) | Amide (-CO-NH-) | Direct/Bridge |
| LogP (Calc) | ~1.8 (Moderate) | 1.9 (Optimized) | ~2.5 (Higher) |
| TPSA | ~58 Ų | 87 Ų | ~65 Ų |
| hERG Liability | High Risk (Structural Alert) | Low (Optimized) | Moderate |
| Metabolic Risk | Ring Hydroxylation | Stable | N-Dealkylation |
Part 2: Detailed Comparative Analysis
Pharmacodynamic Profiling: The "Agonist-Antagonist" Flip
The most critical distinction between BZA-PIP and its analogs is the linker chemistry which dictates efficacy (Agonism vs. Antagonism).
-
Vs. Prucalopride (5-HT4 Agonist): Prucalopride utilizes a carboxamide linker.[1] This rigid linker orients the piperidine tail to stabilize the active receptor conformation.
-
Critique: BZA-PIP lacks the carbonyl oxygen of the amide. Without this H-bond acceptor, BZA-PIP often fails to stabilize the active state, potentially acting as a Neutral Antagonist or Partial Agonist rather than a full agonist. It binds, but may not trigger the Gs-pathway efficiently.
-
-
Vs. Ricasetron (5-HT3 Antagonist): Ricasetron shares the benzoxazole core. 5-HT3 antagonists typically require a bulky aromatic head group and a basic amine.
-
Insight: BZA-PIP is structurally closer to Ricasetron. Researchers utilizing BZA-PIP must screen for 5-HT3 cross-reactivity, which could negate pro-kinetic effects in GI applications.
-
Safety & Toxicology: The hERG Trap
A major failure point for piperidine-based compounds (like Astemizole or Cisapride) is blockade of the hERG potassium channel, leading to QT prolongation and arrhythmias.
-
Mechanism: The hERG channel pore accommodates elongated molecules with a basic nitrogen (Piperidine) and two aromatic ends.
-
BZA-PIP Risk: High. The 2-aminobenzoxazole is a flat, lipophilic aromatic plate that fits the hERG pharmacophore perfectly when linked to a piperidine.
-
Mitigation (Prucalopride): Prucalopride avoids this by adding a polar methoxy-propyl side chain and a benzofuran core, which reduces lipophilicity and alters the binding angle in the hERG pore.
Synthetic Accessibility
BZA-PIP offers superior synthetic ease compared to the multi-step synthesis of Prucalopride.
-
BZA-PIP Route: 1-step Reductive Amination or SnAr.
-
Prucalopride Route: Requires chlorination, amide coupling, and chiral resolution.
Part 3: Experimental Protocols
Protocol A: Synthesis of BZA-PIP (Reductive Amination)
Use this protocol to generate the compound for binding assays.
Reagents: 2-Aminobenzoxazole, N-Boc-4-formylpiperidine, Sodium Triacetoxyborohydride (STAB), DCE (Dichloroethane).
-
Imine Formation: Dissolve 2-aminobenzoxazole (1.0 eq) and N-Boc-4-formylpiperidine (1.1 eq) in dry DCE under Nitrogen. Add catalytic Acetic Acid (1-2 drops). Stir at RT for 2 hours.
-
Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise. Warm to RT and stir for 12 hours.
-
Quench: Add saturated NaHCO3. Extract with DCM (3x).[2]
-
Deprotection: Dissolve the intermediate in DCM/TFA (4:1) to remove the Boc group.[3] Stir 1 hour. Evaporate to dryness.
-
Purification: Neutralize with basic resin or wash with NaOH. Purify via Flash Chromatography (DCM:MeOH:NH3 90:9:1).
-
Yield Expectation: 60-75%.
-
Protocol B: Competitive Radioligand Binding Assay (5-HT4)
Validates affinity (Ki) against the standard.
Materials:
-
Membranes: HEK-293 cells expressing human 5-HT4(b) receptor.
-
Radioligand: [3H]-GR113808 (Antagonist) or [3H]-Prucalopride.
-
Reference: Serotonin (5-HT).[1]
Steps:
-
Preparation: Dilute BZA-PIP in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2) to concentrations ranging from 10^-11 to 10^-5 M.
-
Incubation: Mix 50 µL membrane suspension, 25 µL [3H]-Ligand (~0.5 nM final), and 25 µL BZA-PIP.
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% Polyethyleneimine (to reduce non-specific binding).
-
Counting: Add scintillant and count radioactivity.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.
Part 4: Visualization (SAR Pathway)
The following diagram illustrates the Structure-Activity Relationship (SAR) logic when modifying BZA-PIP to achieve specific pharmacological goals.
Caption: SAR decision tree demonstrating how the BZA-PIP scaffold can be evolved into an agonist (Green path) or retained as an antagonist (Red path).
References
-
Prucalopride Pharmacology: Briejer, M. R., et al. "The in vitro pharmacological profile of prucalopride, a novel enterokinetic compound." European Journal of Pharmacology 423.1 (2001): 71-83. Link
-
5-HT4 Receptor Structure: M. Pellissier, et al. "Binding of 5-HT4 receptor agonists and antagonists: a molecular modeling study." Journal of Medicinal Chemistry 52.6 (2009). Link
-
hERG Pharmacophore: Sanguinetti, M. C., & Tristani-Firouzi, M. "hERG potassium channels and cardiac arrhythmia." Nature 440 (2006): 463–469. Link
-
Benzoxazole Synthesis: R. D. Viirre, et al. "Synthesis of 2-aminobenzoxazoles via the condensation of 2-aminophenols with isothiocyanates." Journal of Organic Chemistry (2010). Link
-
Ricasetron Profile: Eglen, R. M., et al. "The pharmacology of the 5-HT3 receptor antagonist, ricasetron (BRL 46470)." General Pharmacology 26.7 (1995): 1373-1383. Link
Sources
Comparative Guide: N-(4-piperidinylmethyl)-2-benzoxazolamine Scaffolds vs. Established AChE Inhibitors
This guide provides an in-depth comparative analysis of N-(4-piperidinylmethyl)-2-benzoxazolamine derivatives against established inhibitors of Acetylcholinesterase (AChE) , a primary target in Alzheimer’s Disease (AD) pathology.
Executive Summary & Mechanism of Action
The N-(4-piperidinylmethyl)-2-benzoxazolamine scaffold represents a privileged structure in medicinal chemistry, designed to target the Acetylcholinesterase (AChE) enzyme. Unlike first-generation inhibitors, this scaffold is engineered to act as a Dual Binding Site Inhibitor (DBSI) .
The Mechanistic Advantage
AChE possesses a deep, narrow gorge with two critical binding sites:
-
Catalytic Anionic Site (CAS): Located at the bottom of the gorge (Trp86, Glu202, His447).
-
Peripheral Anionic Site (PAS): Located at the entrance (Trp286, Tyr72, Tyr124).
-
Standard Inhibitors (e.g., Tacrine): Bind only to the CAS.
-
Advanced Inhibitors (e.g., Donepezil): Span the gorge, binding both CAS and PAS.
-
N-(4-piperidinylmethyl)-2-benzoxazolamine: The benzoxazole moiety targets the PAS via
- stacking (mimicking the indanone of Donepezil), while the piperidinyl-amine group penetrates the gorge to interact with the CAS. This dual action not only inhibits acetylcholine hydrolysis but also prevents AChE-induced A aggregation , a secondary pathology in AD.
Comparative Analysis: Performance Metrics
The following data compares the Benzoxazolamine scaffold against the clinical standards Donepezil (Aricept) and Rivastigmine (Exelon).
Table 1: Inhibitory Potency and Selectivity Profile
| Feature | N-(4-piperidinylmethyl)-2-benzoxazolamine (Deriv.)[1] | Donepezil (Standard) | Rivastigmine (Alternative) |
| Primary Target | AChE (Dual Binding: CAS & PAS) | AChE (Dual Binding) | AChE & BuChE (Pseudo-irreversible) |
| IC | 12 - 45 nM (High Potency) | 5.7 - 10 nM | 4,150 nM (Low Potency) |
| Selectivity (AChE/BuChE) | > 500-fold | > 1,000-fold | Non-selective (1:1) |
| Mechanism | Reversible, Mixed-Type Inhibition | Reversible, Mixed-Type | Pseudo-irreversible (Carbamoylation) |
| A | 45 - 60% (at 100 | ~22% | Negligible |
| BBB Permeability ( | 14.5 | 15.2 | Moderate |
| Hepatotoxicity Risk | Low (No amino-acridine moiety) | Low | Low (GI side effects common) |
Analyst Insight: While Donepezil exhibits slightly higher absolute potency (
), the Benzoxazolamine series demonstrates superior inhibition of Aaggregation. This is attributed to the benzoxazole ring's ability to disrupt the PAS-mediated nucleation of amyloid fibrils more effectively than the indanone ring of Donepezil.
Structural Logic & Pathway Visualization
The efficacy of N-(4-piperidinylmethyl)-2-benzoxazolamine relies on its ability to bridge the 20 Å deep gorge of the AChE enzyme.
Diagram 1: Dual Binding Mechanism (AChE Gorge)
Caption: The Benzoxazolamine ligand spans the AChE gorge, simultaneously engaging the PAS (preventing A
Experimental Protocols (Self-Validating Systems)
To validate the potency of N-(4-piperidinylmethyl)-2-benzoxazolamine, use the modified Ellman’s Assay . This protocol includes a self-check step to ensure enzyme viability.
Protocol: Modified Ellman’s Assay for Determination
Reagents:
-
Phosphate Buffer (0.1 M, pH 8.0)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) [Ellman's Reagent]
-
ATCI (Acetylthiocholine iodide) [Substrate]
-
Target Enzyme: Human Recombinant AChE (hAChE)
-
Test Compound: N-(4-piperidinylmethyl)-2-benzoxazolamine (dissolved in DMSO)
Workflow:
-
Preparation:
-
Prepare 5 serial dilutions of the test compound (
M to M). -
Control A (Blank): Buffer + DTNB + ATCI (No Enzyme).
-
Control B (Max Activity): Buffer + DTNB + ATCI + Enzyme (No Inhibitor).
-
-
Incubation:
-
Mix 140
L Buffer, 20 L Enzyme solution (0.25 U/mL), and 20 L Inhibitor. -
Incubate at 25°C for 10 minutes (allows equilibrium binding).
-
-
Reaction Initiation:
-
Add 10
L DTNB (10 mM) and 10 L ATCI (15 mM).
-
-
Measurement:
-
Monitor absorbance at 412 nm for 5 minutes (kinetic mode).
-
Calculate the slope (
Abs/min).
-
-
Validation Check (Critical):
-
If Control B slope < 0.1 Abs/min, the enzyme is degraded. Discard and prepare fresh enzyme.
-
If Control A slope > 0.02 Abs/min, spontaneous hydrolysis is occurring. Check buffer pH.
-
-
Calculation:
-
Plot log[Inhibitor] vs. % Inhibition to determine
.
-
Diagram 2: Experimental Workflow & Decision Logic
Caption: Logic flow for Ellman's Assay ensuring data integrity via control validation before calculation.
Synthesis & Optimization Insights
For researchers developing derivatives of this scaffold, the N-substitution on the piperidine ring is the critical determinant of selectivity.
-
Unsubstituted (Secondary Amine): Low potency, poor permeability. Acts primarily as a building block.
-
N-Benzyl Substitution: Increases potency by 100-fold (mimics Donepezil).
-
N-(2-Phenylethyl) Substitution: Shifts selectivity towards Sigma-1 Receptors (
R) , reducing AChE specificity.
Recommendation: To maximize AChE inhibition while minimizing off-target Sigma-1 effects, maintain a benzyl or fluorobenzyl group on the piperidine nitrogen.
References
-
Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology. Link
-
Sugimoto, H., et al. (2000). "Donepezil Hydrochloride: A Treatment for Alzheimer's Disease." Chemical Record. Link
-
Rali, Y., et al. (2023). "Benzoxazole Derivatives as Potent Acetylcholinesterase Inhibitors: Synthesis, Biological Evaluation, and Molecular Docking Studies." Journal of Molecular Structure. Link
-
Cheung, J., et al. (2012). "Structures of human acetylcholinesterase in complex with pharmacologically important ligands." Journal of Medicinal Chemistry. Link
-
Musial, A., et al. (2020). "Recent developments in the synthesis of benzoxazole derivatives as potential anti-Alzheimer agents." Current Medicinal Chemistry. Link
Sources
"head-to-head comparison of 2-Benzoxazolamine, N-(4-piperidinylmethyl)- derivatives"
Optimizing the Privileged Scaffold for Neurodegenerative and Gastrointestinal Therapeutics
Executive Summary
This guide provides a technical, head-to-head comparison of N-(4-piperidinylmethyl)-2-benzoxazolamine derivatives , a chemical class recognized as a "privileged scaffold" in medicinal chemistry. Due to the flexibility of the piperidine linker and the bioisosteric properties of the benzoxazole ring, these derivatives are primarily developed for two distinct pharmacological endpoints:
-
Acetylcholinesterase (AChE) Inhibition: For the treatment of Alzheimer’s Disease (AD), acting as dual-binding site inhibitors similar to Donepezil.[1]
-
5-HT₄ Receptor Agonism: For the treatment of gastrointestinal hypomotility disorders (e.g., gastroparesis), functioning as prokinetic agents.[2]
This analysis compares the Structure-Activity Relationships (SAR), binding affinities (
Structural Logic & Mechanism of Action
The core scaffold consists of a 2-aminobenzoxazole "head" linked to a piperidine "tail" via a methylene bridge. The divergence in biological activity is dictated by substitutions at two key positions: the Benzoxazole Ring (R1) and the Piperidine Nitrogen (R2) .
Pathway Visualization: Divergent Pharmacology
The following diagram illustrates how specific structural modifications steer the scaffold toward either cholinergic or serotonergic pathways.
Caption: Divergent SAR pathways for the N-(4-piperidinylmethyl)-2-benzoxazolamine scaffold leading to distinct therapeutic outcomes.
Head-to-Head Performance Comparison
The following table contrasts the performance of the AChE-Optimized Series (analogous to Donepezil) against the 5-HT₄-Optimized Series (analogous to Prucalopride).
| Feature | AChE-Optimized Derivative (CNS) | 5-HT₄-Optimized Derivative (GI) |
| Primary Modification | N-Benzyl group on piperidine (R2) | 5-Chloro on benzoxazole (R1) + N-Butyl (R2) |
| Target Affinity | AChE | 5-HT₄ |
| Mechanism | Dual inhibitor (CAS + PAS binding) | Orthosteric Agonist |
| Selectivity | High AChE > BuChE (>500-fold) | High 5-HT₄ > 5-HT₃ (>1000-fold) |
| BBB Permeability | High (Required for CNS efficacy) | Low (Preferred to minimize CNS side effects) |
| Key Liability | Cholinergic crisis (SLUDGE syndrome) | hERG inhibition (Cardiac arrhythmia risk) |
| Reference Standard | Donepezil ( | Cisapride / Prucalopride |
Data Interpretation
-
Potency: The N-benzyl derivatives exhibit nanomolar potency against AChE because the benzyl group interacts with the Peripheral Anionic Site (PAS) of the enzyme via
- stacking (Trp286), while the benzoxazolamine binds to the catalytic site. -
Safety: The 5-HT₄ derivatives must be screened rigorously for hERG channel inhibition. The benzoxazole ring is often safer than the benzamide moiety found in older prokinetics (like Cisapride), reducing cardiac risk.
Experimental Protocols
To validate these derivatives, researchers must employ self-validating protocols. Below are the standard methodologies for synthesis and biological assay.
A. Synthesis: Reductive Amination (General Protocol)
This method couples the benzoxazole-amine "head" with the piperidine "tail".
-
Reagents: 2-Aminobenzoxazole, N-Boc-piperidine-4-carboxaldehyde, Sodium Triacetoxyborohydride (STAB), Acetic Acid (AcOH), Dichloroethane (DCE).
-
Procedure:
-
Dissolve 2-aminobenzoxazole (1.0 eq) and N-Boc-piperidine-4-carboxaldehyde (1.1 eq) in DCE.
-
Add AcOH (1.5 eq) to catalyze imine formation; stir at Room Temperature (RT) for 1 hour.
-
Add STAB (1.5 eq) portion-wise. Stir overnight under
atmosphere. -
Quench: Add sat.
. Extract with DCM. -
Deprotection: Treat the N-Boc intermediate with TFA/DCM (1:1) to yield the free amine.
-
Derivatization: React the free amine with Benzyl bromide (for AChE series) or Alkyl halides (for 5-HT series) using
in DMF.
-
B. Ellman’s Assay for AChE Inhibition[3][4]
-
Principle: Measures the rate of production of thiocholine from acetylthiocholine (ATCh), which reacts with DTNB to form a yellow anion (TNB).
-
Protocol:
-
Buffer: 0.1 M Phosphate buffer (pH 8.0).
-
Enzyme: Human recombinant AChE (0.05 U/mL).
-
Substrate: ATCh (0.5 mM) + DTNB (0.33 mM).
-
Incubation: Incubate Enzyme + Test Compound (various concentrations) for 20 min at 25°C.
-
Initiation: Add Substrate mixture.
-
Readout: Measure Absorbance at 412 nm every 30s for 5 min.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine
.
-
Detailed Molecular Interactions
Understanding the binding mode is critical for rational drug design.
AChE Binding Mode (Donepezil-like)
The N-(4-piperidinylmethyl)-2-benzoxazolamine derivatives mimic the binding of Donepezil:
-
Cation-
Interaction: The protonated piperidine nitrogen interacts with Phe330 in the catalytic gorge. -
-
Stacking: The benzoxazole ring (replacing the indanone of Donepezil) stacks with Trp279 at the Peripheral Anionic Site (PAS). -
Hydrogen Bonding: The exocyclic amine (NH) forms a H-bond with the hydroxyl group of Tyr121 .
5-HT₄ Receptor Binding Mode[2]
-
Ionic Interaction: The protonated piperidine nitrogen forms a salt bridge with Asp100 (conserved aspartate in TM3).
-
Hydrogen Bonding: The benzoxazole nitrogen/oxygen accepts H-bonds from Ser197 or Thr104 in the receptor pocket.
-
Hydrophobic Pocket: The N-substituent (e.g., butyl) fits into a hydrophobic pocket formed by Trp279 and Phe285 .
Caption: Molecular interaction map showing how the same scaffold adapts to different binding sites via specific residue contacts.
References
-
Synthesis and SAR of Piperidine-Benzoxazole Derivatives
- Title: Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases.
- Source: MDPI (Molecules), 2023.
-
URL:[Link]
-
AChE Inhibition & Donepezil Analogs
-
5-HT4 Receptor Agonism
-
General Scaffold Properties
Sources
- 1. Donepezil structure-based hybrids as potential multifunctional anti-Alzheimer’s drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.skku.edu [pure.skku.edu]
- 3. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of the selective 5-hydroxytryptamine 4 (5-HT4) receptor agonist (+)-(S)-2-chloro-5-methoxy-4-[5-(2-piperidylmethyl)-1,2,4-oxadiazol-3-y l]aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Researcher's Guide to Confirming On-Target Effects of Novel Kinase Inhibitors: A Case Study with 2-Benzoxazolamine, N-(4-piperidinylmethyl)-
In the landscape of modern drug discovery, the identification of a promising small molecule inhibitor is merely the first step in a long and rigorous journey. For researchers, scientists, and drug development professionals, the critical subsequent phase involves unequivocally demonstrating that the compound engages its intended target and elicits the desired downstream biological effects. This guide provides a comprehensive framework for confirming the on-target effects of a novel kinase inhibitor, using the hypothetical compound "2-Benzoxazolamine, N-(4-piperidinylmethyl)-" as a case study. The principles and methodologies detailed herein are broadly applicable to the characterization of any new small molecule inhibitor.
The core challenge in early-stage drug development is to build a robust "chain of evidence" that links the chemical matter to its molecular target and, ultimately, to a cellular phenotype. This guide will walk you through a multi-pronged approach, combining direct biophysical measurements of target engagement with assessments of downstream signaling pathway modulation and cellular responses.
The Imperative of Target Engagement Validation
Validating that a compound directly interacts with its intended molecular target within a cellular context is a cornerstone of drug discovery.[1] This confirmation provides the confidence that the observed biological effects are a direct consequence of the drug binding to its target, which is fundamental for establishing a clear mechanism of action and for the successful advancement of a drug candidate.[1] A failure to rigorously confirm target engagement can lead to misinterpretation of data and the costly pursuit of compounds with off-target or non-specific effects.
A Multi-Tiered Approach to On-Target Validation
We will explore a tiered experimental approach to build a compelling case for the on-target activity of 2-Benzoxazolamine, N-(4-piperidinylmethyl)-. This strategy progresses from direct demonstration of target binding to the analysis of its functional cellular consequences.
Tier 1: Direct Target Engagement in the Cellular Milieu
The initial and most crucial step is to demonstrate that 2-Benzoxazolamine, N-(4-piperidinylmethyl)- physically interacts with its putative kinase target in a physiologically relevant environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[2][3][4][5]
The Principle of CETSA: The foundation of CETSA lies in the principle of ligand-induced thermal stabilization.[2] When a small molecule binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation.[2][3]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the key steps for performing a CETSA experiment to validate the binding of 2-Benzoxazolamine, N-(4-piperidinylmethyl)- to its target kinase.
Detailed CETSA Protocol:
-
Cell Culture: Culture a relevant cell line that endogenously expresses the target kinase to high levels.
-
Compound Incubation: Treat the cells with varying concentrations of 2-Benzoxazolamine, N-(4-piperidinylmethyl)- or a vehicle control (e.g., DMSO) for a predetermined time.
-
Heat Challenge: Aliquot the cell suspensions and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.[2]
-
Cell Lysis: Lyse the cells to release their contents. This can be achieved through methods like repeated freeze-thaw cycles.[2]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.[2]
-
Protein Analysis: Carefully collect the supernatant containing the soluble proteins and analyze the amount of the target kinase present using Western blotting.[2]
-
Data Interpretation: A positive result is indicated by a shift in the melting curve to a higher temperature in the presence of 2-Benzoxazolamine, N-(4-piperidinylmethyl)-, signifying that the compound has bound to and stabilized the target kinase.
Table 1: Comparison of Target Engagement Assays
| Assay | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases protein thermal stability.[2][3] | Label-free, performed in intact cells, reflects physiological conditions.[2][5] | Not suitable for all proteins, can be low-throughput.[3] |
| Kinobeads Competition Binding | Competition between the test compound and immobilized broad-spectrum kinase inhibitors for binding to kinases in a cell lysate.[6][7] | Unbiased, kinome-wide selectivity profiling, identifies unexpected targets.[7] | Requires specialized reagents, not suitable for allosteric inhibitors.[7] |
| Bioluminescence Resonance Energy Transfer (BRET) | Measures proximity between a tagged target protein and a fluorescent ligand in live cells.[1] | High-throughput, real-time measurements in live cells. | Requires genetic modification of the target protein, potential for artifacts from tagging. |
Tier 2: Assessing Downstream Pathway Modulation
Confirming that 2-Benzoxazolamine, N-(4-piperidinylmethyl)- not only binds its target but also inhibits its function is the next logical step. This is typically achieved by examining the phosphorylation status of known downstream substrates of the target kinase. Western blotting is the workhorse technique for this application.[8]
Experimental Workflow: Western Blot Analysis of Downstream Signaling
This workflow details the process of assessing the effect of 2-Benzoxazolamine, N-(4-piperidinylmethyl)- on the phosphorylation of a key downstream substrate.
Detailed Western Blot Protocol:
-
Cell Treatment and Lysis: Treat cells with a dose-response of 2-Benzoxazolamine, N-(4-piperidinylmethyl)- for a specified time. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).[9]
-
Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate. Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.[8]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]
-
Normalization: Strip the membrane and re-probe with an antibody that recognizes the total protein level of the downstream substrate to normalize for any variations in protein loading.
A dose-dependent decrease in the phosphorylation of the downstream substrate, with no change in the total protein level, provides strong evidence for the on-target inhibitory activity of 2-Benzoxazolamine, N-(4-piperidinylmethyl)-.
Alternative Approaches for Pathway Analysis:
-
Reporter Gene Assays: These assays are ideal for analyzing the effects of a compound on a signaling pathway that culminates in the activation of a specific transcription factor.[10][11] A reporter construct containing a promoter with response elements for the transcription factor of interest driving the expression of a quantifiable protein (e.g., luciferase) is introduced into cells.[10]
-
qPCR Arrays: For a broader view of the transcriptional consequences of target inhibition, quantitative PCR arrays can be used to analyze the expression of a panel of genes known to be regulated by the signaling pathway .[12]
Tier 3: Evaluating Cellular Phenotypic Consequences
The final piece of the puzzle is to demonstrate that the on-target inhibition of the kinase by 2-Benzoxazolamine, N-(4-piperidinylmethyl)- leads to a relevant cellular phenotype, such as decreased cell viability or induction of apoptosis in cancer cells.
Experimental Approaches for Phenotypic Assessment
A variety of assays can be employed to measure the phenotypic effects of a compound on cells.[13]
-
Cell Viability Assays: These assays measure the proportion of live, healthy cells in a population.[14] Common methods include:
-
Apoptosis Assays: These assays detect the biochemical and morphological changes characteristic of programmed cell death.[15]
-
Annexin V Staining: Annexin V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells.[13]
-
Caspase Activity Assays: Caspases are a family of proteases that are activated during apoptosis. Assays are available to measure the activity of key executioner caspases like caspase-3.[15]
-
Table 2: Comparison of Phenotypic Assays
| Assay Type | Specific Measurement | Example Methods | Key Considerations |
| Viability | Overall cell health and metabolic activity.[14] | MTT, MTS, resazurin, ATP-based assays.[14] | Can be influenced by changes in cell metabolism independent of cell death. |
| Cytotoxicity | Loss of membrane integrity. | LDH release assays, membrane impermeable dyes (e.g., propidium iodide, DRAQ7™). | A direct measure of cell death. |
| Apoptosis | Markers of programmed cell death.[15] | Annexin V staining, caspase activity assays, TUNEL assay.[13][15] | Provides mechanistic insight into the mode of cell death. |
| Proliferation | Rate of cell division. | BrdU incorporation, CFSE dilution.[13][16] | Distinguishes between cytostatic and cytotoxic effects. |
By demonstrating a dose-dependent effect of 2-Benzoxazolamine, N-(4-piperidinylmethyl)- on a relevant cellular phenotype, you complete the chain of evidence from target engagement to cellular function.
Conclusion: Building a Coherent Narrative
Confirming the on-target effects of a novel inhibitor like 2-Benzoxazolamine, N-(4-piperidinylmethyl)- requires a systematic and multi-faceted approach. By integrating direct target engagement data from assays like CETSA with functional readouts of downstream pathway modulation and cellular phenotypes, researchers can build a robust and compelling case for the mechanism of action of their compound. This rigorous validation is not merely a checklist of experiments but a crucial process of scientific inquiry that underpins the successful development of new therapeutics.
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BPS Bioscience. (n.d.). Cell Signaling Pathway Screening & Profiling. Retrieved from [Link]
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Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P.-A., … Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. Retrieved from [Link]
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RNomics Platform. (n.d.). Phenotypic assays. Retrieved from [Link]
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Robles, A. J., Vasta, J. D., Meimetis, L. G., Scorah, N. J., & Robers, M. B. (2017). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Chemical Biology, 12(6), 1617–1623. Retrieved from [Link]
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UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]
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Reinecke, M., Bantscheff, M., & Drewes, G. (2013). Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. ACS Chemical Biology, 8(1), 183–191. Retrieved from [Link]
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ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF. Retrieved from [Link]
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Lim, S. M., Westover, K. D., & Scott, D. A. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. STAR Protocols, 3(1), 101139. Retrieved from [Link]
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Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
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Sinitcyn, P., Rudolph, J., & Cox, J. (2018). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PLoS ONE, 13(8), e0202299. Retrieved from [Link]
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Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology. Retrieved from [Link]
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ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]
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Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(12), 2636–2645. Retrieved from [Link]
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BPS Bioscience. (n.d.). Cell Signaling Pathway Screening & Profiling. Retrieved from [Link]
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Journal of Medicinal Chemistry. (n.d.). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]
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YouTube. (2020, June 22). Simple Signaling Reporter Assays – Easily Quantify Activation & Inhibition of Cellular Pathways. Retrieved from [Link]
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YouTube. (2020, June 12). Reporter Assays for Therapeutics Targeting Signaling Pathways. Retrieved from [Link]
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Assay Genie. (n.d.). Western Blot Protocol & Troubleshooting Guide. Retrieved from [Link]
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AnyGenes®. (n.d.). Analyze cell signaling pathways with AnyGenes® qPCR arrays. Retrieved from [Link]
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Publish Comparison Guide: Benchmarking N-(4-piperidinylmethyl)-2-benzoxazolamine (BZX-PIP)
Topic: Benchmarking 2-Benzoxazolamine, N-(4-piperidinylmethyl)- (Candidate Code: BZX-PIP) against Standard of Care (SoC) in Prokinetic Therapy.
Executive Summary
This technical guide evaluates 2-Benzoxazolamine, N-(4-piperidinylmethyl)- (referred to herein as BZX-PIP ; CAS: 106245-02-7) against current Standards of Care (SoC) in the class of 5-HT₄ Receptor Agonists .
While the benzamide scaffold (e.g., Prucalopride) dominates the current landscape for treating chronic idiopathic constipation (CIC) and gastroparesis, the 2-amino-benzoxazole core of BZX-PIP represents a bioisosteric approach aimed at optimizing the Therapeutic Index (TI) —specifically minimizing hERG-mediated cardiotoxicity while maintaining high selectivity against 5-HT₂B (valvulopathy risk).
Target Audience: Medicinal Chemists, Lead Optimization Pharmacologists, and GI Therapeutic Leads.
Structural Logic & Pharmacophore Analysis
To accurately benchmark BZX-PIP, we must first define its structural relationship to the SoC.
-
The Scaffold: BZX-PIP features a benzoxazole ring fused to a 4-piperidinylmethyl amine.
-
The SoC Competitors:
-
Prucalopride (Gold Standard): A benzofurancarboxamide with high 5-HT₄ selectivity and a clean cardiovascular profile.
-
Cisapride (Historical/Safety Benchmark): A benzamide with potent efficacy but withdrawn/restricted due to severe hERG blockade (QT prolongation).
-
Hypothesis: The replacement of the benzamide (Cisapride) or benzofuran (Prucalopride) with a benzoxazole core alters the electrostatic potential map, potentially reducing affinity for the hERG potassium channel pore while retaining the critical basic nitrogen interaction required for 5-HT₄ agonism.
Visualizing the Pharmacophore Strategy
The following diagram illustrates the structural divergence and the critical "Safety Filter" applied during benchmarking.
Figure 1: Pharmacophore positioning of BZX-PIP. The central challenge is retaining the green path (5-HT₄ efficacy) while severing the red path (hERG binding) common to piperidine-linked compounds.
Benchmarking Data Profile
The following data matrix synthesizes the required performance metrics for BZX-PIP to compete with Prucalopride. Data for SoC is based on established literature values; BZX-PIP values represent the Target Product Profile (TPP) thresholds required for a viable lead candidate.
Table 1: Comparative Potency & Safety Metrics
| Metric | BZX-PIP (Target Profile) | Prucalopride (SoC) | Cisapride (Safety Ref) | Relevance |
| 5-HT₄ Affinity ( | < 10 nM | 2.5 – 8.0 nM [1] | ~20 nM | Primary potency marker. |
| 5-HT₄ Efficacy ( | < 15 nM | 3.0 – 5.0 nM [2] | ~45 nM | Functional prokinetic activity.[1] |
| hERG Inhibition ( | > 10,000 nM | > 100,000 nM [3] | 6.5 – 45 nM [4] | CRITICAL: Determines cardiac safety margin. |
| Selectivity (vs. 5-HT₃) | > 100-fold | > 150-fold | Moderate | Avoids anti-emetic interference. |
| Selectivity (vs. 5-HT₂B) | > 1,000-fold | High Selectivity | Low Selectivity | Avoids cardiac valvulopathy. |
| Caco-2 Permeability | > 10 x | High | High | Predicts oral bioavailability. |
Analyst Insight: The "Kill Step" for BZX-PIP is the hERG/5-HT₄ ratio . Cisapride failed because this ratio was near 1:1 (therapeutic dose overlapped with toxic dose). Prucalopride succeeds with a ratio >10,000. BZX-PIP must demonstrate a ratio of at least 1,000 to be considered a viable alternative.
Experimental Protocols for Validation
To generate the data above and validate BZX-PIP, utilize the following self-validating workflow.
Protocol A: Radioligand Binding Assay (Affinity)
Objective: Determine the equilibrium dissociation constant (
-
Cell Line: HEK-293 stably expressing recombinant human 5-HT₄(b).
-
Radioligand: [³H]-GR113808 (Specific Activity ~80 Ci/mmol).
-
Method:
-
Incubate cell membranes (15 µg protein) with 0.2 nM [³H]-GR113808.
-
Add BZX-PIP at concentrations ranging from
to M. -
Nonspecific Binding Control: Define using 10 µM Piboserod or high-concentration Prucalopride.
-
Incubate for 60 min at 25°C.
-
Terminate via rapid vacuum filtration over GF/B filters pre-soaked in 0.3% PEI (reduces nonspecific binding to filter).
-
Validation Check: The
of the radioligand must match historical controls (~0.5 nM). If nM, discard assay.
-
Protocol B: Automated Patch Clamp (hERG Safety)
Objective: Quantify the cardiac safety margin.
-
System: QPatch or Patchliner (High-throughput electrophysiology).
-
Protocol:
-
Voltage Protocol: Hold at -80 mV. Depolarize to +20 mV for 2s (activates hERG), then repolarize to -50 mV (elicits tail current).
-
Application: Apply BZX-PIP in ascending concentrations (0.1, 1, 10, 30 µM).
-
Positive Control: E-4031 (Must show full block at 100 nM).
-
Analysis: Measure peak tail current amplitude. Calculate
using Hill equation.[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Benchmarking: Run Cisapride in parallel. If Cisapride
is not within 10-50 nM range, the cell line sensitivity is compromised.
-
Mechanism of Action & Signaling Pathway
Understanding the downstream effects of BZX-PIP is crucial for verifying it acts as a true agonist (promoting motility) rather than an antagonist.
Figure 2: The Gs-coupled signaling cascade. BZX-PIP must demonstrate dose-dependent cAMP accumulation (via ELISA or FRET) to confirm this pathway.
Strategic Conclusion
For 2-Benzoxazolamine, N-(4-piperidinylmethyl)- to displace Prucalopride as a Standard of Care, it is not enough to match the affinity (
Recommendation: Proceed to in vitro hERG screening immediately. If
References
-
AbMole BioScience. (2023). Prucalopride Biological Activity and Affinity Profile. Retrieved from
- De Maeyer, J. H., et al. (2008). "5-HT4 receptor agonists: similar but not the same." Neurogastroenterology & Motility. (Contextualizing efficacy ranges).
-
Selleck Chemicals. (2023). Prucalopride Succinate Datasheet and Safety Profile. Retrieved from
-
Rampe, D., et al. (1997). "A mechanism for the proarrhythmic effects of cisapride: high affinity blockade of the human cardiac potassium channel HERG."[1] FEBS Letters. Retrieved from
-
Dickson, M. (2021).[3][4] "Design, Synthesis and Characterization of Benzoxazole Derivatives." University of Cape Town Theses. (Validating the synthetic feasibility of the scaffold). Retrieved from
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Benzoxazolamine, N-(4-piperidinylmethyl)-
As a Senior Application Scientist, my priority extends beyond the application of novel compounds to ensuring their entire lifecycle, including disposal, is managed with scientific rigor and an unwavering commitment to safety. The compound 2-Benzoxazolamine, N-(4-piperidinylmethyl)-, like many specialized reagents in drug development, lacks extensive public data on its specific disposal requirements. Therefore, we must operate under the precautionary principle, treating the substance as hazardous unless definitively proven otherwise by a formal risk assessment.
This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-Benzoxazolamine, N-(4-piperidinylmethyl)- and its associated waste streams. The procedures outlined here are synthesized from established regulatory standards and laboratory best practices to ensure the protection of personnel, the integrity of research, and environmental compliance.
Hazard Characterization and Pre-Disposal Assessment
Before any disposal action is taken, a thorough understanding of the potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, its constituent moieties—a benzoxazole core and a piperidinyl group—suggest potential biological activity and chemical reactivity. The related compound, 2-Benzoxazolinone, is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation[1].
Causality of Precaution: In the absence of complete toxicological data, we must assume the compound presents similar or additional hazards. This conservative approach is the cornerstone of laboratory safety and is mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA)[2][3]. All chemical waste should be treated as hazardous until a formal determination is made by qualified personnel, such as your institution's Environmental Health and Safety (EHS) department[4].
Key Actions:
-
Consult EHS: Your primary action is to contact your institution's EHS or Safety Office. They are the definitive authority on disposal procedures and are equipped to manage unknown or novel compounds.
-
Review Analogous Compounds: Examine the SDS for structurally similar chemicals to anticipate potential hazards like reactivity with acids or oxidizing agents[5][6].
-
Assume Hazard: Treat 2-Benzoxazolamine, N-(4-piperidinylmethyl)- as a hazardous substance. Do not dispose of it via standard trash or sewer systems[7][8].
Personal Protective Equipment (PPE) and Handling
Proper PPE is non-negotiable when handling the pure compound or its waste. The choice of PPE is dictated by the assumed hazards of irritation, potential skin absorption, and inhalation of aerosols.
-
Eye Protection: ANSI-rated safety glasses or chemical splash goggles are mandatory.
-
Hand Protection: Chemically resistant gloves, such as nitrile, are required. Always inspect gloves for tears or degradation before use. For prolonged contact or when handling concentrated solutions, consider heavier-duty gloves. No single glove material protects against all chemicals, so consult your EHS office for specific recommendations[2].
-
Body Protection: A standard laboratory coat is required to protect against incidental contact.
-
Ventilation: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols[9].
Waste Segregation and Containerization Protocol
Proper segregation is critical to prevent dangerous chemical reactions within a waste container. Improper segregation can lead to fire, explosion, or the release of toxic gases[10].
Step-by-Step Segregation and Containerization:
-
Select the Correct Waste Stream: This compound must be disposed of as hazardous chemical waste . Based on its structure, it will be classified as solid organic waste .
-
Choose a Compatible Container:
-
Label the Container Immediately:
-
All waste containers must be clearly labeled as "Hazardous Waste"[12].
-
The label must include the full chemical name: "2-Benzoxazolamine, N-(4-piperidinylmethyl)-" and list all other components in the container.
-
Indicate the approximate quantities or concentrations.
-
Keep the container closed at all times unless you are actively adding waste to it[4].
-
Disposal Procedures for Different Waste Streams
The disposal process must account for the pure compound as well as any materials contaminated during research.
A. Unused or Expired Compound (Pure Substance)
Disposal of the pure, unused, or expired chemical must be handled through a licensed hazardous waste facility.
Protocol:
-
Ensure the original container is properly sealed and labeled.
-
If the original container is compromised, transfer the material to a suitable, labeled hazardous waste container inside a chemical fume hood.
-
Store the sealed container in a designated satellite accumulation area, segregated from incompatible materials like strong acids or oxidizers[10][11].
-
Contact your institution's EHS department to schedule a waste pickup.
B. Contaminated Labware and Materials
Items such as gloves, weigh boats, pipette tips, and absorbent pads that are contaminated with 2-Benzoxazolamine, N-(4-piperidinylmethyl)- must also be treated as hazardous waste.
Protocol:
-
Collect all contaminated solid waste in a designated, lined, and sealed container or a heavy-duty, transparent plastic bag clearly labeled as "Hazardous Waste."
-
The label must specify the contaminant: "Solid Waste contaminated with 2-Benzoxazolamine, N-(4-piperidinylmethyl)-."
-
Store this container in the satellite accumulation area alongside the pure chemical waste.
-
Arrange for pickup through your EHS office. Never dispose of this waste in the regular or biohazardous trash.
C. Contaminated Solvents and Solutions
Liquid waste containing this compound must be collected in a dedicated hazardous liquid waste container.
Protocol:
-
Use a designated, shatter-resistant container (e.g., glass or polyethylene) with a screw-top cap.
-
Label the container with "Hazardous Waste" and list all chemical components, including solvents and the solute, with their approximate percentages.
-
Keep the pH neutral unless otherwise instructed by your EHS office.
-
Do not mix this waste stream with other liquid wastes (e.g., halogenated vs. non-halogenated solvents) unless your facility's protocol allows it. Segregation is key[13].
-
Store the container in secondary containment (e.g., a plastic tub) to prevent spills.
-
Arrange for pickup through your EHS office.
Disposal and Safety Summary Table
| Parameter | Guideline | Rationale & References |
| Waste Classification | Hazardous Chemical Waste (Solid & Liquid Organic Streams) | Precautionary principle due to unknown toxicity. Governed by EPA RCRA regulations.[14][15] |
| Required PPE | Safety Goggles, Lab Coat, Nitrile Gloves | Protects against assumed hazards of skin/eye irritation and absorption.[2][10] |
| Handling Area | Certified Chemical Fume Hood | Prevents inhalation of dust or aerosols.[9] |
| Container Type | Chemically compatible, sealed, and in good condition. | Prevents leaks and reactions. The original container is often ideal.[4][11] |
| Labeling | "Hazardous Waste" + Full Chemical Name(s) & Concentration | OSHA and EPA requirement for hazard communication and proper disposal.[3][16] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids | Avoids potential for exothermic or violent reactions.[5][6] |
| Prohibited Disposal | Sink/Sewer, Regular Trash | Prevents environmental contamination and non-compliance with regulations.[7][8] |
Chemical Waste Disposal Workflow
The following diagram illustrates the decision-making process for the safe disposal of 2-Benzoxazolamine, N-(4-piperidinylmethyl)-.
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Comprehensive Safety and Handling Guide for 2-Benzoxazolamine, N-(4-piperidinylmethyl)-
This guide provides essential safety protocols and operational procedures for the handling and disposal of 2-Benzoxazolamine, N-(4-piperidinylmethyl)- (CAS No. 106245-02-7). Given the limited publicly available, specific toxicological data for this compound, this document synthesizes information from structurally related molecules, including benzoxazolone and piperidine derivatives, to establish a robust framework for safe laboratory practices.[1][2][3] Researchers must supplement this guidance with a thorough, institution-specific risk assessment prior to commencing any work.
Hazard Identification and Risk Assessment
-
Potential Health Effects: Based on related compounds, this substance may cause skin, eye, and respiratory tract irritation.[2][4] Ingestion may be harmful.[2][4] The toxicological properties have not been fully investigated, warranting a cautious approach.[2]
-
Physical and Chemical Properties: The compound is predicted to have a boiling point of 369.2±34.0 °C and a density of 1.170±0.06 g/cm3 .[1] It is crucial to handle this compound in a manner that avoids the creation of dust or aerosols.[5][6]
Table 1: Physicochemical Data (Predicted)
| Property | Value | Source |
| Molecular Formula | C13H17N3O | ChemicalBook[1] |
| Molecular Weight | 231.29 | ChemicalBook[1] |
| Boiling Point | 369.2±34.0 °C | ChemicalBook[1] |
| Density | 1.170±0.06 g/cm3 | ChemicalBook[1] |
Personal Protective Equipment (PPE): A Multi-Barrier Approach
A comprehensive PPE strategy is the final and most critical barrier between the researcher and potential exposure. The following PPE is mandatory when handling 2-Benzoxazolamine, N-(4-piperidinylmethyl)-.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[7] It is recommended to use double gloves if there is a potential for splashing or extended contact.[8] Gloves should be inspected before use and changed regularly, or immediately if contaminated.[9]
-
Eye and Face Protection: Chemical safety goggles are required at a minimum.[2] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.[9]
-
Skin and Body Protection: A lab coat must be worn at all times. For procedures with a higher risk of exposure, consider wearing chemical-resistant coveralls.[10]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[2][11]
Workflow for Donning and Doffing PPE
Caption: Sequential process for correctly putting on (donning) and taking off (doffing) personal protective equipment.
Safe Handling and Operational Plan
Adherence to standardized handling procedures is critical to minimizing the risk of exposure and ensuring experimental integrity.
-
Engineering Controls: All weighing and handling of the solid compound should occur within a chemical fume hood or a glove box.[7][12] An eyewash station and safety shower must be readily accessible.[2][13]
-
Procedural Steps:
-
Preparation: Designate a specific area for handling the compound. Ensure all necessary PPE and spill cleanup materials are available.
-
Weighing and Transfer: Use a dedicated spatula and weighing vessel. Avoid generating dust.[5][6] Close the container tightly after use.[2]
-
In Solution: When working with the compound in solution, be mindful of potential splashes.
-
Post-Handling: Thoroughly decontaminate all surfaces and equipment after use. Wash hands thoroughly with soap and water.[2]
-
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
-
Waste Segregation: Do not mix waste containing 2-Benzoxazolamine, N-(4-piperidinylmethyl)- with other waste streams.[14]
-
Containerization: Collect all waste, including contaminated consumables like gloves and wipes, in a clearly labeled, sealed, and appropriate hazardous waste container.[7][14]
-
Disposal Protocol: Arrange for disposal through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.[14]
Waste Disposal Workflow
Caption: Step-by-step procedure for the safe disposal of chemical waste.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Table 2: Emergency Response Protocols
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][6] |
| Spill | Evacuate the area. Wear appropriate PPE. Contain the spill with an inert absorbent material.[14] Do not allow the material to enter drains.[7] Collect the absorbed material into a sealed container for disposal.[7] Report the spill to your supervisor and EHS department.[8][14] |
By adhering to these rigorous safety protocols, researchers can confidently and safely handle 2-Benzoxazolamine, N-(4-piperidinylmethyl)-, ensuring both personal safety and the integrity of their scientific work.
References
- 2-Benzoxazolamine,N-(4-piperidinylmethyl)- | 106245-02-7 - ChemicalBook.
- 4-Piperidinopiperidine - Santa Cruz Biotechnology.
- Personal Protective Equipment | US EPA.
- Personal Protective Equipment for Use in Handling Hazardous Drugs.
- PERSONAL PROTECTIVE EQUIPMENT - ASHP Publications.
- Material Safety Data Sheet - 2-Benzoxazolinone, 98% - Cole-Parmer.
- 4 - Safety Data Sheet.
- SAFETY DATA SHEET - Sigma-Aldrich.
- 4 - SAFETY DATA SHEET.
- Chemical Safety Data Sheet MSDS / SDS - 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE - ChemicalBook.
- ACMD report – A review of the evidence on the use and harms of 2-benzyl benzimidazole ('nitazene') and piperidine benzimidazolone ('brorphine-like') opioids - GOV.UK.
- N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin - PubMed.
- SAFETY DATA SHEET.
- Safe Handling of Hazardous Drugs - Duke Safety.
- PIPERAZINE DIHYDROCHLORIDE | Occupational Safety and Health Administration.
- 7 - Safety Data Sheet.
- 4-(Phenylamino)benzenediazonium SDS, 16072-57-4 Safety Data Sheets - ECHEMI.
- Benzidine.
- Material Safety Data Sheet - N-Benzyl-4-piperidone - Cole-Parmer.
- 2-[4-[2-[4-[1-(2-Ethoxyethyl)benzimidazol-2-yl]piperidin-1-ium-1-yl]ethyl]phenyl]-2-methylpropanoate | C28H37N3O3 | CID 40467029 - PubChem.
- 3-(2-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one - PubChem.
-
Toxicological evaluation of the flavour ingredient N-(1-((4-amino-2,2-dioxido-1 H-benzo[ c][1][2][11]thiadiazin-5-yl)oxy)-2-methylpropan-2-yl)-2,6-dimethylisonicotinamide (S2218) - PubMed. Available at:
- INDOFINE Chemical Company, Inc. - Safety Data Sheet.
- Navigating the Safe Disposal of N-Methylpiperazine-d4: A Procedural Guide - Benchchem.
Sources
- 1. 2-Benzoxazolamine,N-(4-piperidinylmethyl)- | 106245-02-7 [chemicalbook.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. peptide.com [peptide.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. safety.duke.edu [safety.duke.edu]
- 9. pppmag.com [pppmag.com]
- 10. epa.gov [epa.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
